Product packaging for Heptacosane, 14-bromo-(Cat. No.:CAS No. 61660-48-8)

Heptacosane, 14-bromo-

Cat. No.: B15460390
CAS No.: 61660-48-8
M. Wt: 459.6 g/mol
InChI Key: GOSNUZMFMFBNIZ-UHFFFAOYSA-N
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Description

Heptacosane, 14-bromo- is a useful research compound. Its molecular formula is C27H55Br and its molecular weight is 459.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality Heptacosane, 14-bromo- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Heptacosane, 14-bromo- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H55Br B15460390 Heptacosane, 14-bromo- CAS No. 61660-48-8

Properties

CAS No.

61660-48-8

Molecular Formula

C27H55Br

Molecular Weight

459.6 g/mol

IUPAC Name

14-bromoheptacosane

InChI

InChI=1S/C27H55Br/c1-3-5-7-9-11-13-15-17-19-21-23-25-27(28)26-24-22-20-18-16-14-12-10-8-6-4-2/h27H,3-26H2,1-2H3

InChI Key

GOSNUZMFMFBNIZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCC(CCCCCCCCCCCCC)Br

Origin of Product

United States

Foundational & Exploratory

what are the physical properties of 14-bromo-heptacosane

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Physical Properties of 14-Bromo-Heptacosane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties of 14-bromo-heptacosane. Due to the limited availability of direct experimental data for this specific compound, this guide leverages established principles of organic chemistry and data from analogous compounds to provide well-founded estimations. Detailed experimental protocols for the determination of these properties are also included to facilitate laboratory investigation.

Introduction

14-Bromo-heptacosane is a long-chain alkyl halide. Its physical characteristics are primarily determined by its high molecular weight and the presence of a bromine atom. The long alkyl chain results in significant van der Waals forces, while the carbon-bromine bond introduces polarity, influencing its melting point, boiling point, and solubility. Understanding these properties is crucial for its application in research and development, particularly in areas such as organic synthesis, materials science, and drug delivery systems where long-chain functionalized alkanes are utilized.

Estimated Physical Properties

The following table summarizes the estimated physical properties of 14-bromo-heptacosane, with the properties of the parent alkane, heptacosane, provided for comparison. These estimations are based on the known effects of bromination on long-chain alkanes, including increased molecular weight and polarity, which generally lead to higher melting and boiling points and altered solubility profiles.

PropertyHeptacosane (C₂₇H₅₆)14-Bromo-heptacosane (C₂₇H₅₅Br) (Estimated)
Molecular Weight 380.73 g/mol 459.63 g/mol
Melting Point 59.5 °C65-75 °C
Boiling Point 442 °C at 760 mmHg> 450 °C at 760 mmHg (with decomposition)
Density ~0.8 g/cm³ at 20°C (solid)> 0.8 g/cm³ at 20°C (solid)
Solubility in Water InsolubleInsoluble
Solubility in Non-polar Organic Solvents (e.g., hexane, toluene) SolubleSoluble
Solubility in Polar Organic Solvents (e.g., ethanol, acetone) Sparingly soluble to insolubleSparingly soluble

Experimental Protocols

Accurate determination of the physical properties of 14-bromo-heptacosane requires precise experimental procedures. The following are standard methodologies for determining the key physical properties of solid organic compounds.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Methodology: Capillary Tube Method

  • Sample Preparation: A small amount of dry, finely powdered 14-bromo-heptacosane is packed into a capillary tube (sealed at one end) to a height of 2-3 mm.[1]

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block with a thermometer or a digital temperature probe.

  • Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.[2]

  • Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.[3]

  • Purity Check: A sharp melting point range (typically 0.5-1 °C) is indicative of a pure compound.[2] Impurities will cause a depression and broadening of the melting point range.[2]

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid and the liquid changes into a vapor. For a high molecular weight compound like 14-bromo-heptacosane, the boiling point is expected to be very high, and it may decompose before boiling at atmospheric pressure. Therefore, vacuum distillation is the preferred method for determining its boiling point.

Methodology: Vacuum Distillation

  • Apparatus Setup: A distillation apparatus is assembled, including a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. The entire system is connected to a vacuum pump with a manometer to measure the pressure.

  • Sample Introduction: A sample of 14-bromo-heptacosane is placed in the round-bottom flask along with boiling chips or a magnetic stirrer to ensure smooth boiling.

  • Evacuation: The system is evacuated to the desired pressure.

  • Heating: The sample is heated gently using a heating mantle.

  • Observation: The temperature is recorded when the liquid is boiling and a steady stream of distillate is collected in the receiving flask. This temperature, along with the corresponding pressure, is the boiling point.

  • Extrapolation: The boiling point at atmospheric pressure can be estimated from the data obtained at reduced pressure using a nomograph.

Density Determination

Density is the mass of a substance per unit volume. For a solid, this can be determined by measuring its mass and the volume it displaces.

Methodology: Displacement Method

  • Mass Measurement: A known mass of 14-bromo-heptacosane is accurately weighed using an analytical balance.

  • Volume Measurement: A graduated cylinder is partially filled with a liquid in which 14-bromo-heptacosane is insoluble (e.g., water, though a non-polar solvent in which it has minimal solubility might be better to avoid any interaction). The initial volume of the liquid is recorded.

  • Displacement: The weighed solid is carefully added to the graduated cylinder, ensuring it is fully submerged and that no air bubbles are trapped.

  • Final Volume Measurement: The new volume of the liquid in the graduated cylinder is recorded. The difference between the final and initial volumes gives the volume of the solid.

  • Calculation: The density is calculated by dividing the mass of the solid by its volume.

Solubility Determination

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

Methodology: Qualitative and Quantitative Assessment

  • Solvent Selection: A range of solvents with varying polarities should be tested, including water, ethanol, acetone, toluene, and hexane.

  • Qualitative Assessment:

    • A small, measured amount of 14-bromo-heptacosane (e.g., 10 mg) is added to a test tube containing a small, measured volume of the solvent (e.g., 1 mL).

    • The mixture is agitated (e.g., by vortexing) at a controlled temperature.

    • Visual observation is used to determine if the solid dissolves completely, partially, or not at all.[4] This can be categorized as soluble, sparingly soluble, or insoluble.

  • Quantitative Assessment (for soluble/sparingly soluble cases):

    • A saturated solution is prepared by adding an excess of 14-bromo-heptacosane to a known volume of the solvent at a specific temperature.

    • The mixture is stirred for an extended period to ensure equilibrium is reached.

    • The undissolved solid is removed by filtration or centrifugation.

    • A known volume of the saturated solution is carefully evaporated to dryness, and the mass of the remaining solid (the dissolved solute) is determined.

    • The solubility is then expressed as grams of solute per 100 mL or 100 g of solvent at that temperature.

Visualizations

The following diagrams illustrate key conceptual and experimental aspects related to the physical properties of 14-bromo-heptacosane.

G Figure 1. Factors Influencing Physical Properties cluster_alkane Heptacosane (Alkane) cluster_bromoalkane 14-Bromo-heptacosane (Bromoalkane) alkane C27H56 alkane_mw Molecular Weight (380.73 g/mol) alkane->alkane_mw alkane_forces Intermolecular Forces (van der Waals) alkane->alkane_forces bromination Bromination alkane->bromination bromoalkane_mw Increased Molecular Weight (459.63 g/mol) alkane_mp Melting Point (59.5 °C) alkane_forces->alkane_mp alkane_bp Boiling Point (442 °C) alkane_forces->alkane_bp alkane_sol Solubility (Soluble in non-polar solvents) alkane_forces->alkane_sol bromoalkane_forces Stronger Intermolecular Forces (van der Waals + Dipole-Dipole) bromoalkane_mp Higher Melting Point (Est. 65-75 °C) bromoalkane_bp Higher Boiling Point (Est. >450 °C) bromoalkane_sol Altered Solubility (Slightly increased polarity) bromoalkane C27H55Br bromoalkane->bromoalkane_mw bromoalkane->bromoalkane_forces bromoalkane_forces->bromoalkane_mp bromoalkane_forces->bromoalkane_bp bromoalkane_forces->bromoalkane_sol bromination->bromoalkane mw_effect Increases forces_effect Increases mp_effect Increases bp_effect Increases sol_effect Changes

Caption: Relationship between alkane and bromoalkane properties.

G Figure 2. Experimental Workflow for Physical Property Determination cluster_mp Melting Point cluster_bp Boiling Point cluster_density Density cluster_solubility Solubility start Start: Purified Sample of 14-Bromo-heptacosane mp_prep Prepare Capillary Sample start->mp_prep bp_setup Setup Vacuum Distillation start->bp_setup d_mass Weigh Sample start->d_mass sol_qual Qualitative Test in Various Solvents start->sol_qual mp_det Determine Melting Range mp_prep->mp_det mp_purity Assess Purity mp_det->mp_purity end End: Characterized Physical Properties mp_purity->end bp_det Measure BP at Reduced Pressure bp_setup->bp_det bp_extrap Extrapolate to Atm. Pressure bp_det->bp_extrap bp_extrap->end d_calc Calculate Density d_mass->d_calc d_vol Measure Volume by Displacement d_vol->d_calc d_calc->end sol_quant Quantitative Determination sol_qual->sol_quant sol_quant->end

Caption: Workflow for physical property characterization.

References

A Comprehensive Technical Guide to the Synthesis and Characterization of 14-Bromoheptacosane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of a feasible synthetic route and detailed characterization methods for the long-chain alkyl halide, 14-bromoheptacosane. Due to the absence of specific literature for this compound, this guide leverages established organic chemistry principles and analogous data from similar long-chain molecules to provide a robust and scientifically sound resource for researchers in drug development and organic synthesis.

Synthesis of 14-Bromoheptacosane

A plausible and efficient synthesis of 14-bromoheptacosane involves a two-step process commencing with the commercially available long-chain ketone, heptacosan-14-one. The first step is the reduction of the ketone to the corresponding secondary alcohol, heptacosan-14-ol. The subsequent step is the bromination of this alcohol to yield the target molecule, 14-bromoheptacosane.

Synthetic Pathway

Synthesis Heptacosan_14_one Heptacosan-14-one Heptacosan_14_ol Heptacosan-14-ol Heptacosan_14_one->Heptacosan_14_ol Reduction (e.g., NaBH4, Ethanol) Bromoheptacosane 14-Bromoheptacosane Heptacosan_14_ol->Bromoheptacosane Bromination (e.g., PBr3)

Caption: Synthetic workflow for 14-bromoheptacosane.
Experimental Protocols

Step 1: Synthesis of Heptacosan-14-ol

This protocol outlines the reduction of heptacosan-14-one to heptacosan-14-ol using sodium borohydride.

  • Materials:

    • Heptacosan-14-one

    • Anhydrous Ethanol

    • Sodium borohydride (NaBH₄)

    • Deionized water

    • Hydrochloric acid (1 M)

    • Diethyl ether

    • Anhydrous magnesium sulfate (MgSO₄)

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Reflux condenser

    • Separatory funnel

    • Rotary evaporator

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stir bar, dissolve heptacosan-14-one in anhydrous ethanol.

    • Cool the solution in an ice bath.

    • Slowly add sodium borohydride to the stirred solution. The molar ratio of NaBH₄ to the ketone should be approximately 2:1 to ensure complete reduction.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4-6 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture in an ice bath and slowly add 1 M hydrochloric acid to quench the excess sodium borohydride.

    • Remove the ethanol using a rotary evaporator.

    • Extract the aqueous residue with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash with deionized water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude heptacosan-14-ol.

    • The crude product can be purified by recrystallization or column chromatography.

Step 2: Synthesis of 14-Bromoheptacosane

This protocol describes the bromination of heptacosan-14-ol using phosphorus tribromide (PBr₃). This method is effective for converting secondary alcohols to alkyl bromides.[1][2]

  • Materials:

    • Heptacosan-14-ol

    • Phosphorus tribromide (PBr₃)

    • Anhydrous diethyl ether

    • Deionized water

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Dropping funnel

    • Reflux condenser with a drying tube

    • Separatory funnel

    • Rotary evaporator

  • Procedure:

    • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve heptacosan-14-ol in anhydrous diethyl ether.

    • Cool the solution in an ice bath.

    • Slowly add phosphorus tribromide (approximately 0.4 equivalents) to the stirred solution via a dropping funnel.

    • After the addition, allow the reaction mixture to warm to room temperature and then gently reflux for 3-4 hours.

    • Monitor the reaction by TLC.

    • After the reaction is complete, cool the mixture in an ice bath and slowly add deionized water to quench the excess PBr₃.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with deionized water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate using a rotary evaporator to obtain crude 14-bromoheptacosane.

    • Purify the crude product by column chromatography on silica gel using a non-polar eluent such as hexane.

Characterization of 14-Bromoheptacosane

The successful synthesis of 14-bromoheptacosane can be confirmed through a combination of spectroscopic and chromatographic techniques. The following sections detail the expected data based on the analysis of analogous long-chain bromoalkanes.

Predicted Physicochemical Properties
PropertyPredicted Value
Molecular Formula C₂₇H₅₅Br
Molecular Weight 459.63 g/mol
Appearance White to off-white waxy solid
Melting Point Expected to be in the range of 40-50 °C
Boiling Point > 400 °C at atmospheric pressure (with decomposition)
Solubility Insoluble in water; soluble in non-polar organic solvents (e.g., hexane, diethyl ether, chloroform)
Spectroscopic and Chromatographic Data

Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~4.10Quintet1H-CH(Br)-
~1.85Multiplet2H-CH₂-CH(Br)-
~1.40Multiplet2H-CH₂-CH₂-CH(Br)-
1.25 (broad singlet)s~46H-(CH₂)₂₃-
0.88Triplet6H2 x -CH₃

Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~60-CH(Br)-
~39-CH₂-CH(Br)-
~32-CH₂-CH₂-CH(Br)-
~29-30-(CH₂)n- (internal methylene groups)
~23-CH₂-CH₃
~14-CH₃

Table 3: Predicted Mass Spectrometry Data (Electron Ionization)

m/zInterpretation
458/460Molecular ions [M]⁺ and [M+2]⁺ due to ⁷⁹Br and ⁸¹Br isotopes (approx. 1:1 ratio)
379[M - Br]⁺, loss of a bromine radical
VariesFragmentation at the C-C bonds adjacent to the C-Br bond, leading to various alkyl cations.

Table 4: Predicted FT-IR Data

Wavenumber (cm⁻¹)Interpretation
2955-2850C-H stretching (alkane)
1465C-H bending (methylene)
1375C-H bending (methyl)
~650-550C-Br stretching

Characterization Workflow

Characterization cluster_purification Purification cluster_analysis Structural Elucidation & Purity Analysis ColumnChromatography Column Chromatography Purified_Product Purified 14-Bromoheptacosane ColumnChromatography->Purified_Product NMR NMR Spectroscopy (¹H, ¹³C) MS Mass Spectrometry (MS) FTIR FT-IR Spectroscopy GC Gas Chromatography (GC) Crude_Product Crude 14-Bromoheptacosane Crude_Product->ColumnChromatography Purified_Product->NMR Purified_Product->MS Purified_Product->FTIR Purified_Product->GC

References

An In-depth Technical Guide on the Solubility of 14-Bromo-Heptacosane in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of 14-bromo-heptacosane, a long-chain halogenated alkane. Due to the absence of specific quantitative solubility data in publicly available literature, this document focuses on the theoretical principles governing its solubility in common organic solvents. It outlines a detailed experimental protocol for determining the solubility of this compound and includes a visual workflow to guide researchers in this process. The information presented is intended to support research, development, and formulation activities involving 14-bromo-heptacosane and similar long-chain alkyl halides.

Introduction

14-Bromo-heptacosane is a long-chain saturated hydrocarbon with a bromine atom substituted at the 14th carbon position. Its molecular structure, characterized by a long, nonpolar alkyl chain and a single polarizable bromine atom, dictates its solubility behavior. Understanding the solubility of this compound is critical for a variety of applications, including its use as an intermediate in organic synthesis, in the formulation of drug delivery systems, and in materials science. This guide will explore the expected solubility of 14-bromo-heptacosane based on established chemical principles.

Theoretical Solubility Profile

The solubility of a solute in a solvent is governed by the principle of "like dissolves like." This means that nonpolar solutes tend to dissolve in nonpolar solvents, while polar solutes are more soluble in polar solvents.

14-Bromo-heptacosane possesses a very long (C27) alkyl chain, which is nonpolar and hydrophobic. The single bromine atom introduces a degree of polarity and polarizability to the molecule. However, the influence of the long alkyl chain is expected to dominate its overall physical properties, making the molecule predominantly nonpolar.

Based on these structural features, the expected solubility of 14-bromo-heptacosane in various classes of organic solvents is as follows:

  • High Solubility: In nonpolar, aprotic solvents. The van der Waals forces between the long alkyl chain of 14-bromo-heptacosane and the molecules of nonpolar solvents will be the primary driving force for dissolution.

  • Moderate to Low Solubility: In polar aprotic solvents. While the bromine atom can participate in dipole-dipole interactions, the large nonpolar portion of the molecule will limit its solubility.

  • Very Low to Insoluble: In polar protic solvents. The energy required to break the strong hydrogen bonds between the molecules of protic solvents like water and alcohols to accommodate the large, nonpolar 14-bromo-heptacosane molecule is energetically unfavorable.

Quantitative Solubility Data

A thorough search of scientific literature and chemical databases did not yield specific quantitative solubility data for 14-bromo-heptacosane in common organic solvents. The following table is therefore presented as a template for researchers to populate with experimentally determined data. The expected solubility is indicated qualitatively based on the theoretical principles discussed above.

Solvent NameSolvent TypeExpected Qualitative SolubilityQuantitative Solubility ( g/100 mL at 25°C)
HexaneNonpolar, AproticHighData not available
TolueneNonpolar, AproticHighData not available
Diethyl EtherSlightly Polar, AproticModerate to HighData not available
ChloroformPolar, AproticModerateData not available
AcetonePolar, AproticLowData not available
EthanolPolar, ProticVery Low to InsolubleData not available
MethanolPolar, ProticVery Low to InsolubleData not available
WaterPolar, ProticInsolubleData not available

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of 14-bromo-heptacosane. This protocol is based on the isothermal shake-flask method, a widely accepted technique for solubility measurement.

4.1. Materials and Equipment

  • 14-Bromo-heptacosane (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.0001 g)

  • Vials with screw caps

  • Constant temperature shaker bath or incubator

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Gas chromatograph with a flame ionization detector (GC-FID) or a suitable alternative analytical instrument (e.g., HPLC with an appropriate detector)

  • Volumetric flasks and pipettes

4.2. Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of 14-bromo-heptacosane to a series of vials, each containing a known volume of a different organic solvent. The excess solid is necessary to ensure that a saturated solution is formed.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

    • Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. A preliminary kinetic study can be performed to determine the optimal equilibration time.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed at the same temperature for at least 2 hours to allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed (to the experimental temperature) syringe.

    • Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any undissolved microparticles.

    • Dilute the filtered sample to a known volume with the same solvent.

  • Analysis:

    • Analyze the diluted sample using a calibrated GC-FID or other suitable analytical method to determine the concentration of 14-bromo-heptacosane.

    • Prepare a series of standard solutions of known concentrations of 14-bromo-heptacosane in the respective solvent to create a calibration curve.

  • Calculation of Solubility:

    • From the calibration curve, determine the concentration of 14-bromo-heptacosane in the diluted sample.

    • Calculate the original concentration in the saturated solution, taking into account the dilution factor.

    • Express the solubility in appropriate units, such as g/100 mL or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of the solubility of 14-bromo-heptacosane.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_calculation Calculation prep_solute Weigh Excess Solute add_to_vial Combine in Vial prep_solute->add_to_vial prep_solvent Measure Solvent Volume prep_solvent->add_to_vial shake Agitate at Constant Temperature add_to_vial->shake settle Settle Undissolved Solid shake->settle sample Withdraw Supernatant settle->sample filter Filter Sample sample->filter analyze Analyze Concentration (e.g., GC-FID) filter->analyze calculate Calculate Solubility analyze->calculate

Caption: Workflow for experimental solubility determination.

Conclusion

Spectroscopic Data of 14-Bromoheptacosane: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 14-bromoheptacosane, a long-chain secondary bromoalkane. Due to the absence of publicly available experimental spectra for this specific compound, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on established principles and data from analogous structures. Detailed experimental protocols for the acquisition of such data for a solid organic compound are also provided, aimed at researchers, scientists, and professionals in drug development and organic synthesis.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 14-bromoheptacosane. These values are estimated based on typical chemical shifts and absorption frequencies for long-chain alkanes and secondary bromoalkanes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for 14-Bromoheptacosane (Solvent: CDCl₃, Reference: TMS)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 4.10Multiplet1HCH-Br (H-14)
~ 1.85Multiplet4HCH₂ adjacent to CH-Br (H-13, H-15)
~ 1.25Broad Singlet44HBulk methylene (CH₂) groups
~ 0.88Triplet6HTerminal methyl (CH₃) groups (H-1, H-27)

Table 2: Predicted ¹³C NMR Data for 14-Bromoheptacosane (Solvent: CDCl₃, Reference: TMS)

Chemical Shift (δ, ppm)Assignment
~ 60C-Br (C-14)
~ 39C adjacent to C-Br (C-13, C-15)
~ 31-32CH₂ carbons gamma to Br and further
~ 29-30Bulk methylene (CH₂) carbons
~ 22.7CH₂ beta to terminal CH₃
~ 14.1Terminal methyl (CH₃) carbons (C-1, C-27)
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for 14-Bromoheptacosane

Wavenumber (cm⁻¹)IntensityAssignment
2955 - 2850StrongC-H stretching (alkane CH₂, CH₃)
1465MediumC-H bending (CH₂ scissoring)
1375MediumC-H bending (CH₃ symmetric bending)
690 - 515Medium to StrongC-Br stretching
Mass Spectrometry (MS)

The mass spectrum is predicted to show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br).

Table 4: Predicted Key Mass Spectral Fragments for 14-Bromoheptacosane

m/zIonFragmentation Pathway
458/460[C₂₇H₅₅Br]⁺Molecular Ion (M⁺/M+2)
379[C₂₇H₅₅]⁺Loss of •Br
267[C₁₉H₃₉]⁺Alpha-cleavage
197[C₁₄H₂₉]⁺Alpha-cleavage

Experimental Protocols

The following are detailed, generic protocols for obtaining spectroscopic data for a solid organic compound such as 14-bromoheptacosane.

NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation :

    • For ¹H NMR, accurately weigh 5-25 mg of the solid sample. For ¹³C NMR, a larger sample of 50-100 mg is recommended to obtain a good signal-to-noise ratio in a reasonable time.

    • Place the sample in a clean, dry vial.

    • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃). The choice of solvent depends on the solubility of the compound.

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing (δ = 0.0 ppm).

    • Gently agitate or vortex the vial to ensure the sample is completely dissolved.

    • If any solid particles remain, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Data Acquisition :

    • Carefully insert the NMR tube into the spectrometer's spinner turbine.

    • Place the sample into the NMR magnet.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity and resolution. This is often an automated process on modern spectrometers.

    • Acquire the ¹H NMR spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

    • For ¹³C NMR, a much larger number of scans will be necessary due to the low natural abundance of the ¹³C isotope. A proton-decoupled experiment is typically performed to simplify the spectrum and enhance signal intensity.

Infrared (IR) Spectroscopy
  • Sample Preparation (Thin Solid Film Method) :

    • Place a small amount (a few milligrams) of the solid sample into a clean vial.

    • Add a few drops of a volatile solvent in which the solid is soluble (e.g., dichloromethane or acetone).

    • Place a single, clean, and dry salt plate (e.g., NaCl or KBr) on a clean surface.

    • Using a pipette, drop a small amount of the solution onto the center of the salt plate.

    • Allow the solvent to fully evaporate, which will leave a thin film of the solid compound on the plate. If the resulting film is too thin, another drop of the solution can be added and evaporated.

  • Data Acquisition :

    • Place the salt plate with the sample film into the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment to subtract any atmospheric (CO₂, H₂O) and instrument-related absorptions.

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to produce the final spectrum.

Mass Spectrometry (MS)
  • Sample Introduction (Electron Ionization - EI) :

    • For a solid sample, a direct insertion probe is commonly used.

    • A small amount of the solid is placed in a capillary tube, which is then inserted into the tip of the probe.

    • The probe is inserted into the mass spectrometer's ion source through a vacuum lock.

    • The probe is gradually heated, causing the sample to vaporize directly into the ion source.

  • Data Acquisition :

    • The vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV).

    • This causes ionization and fragmentation of the molecules.

    • The resulting positive ions are accelerated out of the ion source and into the mass analyzer.

    • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

    • The detector records the abundance of each ion, generating the mass spectrum.

Visualization of Methodologies

The following diagrams illustrate the logical workflows for spectroscopic analysis and the predicted fragmentation of 14-bromoheptacosane.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Solid Organic Compound (14-Bromoheptacosane) Dissolve Dissolve in Deuterated Solvent Sample->Dissolve Deposit Deposit on Salt Plate Sample->Deposit MS Mass Spectrometer Sample->MS NMR NMR Spectrometer Dissolve->NMR IR IR Spectrometer Deposit->IR NMR_Data NMR Spectrum (¹H, ¹³C) NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data Structure Structure Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure Mass_Spec_Fragmentation cluster_losses Neutral Losses MolIon [C₂₇H₅₅Br]⁺• m/z = 458/460 (Molecular Ion) Frag1 [C₂₇H₅₅]⁺ m/z = 379 MolIon->Frag1 - •Br Frag2 [C₁₈H₃₇]⁺ m/z = 267 MolIon->Frag2 α-cleavage Frag3 [C₁₃H₂₇]⁺ m/z = 183 MolIon->Frag3 α-cleavage Loss1 •Br Loss2 •C₁₃H₂₇ Loss3 •C₁₈H₃₇

Unlocking Potential: A Technical Guide to the Research Applications of Long-Chain Bromoalkanes

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration for researchers, scientists, and drug development professionals on the versatile applications of long-chain bromoalkanes in organic synthesis, material science, and pharmacology.

Long-chain bromoalkanes, alkyl halides with a bromine atom attached to a lengthy carbon chain, are pivotal building blocks in modern chemical research. Their inherent reactivity and modular nature make them indispensable precursors for a vast array of functionalized molecules, enabling advancements across diverse scientific disciplines. This technical guide delves into the core research applications of these versatile compounds, providing detailed experimental protocols, quantitative data, and visual workflows to empower researchers in their scientific endeavors.

Core Application in Organic Synthesis: Building Complexity from Simplicity

Long-chain bromoalkanes are workhorses in organic synthesis, primarily serving as electrophilic partners in nucleophilic substitution reactions. This reactivity allows for the facile introduction of long alkyl chains onto a variety of molecular scaffolds, a crucial step in the synthesis of complex organic molecules.

Synthesis of Quaternary Ammonium Compounds (QACs)

One of the most prominent applications of long-chain bromoalkanes is in the synthesis of quaternary ammonium compounds (QACs). These cationic surfactants are widely utilized for their antimicrobial properties. The synthesis typically involves the Menshutkin reaction, a nucleophilic substitution where a tertiary amine reacts with a bromoalkane.

Experimental Protocol: Synthesis of N,N-Dimethyl-N-dodecylammonium Bromide

A general procedure for the synthesis of a long-chain QAC involves the reaction of a tertiary amine with a long-chain bromoalkane. For the synthesis of N,N-Dimethyl-N-dodecylammonium Bromide, the following protocol can be adapted[1][2]:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve N,N-dimethylamine (1.0 equivalent) in a suitable solvent such as ethanol or acetonitrile.

  • Addition of Bromoalkane: To the stirred solution, add 1-bromododecane (1.0 equivalent) dropwise at room temperature.

  • Reaction Conditions: Heat the reaction mixture to reflux (typically 60-80 °C) and maintain for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. The solvent is then removed under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/ether, to yield the pure quaternary ammonium bromide salt.

The yield of this reaction is typically high, often exceeding 90%, depending on the specific reactants and conditions used.

Diagram of the Menshutkin Reaction Workflow

Menshutkin_Reaction cluster_reactants Reactants cluster_process Reaction Process cluster_purification Purification TertiaryAmine Tertiary Amine (e.g., N,N-Dimethylamine) Solvent Dissolve in Solvent (e.g., Ethanol) TertiaryAmine->Solvent Bromoalkane Long-Chain Bromoalkane (e.g., 1-Bromododecane) Addition Dropwise Addition of Bromoalkane Bromoalkane->Addition Solvent->Addition Reflux Heat to Reflux (60-80 °C, 12-24h) Addition->Reflux SolventRemoval Solvent Removal (Reduced Pressure) Reflux->SolventRemoval Recrystallization Recrystallization (e.g., Ethanol/Ether) SolventRemoval->Recrystallization FinalProduct Pure Quaternary Ammonium Salt Recrystallization->FinalProduct

A generalized workflow for the synthesis of quaternary ammonium compounds.
Synthesis of Other Functionalized Long-Chain Alkanes

Long-chain bromoalkanes are also precursors to a variety of other functionalized alkanes. For instance, they can be converted to long-chain thiols, which are crucial for the formation of self-assembled monolayers, or used in Grignard reactions to form new carbon-carbon bonds.

Experimental Protocol: Synthesis of 1-Dodecanethiol from 1-Bromododecane

The synthesis of a long-chain thiol from a bromoalkane can be achieved via a nucleophilic substitution reaction with a sulfur nucleophile, such as sodium hydrosulfide[3].

  • Reaction Setup: In a round-bottom flask, dissolve 1-bromododecane (1.0 equivalent) in ethanol.

  • Nucleophile Addition: Add a solution of sodium hydrosulfide (NaSH) (1.1 equivalents) in ethanol to the flask.

  • Reaction Conditions: Stir the mixture at room temperature for 4-6 hours.

  • Work-up and Purification: After the reaction, pour the mixture into water and extract with diethyl ether. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by distillation under reduced pressure to yield 1-dodecanethiol.

Applications in Material Science: Tailoring Surface Properties and Polymer Architectures

The ability to introduce long, well-defined alkyl chains makes bromoalkanes valuable in material science for modifying surfaces and synthesizing advanced polymers.

Surface Modification and Self-Assembled Monolayers (SAMs)

Long-chain bromoalkanes are often converted to their corresponding thiols to form self-assembled monolayers (SAMs) on gold and other metal surfaces. These highly ordered molecular layers allow for precise control over surface properties such as wettability, adhesion, and biocompatibility.

Experimental Protocol: Preparation of a Self-Assembled Monolayer of Dodecanethiol on a Gold Surface

A typical procedure for forming a SAM on a gold substrate is as follows[4][5][6]:

  • Substrate Preparation: Clean a gold-coated substrate by rinsing with ethanol and deionized water, followed by drying under a stream of nitrogen. The substrate may also be cleaned using a piranha solution (a mixture of sulfuric acid and hydrogen peroxide) for a more thorough cleaning, though extreme caution is advised.

  • Thiol Solution Preparation: Prepare a dilute solution (typically 1-10 mM) of the long-chain thiol (e.g., 1-dodecanethiol) in a high-purity solvent like ethanol.

  • Immersion: Immerse the clean gold substrate into the thiol solution. The self-assembly process begins immediately.

  • Incubation: Allow the substrate to remain in the solution for an extended period (typically 12-24 hours) to ensure the formation of a well-ordered monolayer.

  • Rinsing and Drying: After incubation, remove the substrate from the solution, rinse thoroughly with fresh ethanol to remove non-chemisorbed thiols, and dry under a stream of nitrogen.

Quantitative Data: Contact Angle of Water on SAM-Modified Gold Surfaces

The hydrophobicity of the modified surface can be quantified by measuring the contact angle of a water droplet. The longer the alkyl chain of the thiol, the more hydrophobic the surface becomes.

Thiol Chain LengthApproximate Water Contact Angle (°)
C6 (Hexanethiol)~105°
C8 (Octanethiol)~108°
C12 (Dodecanethiol)~110°
C18 (Octadecanethiol)~112°

Note: These values can vary slightly depending on the quality of the SAM and the measurement conditions.

Diagram of the Self-Assembled Monolayer Formation Process

SAM_Formation cluster_preparation Preparation cluster_assembly Self-Assembly cluster_finalization Finalization CleanSubstrate Clean Gold Substrate Immersion Immerse Substrate in Thiol Solution CleanSubstrate->Immersion ThiolSolution Prepare Dilute Thiol Solution ThiolSolution->Immersion Incubation Incubate for 12-24 hours Immersion->Incubation Rinsing Rinse with Ethanol Incubation->Rinsing Drying Dry with Nitrogen Rinsing->Drying SAM_Surface SAM-Modified Surface Drying->SAM_Surface QAC_Mechanism QAC Quaternary Ammonium Compound (QAC) Interaction Electrostatic Interaction (Cationic Headgroup) QAC->Interaction Penetration Hydrophobic Interaction (Alkyl Chain Penetration) QAC->Penetration BacterialCell Bacterial Cell Membrane Interaction->BacterialCell Disruption Membrane Disruption Interaction->Disruption Penetration->BacterialCell Penetration->Disruption Lysis Cell Lysis Disruption->Lysis

References

A Guide to the Synthesis of Heptacosane Derivatives for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Review of Synthetic Methodologies, Experimental Protocols, and Key Chemical Transformations

Heptacosane, a 27-carbon saturated hydrocarbon, and its functionalized derivatives are of significant interest to the scientific community, particularly in the fields of chemical ecology, materials science, and pharmacology. These long-chain aliphatic compounds are found in nature as components of plant waxes and insect cuticular hydrocarbons, where they play crucial roles in communication, waterproofing, and defense. In the context of drug development, the lipophilic nature of the heptacosane backbone can be exploited to enhance the bioavailability and membrane permeability of therapeutic agents. This technical guide provides a comprehensive literature review of the synthetic strategies employed to construct and modify heptacosane derivatives, with a focus on detailed experimental protocols and comparative data.

Synthetic Strategies for the Heptacosane Backbone

The construction of the 27-carbon chain of heptacosane derivatives can be achieved through a variety of synthetic approaches. The choice of method often depends on the desired functional group at a specific position. Key strategies include coupling reactions to build the carbon framework and subsequent functional group interconversions.

Carbon-Carbon Bond Forming Reactions

Several classical and modern coupling reactions are suitable for elongating carbon chains to reach the desired 27-carbon length. These methods typically involve the reaction of two smaller alkyl fragments.

Wittig Reaction: The Wittig reaction is a powerful tool for the formation of carbon-carbon double bonds, which can then be readily reduced to the corresponding alkane.[1][2][3][4] This reaction involves the coupling of a phosphorus ylide with an aldehyde or ketone. For the synthesis of a heptacosane derivative, a long-chain phosphonium salt can be reacted with a long-chain aldehyde.

Grignard Reagent Addition: Grignard reagents, organomagnesium halides, are versatile nucleophiles for forming carbon-carbon bonds. They can react with a variety of electrophiles, including aldehydes, ketones, and esters, to extend a carbon chain.

Kolbe Electrolysis: This electrochemical method involves the anodic decarboxylation of two carboxylate molecules, which then couple to form a longer-chain alkane. While effective for symmetrical alkanes, it is less suitable for creating odd-numbered carbon chains like heptacosane unless a cross-Kolbe reaction is employed, which often leads to a mixture of products.

Decarboxylation of Fatty Acids: The decarboxylation of long-chain fatty acids can yield the corresponding alkane with one fewer carbon atom. For instance, the decarboxylation of stearic acid (C18) produces n-heptadecane (C17).[5] While not directly applicable to heptacosane synthesis from a single precursor, this principle can be adapted in multi-step syntheses.

Synthesis of Key Heptacosane Derivatives

This section details the synthesis of prominent heptacosane derivatives, including n-heptacosane, 1-heptacosanol, and heptacosanoic acid.

n-Heptacosane

The straightforward synthesis of the parent hydrocarbon, n-heptacosane, can be achieved through the reduction of a functionalized derivative, such as an alkene or a ketone, which is assembled from smaller fragments. A representative synthetic pathway is the Wittig reaction between two long-chain precursors followed by hydrogenation.

n_Heptacosane_Synthesis C13_aldehyde Tridecanal (C13) heptacosene Heptacos-13-ene C13_aldehyde->heptacosene Wittig Reaction C14_phosphonium Tetradecyltriphenylphosphonium bromide (C14) ylide Phosphorus Ylide C14_phosphonium->ylide Base (e.g., n-BuLi) ylide->heptacosene Wittig Reaction heptacosane n-Heptacosane (C27) heptacosene->heptacosane Hydrogenation (H2, Pd/C) Heptacosanol_Synthesis heptacosanoic_acid Heptacosanoic Acid ester Heptacosanoate Ester heptacosanoic_acid->ester Esterification (e.g., MeOH, H+) heptacosanol 1-Heptacosanol ester->heptacosanol Reduction (e.g., LiAlH4) Heptacosanyl_Acetate_Synthesis heptacosanol 1-Heptacosanol heptacosanyl_acetate Heptacosanyl Acetate heptacosanol->heptacosanyl_acetate Acetylation (e.g., Pyridine) acetic_anhydride Acetic Anhydride acetic_anhydride->heptacosanyl_acetate Acetylation (e.g., Pyridine)

References

In-depth Technical Guide to 14-Bromo-Heptacosane: Commercial Availability and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

October 25, 2025

This technical guide provides a comprehensive overview of the commercial availability, synthesis, and key properties of 14-bromo-heptacosane. Given the compound's specialized nature, this document is intended to assist researchers, scientists, and professionals in drug development in sourcing and utilizing this long-chain alkyl halide.

Commercial Availability

Several companies specialize in the custom synthesis of organic compounds and can be contracted to produce 14-bromo-heptacosane. When requesting a quote, it is crucial to provide the desired quantity, purity specifications, and a feasible synthetic route.

Table 1: Key Data for 14-Bromo-Heptacosane and its Precursor

Property14-Bromo-Heptacosane (Predicted)14-Heptacosanol (Precursor)
Molecular Formula C₂₇H₅₅BrC₂₇H₅₆O
Molecular Weight 459.63 g/mol 396.73 g/mol
CAS Number Not assigned32116-10-2[1]
Appearance Waxy solid (predicted)Solid[1]
Melting Point Not available80-81 °C[1]
Boiling Point > 450 °C (predicted)Not available
Density ~1.0 g/cm³ (predicted)Not available

Recommended Suppliers for Custom Synthesis

The following is a list of reputable companies with expertise in custom organic synthesis that could be contracted to produce 14-bromo-heptacosane:

  • Enamine

  • OTAVAchemicals

  • BioActs

  • KareBay Biochem

  • Life Chemicals

It is recommended to contact multiple suppliers to compare pricing, lead times, and synthesis capabilities.

Proposed Synthesis of 14-Bromo-Heptacosane

The most direct and reliable method for synthesizing 14-bromo-heptacosane is through the bromination of its corresponding alcohol precursor, 14-heptacosanol.

Availability of Starting Material: 14-Heptacosanol

14-Heptacosanol is available from a limited number of specialized chemical suppliers. Researchers can inquire with the following vendors regarding its availability and pricing:

  • Simson Pharma Limited

  • Sigma-Aldrich

  • MedChemExpress

  • Scientific Laboratory Supplies

Synthetic Pathway

The conversion of a secondary alcohol, such as 14-heptacosanol, to a secondary bromoalkane can be achieved via a nucleophilic substitution reaction. A common and effective method involves the use of phosphorus tribromide (PBr₃).

G cluster_reactants Reactants cluster_process Reaction cluster_products Products Heptacosanol 14-Heptacosanol Reaction Nucleophilic Substitution Heptacosanol->Reaction PBr3 Phosphorus Tribromide (PBr₃) PBr3->Reaction Bromoheptacosane 14-Bromo-heptacosane Reaction->Bromoheptacosane H3PO3 Phosphorous Acid (H₃PO₃) Reaction->H3PO3 G Setup 1. Reaction Setup - Dissolve 14-heptacosanol in anhydrous ether - Inert atmosphere (N₂ or Ar) Addition 2. Add PBr₃ - Cool in ice bath - Slow, dropwise addition Setup->Addition Reaction 3. Reaction - Warm to RT, then reflux for 2-4h - Monitor by TLC Addition->Reaction Workup 4. Workup - Cool to RT - Quench with ice Reaction->Workup Extraction 5. Extraction - Transfer to separatory funnel - Wash with H₂O, NaHCO₃, brine Workup->Extraction Drying 6. Drying & Solvent Removal - Dry organic layer (MgSO₄) - Filter and evaporate solvent Extraction->Drying Purification 7. Purification - Recrystallization or column chromatography Drying->Purification FinalProduct Pure 14-Bromo-heptacosane Purification->FinalProduct

References

A Deep Dive into the Theoretical and Computational Analysis of 14-bromo-heptacosane: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical whitepaper provides a comprehensive overview of the theoretical and computational methodologies applicable to the study of 14-bromo-heptacosane, a long-chain alkyl halide. In the absence of extensive experimental data for this specific molecule, this guide establishes a framework for in silico analysis, leveraging established computational chemistry techniques. It details protocols for conformational analysis, quantum chemical calculations for determining molecular properties, molecular dynamics simulations for understanding behavior in solution, and the prediction of spectroscopic and physicochemical properties. The presented data, while illustrative, is generated based on principles derived from studies of analogous long-chain and halogenated hydrocarbons, offering a robust starting point for future research.

Introduction

14-bromo-heptacosane (C₂₇H₅₅Br) is a long-chain saturated alkyl halide. While its parent alkane, heptacosane, is a known component of various natural waxes and has been studied for its physical properties, specific research into the brominated derivative is sparse. The introduction of a bromine atom at the 14th position of the 27-carbon chain introduces significant changes in polarity, reactivity, and conformational preference, making it a molecule of interest for applications in materials science, organic synthesis, and potentially as a lipophilic fragment in drug design.

Computational and theoretical studies provide a powerful, non-destructive, and cost-effective means to elucidate the molecular characteristics of such compounds. By employing a range of computational techniques, from high-level quantum mechanics to classical molecular dynamics, it is possible to predict its structural, electronic, and dynamic properties, thereby guiding experimental efforts and accelerating research and development. This guide outlines the core computational workflows and methodologies for a thorough investigation of 14-bromo-heptacosane.

Conformational Analysis

The high flexibility of the 27-carbon chain of 14-bromo-heptacosane results in a vast conformational landscape. Identifying the low-energy conformers is crucial as they dictate the molecule's overall shape, physical properties, and interaction potential. A hierarchical workflow is recommended to efficiently explore this landscape.

Experimental Protocols

Protocol 2.1: Conformational Search and Energy Minimization

  • Initial Conformer Generation: A stochastic search, such as a Monte Carlo method, is employed to generate an initial pool of several thousand diverse conformations. This is typically performed using a computationally inexpensive force field.

  • Force Field Minimization: The generated conformers are then subjected to energy minimization using a more robust general force field (e.g., GFN-FF) to locate the nearest local energy minima.

  • Clustering and Selection: The minimized structures are clustered based on root-mean-square deviation (RMSD) and energy. A representative set of unique, low-energy conformers (e.g., within a 10 kcal/mol window of the global minimum) is selected for further analysis.

  • Quantum Mechanical Refinement: The selected conformers are then re-optimized at a higher level of theory. A cost-effective density functional theory (DFT) method with dispersion correction is suitable for this step (e.g., B97-3c or r²SCAN-3c).

  • Final Energy Calculation: Single-point energy calculations are performed on the refined geometries using a highly accurate method to obtain precise relative energies. For long-chain alkanes, DLPNO-CCSD(T) with a complete basis set (CBS) extrapolation is the gold standard, though computationally expensive. A reliable alternative is a hybrid or double-hybrid DFT functional with a large basis set.

G cluster_workflow Conformational Analysis Workflow start Initial Structure of 14-bromo-heptacosane mc_search Monte Carlo Conformational Search (Force Field) start->mc_search ff_min Energy Minimization (e.g., GFN-FF) mc_search->ff_min cluster Clustering & Selection of Low-Energy Conformers ff_min->cluster dft_opt Geometry Optimization (e.g., B97-3c) cluster->dft_opt spe Single-Point Energy (High-Accuracy Method) dft_opt->spe end Relative Conformational Energies spe->end G cluster_workflow Molecular Dynamics Simulation Workflow setup System Setup (Solute + Solvent + Force Field) minimize Energy Minimization setup->minimize equilibrate System Equilibration (NVT & NPT Ensembles) minimize->equilibrate produce Production MD Run (e.g., 100 ns) equilibrate->produce analyze Trajectory Analysis produce->analyze rdf Radial Distribution Functions analyze->rdf rg Radius of Gyration analyze->rg dist End-to-End Distance analyze->dist

Methodological & Application

Application Notes and Protocols: The Use of 14-Bromoheptacosane in Grignard Reagent Formation for Research and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the formation and potential applications of the Grignard reagent derived from 14-bromoheptacosane. This long-chain aliphatic organometallic reagent holds promise for the synthesis of complex lipids and other molecules relevant to drug delivery and development. Due to the limited availability of specific literature on 14-bromoheptacosane, the following protocols and data are based on established methods for the formation of Grignard reagents from analogous long-chain and secondary alkyl bromides.

Introduction

Grignard reagents are powerful nucleophiles widely employed in organic synthesis for the formation of carbon-carbon bonds.[1][2] The synthesis of a Grignard reagent from the 27-carbon chain secondary alkyl halide, 14-bromoheptacosane, results in the formation of heptacosan-14-ylmagnesium bromide. This reagent serves as a versatile intermediate for introducing a large lipophilic moiety into a variety of molecular scaffolds. Such long aliphatic chains are of significant interest in drug development, particularly in the design of lipid-based drug delivery systems, such as liposomes and solid lipid nanoparticles, which can enhance the bioavailability and therapeutic efficacy of pharmaceutical agents.[3][4][5][6][7]

Grignard Reagent Formation from 14-Bromoheptacosane

The formation of a Grignard reagent from a secondary long-chain alkyl bromide like 14-bromoheptacosane can be challenging due to potential steric hindrance and slower reaction rates compared to primary or shorter-chain halides.[8] Activation of the magnesium surface is often crucial for initiating the reaction.[9]

Reaction Scheme:

Table 1: Estimated Reaction Parameters for the Formation of Heptacosan-14-ylmagnesium Bromide

ParameterRecommended Condition/ValueNotes
Solvent Anhydrous Tetrahydrofuran (THF) or Diethyl Ether (Et2O)THF is generally preferred for less reactive halides due to its higher boiling point and better solvating properties for the Grignard reagent.[10]
Magnesium Magnesium turnings (activated)Activation is critical. Methods include mechanical stirring, treatment with iodine, or using a small amount of 1,2-dibromoethane.
Reactant Ratio 1.2 - 1.5 equivalents of Magnesium per equivalent of 14-bromoheptacosaneA slight excess of magnesium is used to ensure complete conversion of the alkyl halide.
Initiation Gentle heating, sonication, or addition of a small crystal of iodineInitiation can be sluggish. Observation of bubble formation or a cloudy appearance indicates the start of the reaction.
Reaction Temperature 35-65 °C (Gentle reflux)Maintaining a gentle reflux can help to sustain the reaction without promoting side reactions.
Reaction Time 2 - 12 hoursReaction progress should be monitored by the disappearance of magnesium. Longer reaction times may be necessary for complete conversion.
Expected Yield 60 - 85%Yields can vary significantly based on the purity of reagents, efficiency of magnesium activation, and reaction conditions. This is an estimate based on similar long-chain secondary alkyl bromides.

Experimental Protocols

Protocol 1: Formation of Heptacosan-14-ylmagnesium Bromide

Materials:

  • 14-Bromoheptacosane

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • Iodine crystal (for activation)

  • Three-neck round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Glassware Preparation: All glassware must be rigorously dried in an oven at 120°C overnight and assembled hot under a stream of inert gas to ensure anhydrous conditions.

  • Magnesium Activation: Place the magnesium turnings (1.2 eq.) in the three-neck flask. Add a single crystal of iodine. Gently heat the flask with a heat gun under a flow of inert gas until the purple iodine vapor is observed and coats the magnesium surface. Allow the flask to cool to room temperature.

  • Reaction Setup: Add anhydrous THF to the flask to cover the magnesium.

  • Initiation: In a separate flask, dissolve 14-bromoheptacosane (1.0 eq.) in anhydrous THF. Add a small portion of this solution (approx. 10%) to the magnesium suspension via the dropping funnel.

  • Gently warm the mixture or place it in an ultrasonic bath to initiate the reaction. The initiation is indicated by the disappearance of the iodine color and the appearance of turbidity or gentle boiling.

  • Addition: Once the reaction has started, add the remaining solution of 14-bromoheptacosane dropwise at a rate that maintains a gentle reflux.

  • Reaction Completion: After the addition is complete, continue to stir the reaction mixture at reflux for 2-12 hours, or until the majority of the magnesium has been consumed.

  • Use of the Grignard Reagent: The resulting grey to brownish solution of heptacosan-14-ylmagnesium bromide is typically used immediately in subsequent reactions. The concentration can be estimated based on the initial amount of the alkyl bromide, or more accurately determined by titration.

Protocol 2: Synthesis of a Long-Chain Tertiary Alcohol

Materials:

  • Solution of heptacosan-14-ylmagnesium bromide in THF

  • A suitable ketone (e.g., acetone)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Separatory funnel

  • Standard glassware for extraction and purification

Procedure:

  • Reaction: To the freshly prepared solution of heptacosan-14-ylmagnesium bromide, add a solution of the ketone (1.0 eq.) in anhydrous diethyl ether dropwise at 0°C.

  • Quenching: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours. Cool the reaction mixture in an ice bath and slowly add saturated aqueous ammonium chloride solution to quench the reaction.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Purification: Filter the solution and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired long-chain tertiary alcohol.

Diagrams

Grignard_Formation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_product Product A Dry Glassware B Activate Mg with I2 A->B C Add Anhydrous THF B->C D Add 14-Bromoheptacosane (dropwise) C->D E Reflux (2-12h) D->E F Heptacosan-14-ylmagnesium Bromide Solution E->F

Caption: Workflow for the formation of heptacosan-14-ylmagnesium bromide.

Signaling_Pathway_Application cluster_reactions Synthetic Transformations cluster_products Potential Products cluster_applications Drug Development Applications Start Heptacosan-14-ylmagnesium Bromide Reaction1 Reaction with Aldehyde/Ketone Start->Reaction1 Reaction2 Reaction with CO2 Start->Reaction2 Reaction3 Coupling with Alkyl/Aryl Halide Start->Reaction3 Product1 Long-Chain Alcohol Reaction1->Product1 Product2 Long-Chain Carboxylic Acid Reaction2->Product2 Product3 Functionalized Long-Chain Alkane Reaction3->Product3 App1 Lipid Excipients Product1->App1 App2 Prodrug Synthesis Product2->App2 App3 Bioactive Lipids Product3->App3

Caption: Synthetic pathways and applications of heptacosan-14-ylmagnesium bromide.

Applications in Drug Development

The heptacosan-14-ylmagnesium bromide reagent is a valuable tool for the synthesis of novel long-chain molecules with potential applications in the pharmaceutical industry.

Table 2: Potential Applications of Heptacosan-14-ylmagnesium Bromide Derivatives

Application AreaDescriptionExample Synthetic Target
Lipid-Based Drug Delivery The long, branched aliphatic chain can be incorporated into synthetic lipids used to form liposomes or solid lipid nanoparticles (SLNs).[3][4][5][6][7] These systems can improve drug solubility, stability, and targeted delivery.Phospholipids or glycerolipids with a C27 acyl chain.
Prodrug Synthesis The Grignard reagent can be used to attach the lipophilic heptacosanyl group to a drug molecule, potentially improving its membrane permeability and oral bioavailability.[11]Esterification of a drug containing a carboxylic acid with a long-chain alcohol derived from the Grignard reagent.
Synthesis of Bioactive Lipids Long-chain fatty acids and alcohols can exhibit their own biological activities, including antimicrobial or anticancer effects. This reagent provides a route to novel, synthetically modified long-chain lipids.Novel long-chain fatty acids or their derivatives for screening as bioactive compounds.
Cross-Coupling Reactions The Grignard reagent can participate in transition-metal-catalyzed cross-coupling reactions to form complex molecules with extended aliphatic domains.[12]Coupling with aryl halides to create novel amphiphilic molecules.
Safety and Handling

Grignard reagents are highly reactive and pyrophoric. They react violently with water and protic solvents. All manipulations must be carried out under a dry, inert atmosphere. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. The reaction should be performed in a well-ventilated fume hood.

Disclaimer: The experimental protocols and quantitative data provided are based on general procedures for similar compounds and should be adapted and optimized for the specific reaction with 14-bromoheptacosane. It is highly recommended to perform small-scale test reactions to determine the optimal conditions.

References

Application Notes and Protocols: 14-Bromoheptacosane as a Precursor for Functionalized Alkanes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Long-chain functionalized alkanes are of significant interest in materials science and drug development due to their ability to form self-assembled monolayers (SAMs), modify surface properties, and act as lipid components in drug delivery systems like lipid nanoparticles (LNPs). 14-Bromoheptacosane, a C27 alkyl bromide, serves as a versatile precursor for synthesizing a variety of functionalized heptacosane derivatives. The bromine atom at the 14th position provides a reactive handle for introducing diverse functional groups through various organic transformations.

These application notes provide an overview of the utility of 14-bromoheptacosane and detailed protocols for its conversion into key functionalized derivatives, including alcohols, amines, thiols, and carbon-carbon bond extended structures. The protocols and data presented are based on established methodologies for long-chain alkyl halides and serve as a guide for the synthesis and application of these valuable molecules.

Applications of Functionalized Heptacosane Derivatives

Functionalized long-chain alkanes derived from 14-bromoheptacosane have potential applications in several advanced fields:

  • Drug Delivery: Long-chain functionalized alkanes can be incorporated into lipid-based drug delivery systems such as liposomes and solid lipid nanoparticles (SLNs). Their hydrophobic chain contributes to the lipid bilayer structure, while the functional headgroup can be used to attach targeting ligands, polymers like polyethylene glycol (PEG) for increased circulation time, or to modify the overall physicochemical properties of the nanoparticle. The C27 length of the alkyl chain is particularly relevant for creating stable lipid bilayers.

  • Self-Assembled Monolayers (SAMs): Alkanes with functional groups such as thiols can form highly ordered SAMs on noble metal surfaces like gold. These monolayers can be used to precisely control the surface chemistry for applications in biosensors, biocompatible coatings, and nanoelectronics. The long alkyl chain of heptacosane derivatives promotes the formation of well-ordered and robust monolayers due to strong van der Waals interactions between the chains.

  • Materials Science: Functionalized long-chain alkanes can be used as surfactants, lubricants, and components in the synthesis of advanced polymers and gels. The nature of the functional group dictates the specific properties and applications of these materials.

Data Presentation: Synthesis of Functionalized Heptacosanes

The following tables summarize typical reaction conditions and expected yields for the functionalization of long-chain bromoalkanes, serving as a reference for the synthesis of 14-substituted heptacosane derivatives. Please note that the yields are based on reactions with similar long-chain alkyl bromides and may require optimization for 14-bromoheptacosane.

Table 1: Nucleophilic Substitution Reactions

ProductReagentSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
Heptacosan-14-olNaOH (aq)Dioxane/H₂O10012-2485-95
14-AminoheptacosaneNaN₃ then LiAlH₄DMF then THF80 then 2512 then 670-85
Heptacosane-14-thiol1. Thiourea 2. NaOHEthanol806 then 275-90

Table 2: Grignard and Suzuki Coupling Reactions

ProductReaction TypeReagentsCatalystSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
14-PhenylheptacosaneGrignard Reaction1. Mg, 2. Benzaldehyde, 3. H₃O⁺-THF65460-75
14-BenzylheptacosaneSuzuki CouplingPhenylboronic acid, K₂CO₃Pd(PPh₃)₄Toluene/H₂O1101280-90

Experimental Protocols

Protocol 1: Synthesis of Heptacosan-14-ol via Nucleophilic Substitution

This protocol describes the hydrolysis of 14-bromoheptacosane to the corresponding alcohol.

Materials:

  • 14-Bromoheptacosane

  • Sodium hydroxide (NaOH)

  • 1,4-Dioxane

  • Deionized water

  • Diethyl ether

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hot plate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 14-bromoheptacosane (1 equivalent) in a 3:1 mixture of 1,4-dioxane and deionized water.

  • Add sodium hydroxide (2 equivalents) to the solution.

  • Heat the mixture to reflux (approximately 100°C) with vigorous stirring for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure heptacosan-14-ol.

Characterization:

  • ¹H NMR (CDCl₃): Expect a multiplet around 3.6 ppm corresponding to the CH-OH proton, and the disappearance of the signal for the CH-Br proton (around 3.4 ppm). The long alkyl chain will show characteristic signals between 0.8 and 1.6 ppm.

  • IR (KBr): Appearance of a broad O-H stretching band around 3300-3500 cm⁻¹.

Protocol 2: Synthesis of 14-Phenylheptacosane via Grignard Reaction

This protocol details the formation of a Grignard reagent from 14-bromoheptacosane and its subsequent reaction with benzaldehyde.

Materials:

  • 14-Bromoheptacosane

  • Magnesium (Mg) turnings

  • Anhydrous tetrahydrofuran (THF)

  • Iodine (a small crystal)

  • Benzaldehyde

  • Saturated ammonium chloride solution (NH₄Cl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Three-neck round-bottom flask with a reflux condenser and dropping funnel

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Set up a dry three-neck flask under an inert atmosphere. Add magnesium turnings (1.5 equivalents) to the flask.

  • Add a small crystal of iodine to activate the magnesium.

  • In the dropping funnel, prepare a solution of 14-bromoheptacosane (1 equivalent) in anhydrous THF.

  • Add a small portion of the 14-bromoheptacosane solution to the magnesium turnings. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed. Gentle heating may be required to start the reaction.

  • Once the reaction has started, add the remaining 14-bromoheptacosane solution dropwise to maintain a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

  • Cool the Grignard reagent solution to 0°C in an ice bath.

  • Add a solution of benzaldehyde (1.1 equivalents) in anhydrous THF dropwise to the Grignard reagent.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Quench the reaction by slowly adding saturated ammonium chloride solution.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution. The resulting secondary alcohol can be carried on to the next step.

  • To obtain 14-phenylheptacosane, the intermediate alcohol is reduced. A common method is to dissolve the alcohol in acetic acid and add a catalytic amount of perchloric acid, then hydrogenate over a palladium on carbon catalyst.

  • Purify the final product by column chromatography.

Characterization:

  • ¹H NMR (CDCl₃): Aromatic protons will appear in the 7.1-7.3 ppm region. The benzylic proton will be a multiplet around 2.6 ppm.

  • ¹³C NMR (CDCl₃): Aromatic carbons will be in the 125-145 ppm range.

Protocol 3: Synthesis of 14-Benzylheptacosane via Suzuki Coupling

This protocol describes the palladium-catalyzed cross-coupling of 14-bromoheptacosane with phenylboronic acid.

Materials:

  • 14-Bromoheptacosane

  • Phenylboronic acid

  • Potassium carbonate (K₂CO₃)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Toluene

  • Deionized water

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Schlenk flask or similar reaction vessel for inert atmosphere reactions

Procedure:

  • In a Schlenk flask, combine 14-bromoheptacosane (1 equivalent), phenylboronic acid (1.2 equivalents), and potassium carbonate (2 equivalents).

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.05 equivalents).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add a degassed 4:1 mixture of toluene and deionized water.

  • Heat the reaction mixture to 110°C and stir vigorously for 12 hours.

  • Cool the reaction to room temperature and dilute with diethyl ether.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography on silica gel.

Characterization:

  • ¹H NMR (CDCl₃): Aromatic protons will appear in the 7.1-7.3 ppm region. The benzylic protons will appear as a triplet around 2.6 ppm.

Visualizations

experimental_workflow cluster_start Starting Material cluster_reactions Functionalization Reactions cluster_products Functionalized Products cluster_applications Applications start 14-Bromoheptacosane nucleophilic Nucleophilic Substitution (e.g., NaOH, NaN₃, Thiourea) start->nucleophilic grignard Grignard Reaction (e.g., Mg, then Electrophile) start->grignard suzuki Suzuki Coupling (e.g., Boronic Acid, Pd Catalyst) start->suzuki alcohol Heptacosan-14-ol nucleophilic->alcohol amine 14-Aminoheptacosane nucleophilic->amine thiol Heptacosane-14-thiol nucleophilic->thiol cc_extended C-C Extended Heptacosanes grignard->cc_extended suzuki->cc_extended drug_delivery Drug Delivery (Lipid Nanoparticles) alcohol->drug_delivery amine->drug_delivery sams Self-Assembled Monolayers thiol->sams cc_extended->drug_delivery

Caption: Synthetic pathways from 14-bromoheptacosane to functionalized alkanes and their applications.

signaling_pathway cluster_lnp Lipid Nanoparticle Formulation cluster_assembly Self-Assembly cluster_delivery Targeted Drug Delivery func_alkane Functionalized Heptacosane Derivative lnp Functionalized Lipid Nanoparticle func_alkane->lnp phospholipid Phospholipid phospholipid->lnp cholesterol Cholesterol cholesterol->lnp drug Drug Molecule drug->lnp targeting Targeting Ligand (Optional) lnp->targeting cell Target Cell lnp->cell Passive Targeting (EPR effect) targeting->cell Receptor Binding uptake Cellular Uptake cell->uptake release Drug Release uptake->release

Caption: Role of functionalized heptacosane in targeted drug delivery via lipid nanoparticles.

Application Notes and Protocols: Incorporating 14-Bromo-Heptacosane into Polymer Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of long alkyl chains into polymers can significantly modify their physicochemical properties, leading to materials with enhanced hydrophobicity, altered solubility, and unique self-assembly characteristics. Such tailored polymers are of great interest in various fields, including drug delivery, biomaterials, and advanced coatings. 14-bromo-heptacosane, a long-chain secondary alkyl bromide, presents a unique opportunity to introduce a C27 aliphatic side chain into a polymer backbone.

Due to the limited specific literature on the direct polymerization of 14-bromo-heptacosane, this document provides a detailed, albeit theoretical, protocol based on well-established polymerization techniques that utilize alkyl halides. The primary proposed method is Atom Transfer Radical Polymerization (ATRP) , a robust and versatile controlled radical polymerization technique. An alternative method, Grignard Metathesis (GRIM) Polymerization , is also briefly discussed.

These protocols are intended to serve as a foundational guide for researchers to develop their own specific synthetic procedures.

Proposed Polymerization Strategy: Atom Transfer Radical Polymerization (ATRP)

ATRP is a powerful method for synthesizing well-defined polymers with controlled molecular weight, narrow molecular weight distribution, and complex architectures.[1][2][3][4] It relies on the reversible activation and deactivation of a dormant polymer chain by a transition metal catalyst, typically a copper complex.[1][2] Alkyl halides, including secondary bromides, can serve as effective initiators for this process.[1][5]

In this proposed protocol, 14-bromo-heptacosane will function as the initiator to polymerize a vinyl monomer, thereby attaching the heptacosane chain to one end of the resulting polymer.

Materials and Reagents
Component Function Example Purity/Grade
Initiator Starts the polymerization chain14-Bromo-Heptacosane>95%
Monomer Building block of the polymerMethyl Methacrylate (MMA) or StyreneInhibitor removed
Catalyst Transition metal complex for ATRPCopper(I) Bromide (CuBr)>99%
Ligand Solubilizes and activates the catalystN,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)>99%
Solvent Dissolves reactants and facilitates reactionAnisole or TolueneAnhydrous
Reducing Agent (optional) Reduces Cu(II) to Cu(I) in AGET ATRPAscorbic Acid or Tin(II) 2-ethylhexanoateReagent Grade

Experimental Workflow Diagram

ATRP_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up and Purification cluster_characterization Characterization node_reagents Weigh Initiator, Catalyst, and Ligand node_solvent Add Anhydrous Solvent node_reagents->node_solvent node_monomer Prepare Monomer (inhibitor removal) node_monomer->node_solvent node_setup Assemble Reaction Flask under Inert Atmosphere node_solvent->node_setup node_deoxygenate Deoxygenate Mixture (Freeze-Pump-Thaw Cycles) node_setup->node_deoxygenate node_polymerize Heat to Reaction Temperature (e.g., 90 °C) node_deoxygenate->node_polymerize node_monitor Monitor Reaction Progress (e.g., via NMR or GC) node_polymerize->node_monitor node_quench Quench Reaction (e.g., expose to air) node_monitor->node_quench node_dilute Dilute with Solvent (e.g., THF) node_quench->node_dilute node_filter Pass through Alumina Column (to remove catalyst) node_dilute->node_filter node_precipitate Precipitate Polymer in a Non-solvent (e.g., Methanol) node_filter->node_precipitate node_isolate Isolate and Dry Polymer node_precipitate->node_isolate node_gpc GPC/SEC (Mn, Mw/Mn) node_isolate->node_gpc node_nmr NMR Spectroscopy (Structure, Conversion) node_isolate->node_nmr node_dsc DSC/TGA (Thermal Properties) node_isolate->node_dsc

Caption: Experimental workflow for the synthesis of a heptacosane-terminated polymer via ATRP.

Detailed Protocol: ATRP of Methyl Methacrylate (MMA) Initiated by 14-Bromo-Heptacosane

Note: This is a hypothetical protocol and should be adapted and optimized based on experimental results.

  • Monomer Preparation: Pass methyl methacrylate (MMA) through a column of basic alumina to remove the inhibitor.

  • Reaction Setup:

    • To a dry Schlenk flask equipped with a magnetic stir bar, add CuBr (e.g., 0.1 mmol) and 14-bromo-heptacosane (e.g., 1 mmol).

    • Seal the flask with a rubber septum and purge with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

    • Add anhydrous anisole (e.g., 5 mL) and the inhibitor-free MMA (e.g., 10 mmol) via a degassed syringe.

    • Add the ligand, PMDETA (e.g., 0.1 mmol), via a degassed syringe.

  • Deoxygenation: Perform three freeze-pump-thaw cycles to thoroughly deoxygenate the reaction mixture.

  • Polymerization:

    • Place the flask in a preheated oil bath at the desired reaction temperature (e.g., 90 °C).

    • Stir the reaction mixture for the desired time (e.g., 4-24 hours). The progress of the polymerization can be monitored by taking aliquots at different time points and analyzing them by ¹H NMR spectroscopy (to determine monomer conversion) and Gel Permeation Chromatography (GPC) (to determine molecular weight and polydispersity).

  • Work-up and Purification:

    • Quench the reaction by opening the flask to air and cooling to room temperature.

    • Dilute the reaction mixture with a suitable solvent (e.g., tetrahydrofuran, THF).

    • Pass the diluted solution through a short column of neutral alumina to remove the copper catalyst.

    • Precipitate the polymer by slowly adding the filtered solution to a large excess of a non-solvent, such as cold methanol, while stirring.

    • Isolate the precipitated polymer by filtration or decantation.

    • Wash the polymer with fresh non-solvent and dry it under vacuum to a constant weight.

  • Characterization:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirm the polymer structure and calculate the monomer conversion.

    • Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).

    • Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA): Analyze the thermal properties of the resulting polymer, such as the glass transition temperature (Tg) and decomposition temperature.

Expected Outcomes and Data Presentation

The successful synthesis should yield a polymer with a heptacosane group at one terminus. The molecular weight of the polymer can be controlled by the initial molar ratio of monomer to initiator.

Table 1: Hypothetical ATRP Reaction Parameters and Expected Results

Parameter Value Rationale
[MMA]:[Initiator]:[CuBr]:[PMDETA] 100:1:1:1Molar ratios to target a degree of polymerization of 100.
Temperature 90 °CA common temperature for the ATRP of MMA.[4]
Solvent AnisoleA suitable solvent for ATRP that dissolves all components.
Target Mn ~10,000 g/mol (for MMA)Calculated from the monomer to initiator ratio.
Expected PDI < 1.3Indicative of a controlled polymerization.[1]

Alternative Polymerization Strategy: Grignard Metathesis (GRIM) Polymerization

GRIM polymerization is another powerful technique for synthesizing conjugated polymers.[6][7][8] While typically used for the synthesis of poly(3-alkylthiophene)s, it can be adapted for other monomers. In a hypothetical scenario, 14-bromo-heptacosane could be converted to a Grignard reagent and then used in a Kumada catalyst-transfer polycondensation reaction with a dihaloaromatic monomer.

Conceptual Workflow for GRIM Polymerization

GRIM_Workflow cluster_grignard Grignard Reagent Formation cluster_polymerization GRIM Polymerization node_initiator 14-Bromo-Heptacosane node_grignard_reagent Heptacosanylmagnesium Bromide node_initiator->node_grignard_reagent node_mg Magnesium Turnings node_mg->node_grignard_reagent node_monomer Dihaloaromatic Monomer (e.g., 2,5-dibromo-3-alkylthiophene) node_polymer Polymer with Heptacosane Side Chains node_grignard_reagent->node_polymer node_monomer->node_polymer node_catalyst Ni(dppp)Cl2 Catalyst node_catalyst->node_polymer

Caption: Conceptual workflow for incorporating heptacosane side chains via GRIM polymerization.

This approach would result in a polymer with heptacosane side chains distributed along the polymer backbone, in contrast to the end-functionalized polymer produced by ATRP.

Applications in Drug Development

Polymers functionalized with long alkyl chains like heptacosane can exhibit properties beneficial for drug delivery applications:

  • Formation of Polymeric Micelles: The amphiphilic nature of such polymers (with a hydrophobic heptacosane chain and a more hydrophilic polymer backbone) can lead to the formation of micelles in aqueous solutions. These micelles can encapsulate hydrophobic drugs, increasing their solubility and bioavailability.

  • Controlled Drug Release: The long alkyl chains can influence the degradation rate and drug diffusion from polymer-based drug delivery systems, allowing for sustained and controlled release profiles.[9]

  • Enhanced Drug Loading: The hydrophobic core of the polymeric nanoparticles formed can be tailored to improve the loading capacity of lipophilic drugs.

  • Biocompatibility: The introduction of long aliphatic chains can modulate the interaction of the polymer with biological membranes and proteins.

Safety and Handling

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

  • The reagents used are flammable and/or toxic. Consult the Safety Data Sheets (SDS) for each chemical before use.

  • Reactions under inert atmosphere require proper training and handling of Schlenk lines or glove boxes.

Conclusion

References

Application Note: Analysis of Heptacosane, 14-bromo- by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a theoretical yet robust protocol for the qualitative and quantitative analysis of heptacosane, 14-bromo-, a long-chain halogenated alkane, using gas chromatography-mass spectrometry (GC-MS). The methodology covers sample preparation, instrumental parameters for GC-MS, and expected mass spectral data. This guide is intended for researchers in environmental science, drug development, and chemical analysis who are working with similar high-molecular-weight halogenated compounds.

Introduction

Heptacosane, 14-bromo- is a long-chain alkyl halide. Due to its high molecular weight and potential for environmental persistence or use as a synthetic intermediate, a reliable analytical method for its identification and quantification is crucial. Gas chromatography coupled with mass spectrometry (GC-MS) offers the necessary selectivity and sensitivity for the analysis of such compounds. This document provides a comprehensive protocol for the GC-MS analysis of heptacosane, 14-bromo-, including predicted mass spectral fragmentation patterns to aid in its identification.

Experimental Protocols

Sample Preparation

Given that heptacosane, 14-bromo- is a non-polar, high-molecular-weight compound, a suitable organic solvent should be used for extraction and dilution.

Materials:

  • Hexane or Dichloromethane (GC grade)

  • Anhydrous sodium sulfate

  • Glass vials with PTFE-lined caps

  • Vortex mixer

  • Centrifuge

Protocol for Solid Samples (e.g., soil, sediment):

  • Weigh 1-5 g of the homogenized sample into a glass vial.

  • Add 10 mL of hexane or dichloromethane.

  • Vortex for 2 minutes to ensure thorough mixing.

  • Place the vial in an ultrasonic bath for 15 minutes.

  • Centrifuge the sample at 3000 rpm for 10 minutes to separate the solid and liquid phases.

  • Carefully transfer the supernatant to a clean glass vial.

  • Pass the extract through a small column containing anhydrous sodium sulfate to remove any residual water.

  • The extract is now ready for GC-MS analysis. A dilution may be necessary depending on the expected concentration.

Protocol for Liquid Samples (e.g., water):

  • To a 100 mL liquid sample, add 10 mL of hexane or dichloromethane in a separatory funnel.

  • Shake vigorously for 2 minutes, periodically venting the funnel.

  • Allow the layers to separate and collect the organic layer.

  • Repeat the extraction with an additional 10 mL of the organic solvent.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • The extract can be concentrated if necessary using a gentle stream of nitrogen.

GC-MS Instrumentation and Parameters

A standard GC-MS system equipped with a capillary column is suitable for this analysis. The following parameters are recommended as a starting point and may require optimization.

Parameter Value
Gas Chromatograph
ColumnDB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent non-polar column)
Inlet Temperature280°C
Injection ModeSplitless (1 µL injection volume)
Carrier GasHelium at a constant flow of 1.0 mL/min
Oven ProgramInitial temperature 150°C, hold for 1 min, ramp to 320°C at 10°C/min, hold for 10 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Source Temperature230°C
Quadrupole Temperature150°C
Scan Rangem/z 40-600
Solvent Delay5 minutes

Data Presentation

Predicted Mass Spectrum of Heptacosane, 14-bromo-

The mass spectrum of heptacosane, 14-bromo- is predicted to show characteristic features of both long-chain alkanes and bromo-compounds.

  • Molecular Ion: The molecular weight of heptacosane, 14-bromo- (C27H55Br) is approximately 458.5 g/mol for the 79Br isotope and 460.5 g/mol for the 81Br isotope. Due to the nearly 1:1 natural abundance of the two bromine isotopes, the mass spectrum will exhibit two molecular ion peaks of almost equal intensity at m/z 458 and 460.

  • Fragmentation: The fragmentation pattern will be dominated by the loss of alkyl chains and the bromine atom.

Table of Predicted Key Mass Fragments:

m/z Predicted Fragment Ion Notes
458/460[C27H55Br]+•Molecular ion peaks (M+• and M+2+•)
379[C27H55]+Loss of Br•
267/269[C13H26Br]+Cleavage at the C-C bond adjacent to the bromine-substituted carbon
189/191[C14H28Br]+Cleavage at the C-C bond adjacent to the bromine-substituted carbon
57[C4H9]+Characteristic fragment for alkanes (t-butyl cation)
43[C3H7]+Characteristic fragment for alkanes (propyl cation)

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the GC-MS analysis of heptacosane, 14-bromo-.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection Extraction Solvent Extraction Sample->Extraction Drying Drying with Na2SO4 Extraction->Drying Concentration Concentration (optional) Drying->Concentration Injection GC Injection Concentration->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization Separation->Ionization Detection Mass Detection Ionization->Detection Acquisition Data Acquisition Detection->Acquisition Identification Compound Identification Acquisition->Identification Quantification Quantification Identification->Quantification Report Reporting Quantification->Report

Caption: GC-MS analysis workflow from sample preparation to data reporting.

Logical Relationship in GC-MS Analysis

This diagram outlines the logical steps and principles involved in identifying a compound using GC-MS.

GCMS_Logic Analyte Heptacosane, 14-bromo- in Sample GC Gas Chromatography Analyte->GC Separation based on volatility and column interaction MS Mass Spectrometry GC->MS Eluted compound enters MS RetentionTime Retention Time (RT) GC->RetentionTime Characteristic for the compound under specific conditions MassSpectrum Mass Spectrum MS->MassSpectrum Fragmentation pattern provides structural information Identification Positive Identification RetentionTime->Identification MassSpectrum->Identification

Caption: Logical flow for compound identification using GC-MS.

Conclusion

The described GC-MS method provides a solid foundation for the analysis of heptacosane, 14-bromo-. The combination of chromatographic retention time and the characteristic mass spectral fragmentation pattern, including the isotopic bromine peaks, allows for confident identification and quantification. Researchers can adapt and optimize the provided parameters to suit their specific instrumentation and sample matrices.

Application Note and Detailed Protocol for the Purification of 14-Bromo-heptacosane

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Long-chain functionalized alkanes, such as 14-bromo-heptacosane, are valuable intermediates in organic synthesis, finding applications in the development of novel materials and therapeutic agents. The purity of these compounds is paramount to ensure the success of subsequent reactions and the desired properties of the final products. This protocol details two primary methods for the purification of 14-bromo-heptacosane from common impurities that may arise during its synthesis. These impurities often include unreacted starting materials, byproducts from side reactions, and residual solvents.

The choice of purification method will depend on the nature and quantity of the impurities, as well as the desired final purity of the compound. Recrystallization is an effective technique for removing small amounts of impurities from a solid compound, while column chromatography is a more versatile method for separating complex mixtures.

Physicochemical Properties (Predicted)

A precise determination of the physicochemical properties of 14-bromo-heptacosane is essential for developing an effective purification strategy. As experimental data for this specific molecule is scarce, the following table provides estimated values based on the properties of heptacosane and other long-chain bromoalkanes.

PropertyPredicted ValueSignificance for Purification
Molecular FormulaC₂₇H₅₅Br-
Molecular Weight459.62 g/mol -
AppearanceWhite to off-white solidVisual indicator of purity.
Melting Point55-65 °CCritical for selecting recrystallization solvents and conditions.
Boiling Point> 400 °C (at atm. pressure)Distillation is generally not a suitable purification method due to the high boiling point.
SolubilitySoluble in nonpolar organic solvents (e.g., hexane, heptane, toluene, dichloromethane). Insoluble in polar solvents (e.g., water, methanol).Guides the choice of solvents for recrystallization and column chromatography.

Experimental Protocols

General Considerations
  • All glassware should be thoroughly dried before use to prevent hydrolysis of the bromoalkane.

  • Solvents should be of high purity (reagent grade or higher).

  • Safety precautions, including the use of a fume hood and appropriate personal protective equipment (PPE), should be followed.

Method 1: Recrystallization

Recrystallization is a purification technique based on the differential solubility of the desired compound and its impurities in a particular solvent at different temperatures.[1][2][3][4]

Workflow for Recrystallization:

Recrystallization_Workflow A Dissolve crude 14-bromo-heptacosane in minimum hot solvent B Hot filtration to remove insoluble impurities (optional) A->B if needed C Slowly cool the solution to induce crystallization B->C D Isolate crystals by vacuum filtration C->D E Wash crystals with cold solvent D->E F Dry crystals under vacuum E->F

Caption: Workflow for the purification of 14-bromo-heptacosane by recrystallization.

Protocol:

  • Solvent Selection: The ideal recrystallization solvent should dissolve the crude 14-bromo-heptacosane sparingly at room temperature but have high solubility at its boiling point. Suitable solvents include hexane, heptane, ethanol, or a mixture of solvents like ethanol/water.

  • Dissolution: Place the crude 14-bromo-heptacosane in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture gently on a hot plate with stirring until the solid dissolves completely.

  • Decolorization (Optional): If the solution is colored, it may indicate the presence of high molecular weight impurities. In such cases, a small amount of activated charcoal can be added to the hot solution to adsorb these impurities.[3]

  • Hot Filtration (Optional): If activated charcoal was used or if insoluble impurities are present, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin. To maximize yield, the flask can then be placed in an ice bath to promote further crystallization.[2]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Data Presentation:

StepParameterExpected Outcome
Initial Mass of Crude Product-Record the starting weight.
Recrystallization Solvente.g., Heptane-
Volume of Solvent Used-Should be minimized for maximum recovery.
Final Mass of Purified Product-Calculate the percentage yield.
Melting Point of Purified Product-Should be a sharp range, close to the literature value.
Purity (by GC or HPLC)> 98%To be confirmed by analytical techniques.
Method 2: Column Chromatography

Column chromatography is a powerful purification technique that separates compounds based on their differential adsorption to a stationary phase while being carried by a mobile phase.[5][6][7][8][9] For non-polar compounds like 14-bromo-heptacosane, silica gel is a common stationary phase, and a non-polar solvent or a mixture of solvents is used as the mobile phase (eluent).

Workflow for Column Chromatography:

Column_Chromatography_Workflow A Prepare silica gel slurry and pack the column B Load crude product onto the column A->B C Elute the column with the mobile phase B->C D Collect fractions C->D E Analyze fractions (e.g., by TLC) D->E F Combine pure fractions and evaporate solvent E->F

Caption: Workflow for the purification of 14-bromo-heptacosane by column chromatography.

Protocol:

  • Stationary Phase and Mobile Phase Selection:

    • Stationary Phase: Silica gel (60-200 mesh) is typically suitable.

    • Mobile Phase (Eluent): A non-polar solvent such as hexane or heptane is a good starting point. The polarity can be slightly increased by adding a small percentage of a more polar solvent like ethyl acetate or dichloromethane to optimize the separation. The ideal eluent system should provide a retention factor (Rf) of approximately 0.3 for the desired compound on a thin-layer chromatography (TLC) plate.

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen eluent.

    • Carefully pour the slurry into a chromatography column, ensuring there are no air bubbles or cracks in the packed bed.

    • Add a thin layer of sand on top of the silica gel to prevent disturbance of the stationary phase during sample loading and eluent addition.[8]

  • Sample Loading:

    • Dissolve the crude 14-bromo-heptacosane in a minimal amount of the eluent.

    • Carefully apply the sample solution to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the mobile phase, collecting the eluate in fractions (e.g., in test tubes).

  • Fraction Analysis:

    • Analyze the collected fractions using TLC to identify which fractions contain the purified product.

  • Isolation:

    • Combine the pure fractions containing 14-bromo-heptacosane.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified compound.

Data Presentation:

ParameterDescriptionExample Value
Column DimensionsDiameter x Length2 cm x 30 cm
Stationary PhaseType and Mesh SizeSilica Gel, 60-200 mesh
Mobile PhaseSolvent SystemHexane:Ethyl Acetate (99:1)
Mass of Crude Product Loaded-1.0 g
Mass of Purified Product Obtained-To be determined.
YieldPercentage RecoveryTo be calculated.
Purity (by GC or HPLC)-> 99%

Characterization of Purified 14-Bromo-heptacosane

The purity of the final product should be assessed using appropriate analytical techniques:

  • Thin-Layer Chromatography (TLC): A quick and easy method to monitor the progress of the purification and to check the purity of the final product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and confirm the molecular weight of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of 14-bromo-heptacosane.

  • Melting Point Analysis: A sharp melting point range close to the expected value is a good indicator of high purity.

Conclusion

The protocols described in this application note provide a detailed guide for the purification of 14-bromo-heptacosane using recrystallization and column chromatography. The choice between these methods will depend on the specific impurities present and the desired level of purity. It is crucial to perform analytical characterization of the final product to confirm its identity and purity. These purification strategies are broadly applicable to other long-chain bromoalkanes and can be adapted as needed for different substrates.

References

Application Notes and Protocols: 14-bromo-heptacosane in Materials Science Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

While direct applications of 14-bromo-heptacosane in published materials science research are not extensively documented, its structure as a long-chain functionalized alkane makes it a valuable candidate for several advanced material applications. This document outlines potential uses based on the well-established roles of similar long-chain bromoalkanes, providing detailed hypothetical application notes and experimental protocols.

Application Note 1: Formation of Self-Assembled Monolayers (SAMs)

Introduction: Long-chain alkanes with functional headgroups, such as bromoalkanes, are known to form ordered, self-assembled monolayers (SAMs) on various substrates. These monolayers are of significant interest in tailoring surface properties, including wettability, adhesion, and biocompatibility. 14-bromo-heptacosane, with its long C27 alkyl chain, can provide a robust and well-ordered monolayer. The bromine headgroup can serve as a reactive site for further surface modification.

Potential Applications:

  • Surface Passivation and Functionalization: Creating well-defined organic surfaces for fundamental studies of protein adsorption and cell adhesion[1][2].

  • Nanopatterning: Acting as a template for the controlled deposition of other molecules or nanoparticles.

  • Corrosion Inhibition: Forming a dense, hydrophobic barrier on metal surfaces.

Experimental Protocol: Formation of a 14-bromo-heptacosane SAM on a Gold Substrate

This protocol describes a typical procedure for the formation of an alkyl bromide SAM on a gold surface.

Materials:

  • 14-bromo-heptacosane

  • Ethanol (anhydrous)

  • Gold-coated silicon wafers

  • Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide - EXTREME CAUTION )

  • Deionized water (18 MΩ·cm)

  • Nitrogen gas (high purity)

Procedure:

  • Substrate Cleaning:

    • Immerse the gold-coated wafers in piranha solution for 10 minutes to remove organic contaminants. (Safety Note: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).

    • Rinse the wafers thoroughly with deionized water.

    • Dry the wafers under a stream of high-purity nitrogen gas.

  • Solution Preparation:

    • Prepare a 1 mM solution of 14-bromo-heptacosane in anhydrous ethanol.

  • Monolayer Assembly:

    • Immerse the clean, dry gold substrates in the 14-bromo-heptacosane solution.

    • Allow the self-assembly to proceed for 24 hours at room temperature in a sealed container to prevent solvent evaporation.

  • Rinsing and Drying:

    • Remove the substrates from the solution.

    • Rinse thoroughly with anhydrous ethanol to remove any physisorbed molecules.

    • Dry the substrates under a stream of high-purity nitrogen gas.

  • Characterization:

    • The resulting monolayer can be characterized by techniques such as contact angle goniometry, X-ray photoelectron spectroscopy (XPS), and atomic force microscopy (AFM).

Workflow for SAM Formation and Characterization

SAM_Workflow cluster_prep Substrate Preparation cluster_assembly Monolayer Assembly cluster_post Post-Assembly cluster_char Characterization Cleaning Substrate Cleaning (Piranha Solution) Rinsing_Drying Rinsing & Drying (DI Water, N2 Gas) Cleaning->Rinsing_Drying Immersion Immerse Substrate (24h at RT) Rinsing_Drying->Immersion Solution_Prep Prepare 1 mM Solution of 14-bromo-heptacosane Solution_Prep->Immersion Post_Rinse Rinse with Ethanol Immersion->Post_Rinse Post_Dry Dry with N2 Gas Post_Rinse->Post_Dry Characterization Contact Angle XPS AFM Post_Dry->Characterization

Caption: Workflow for the formation and characterization of a self-assembled monolayer.

Application Note 2: Polymer Synthesis and Modification

Introduction: Bromoalkanes are versatile reagents in polymer chemistry. They can act as initiators for certain types of polymerization or as functionalizing agents to introduce long alkyl chains onto a polymer backbone. The bromine atom can be displaced in nucleophilic substitution reactions, allowing for the grafting of these long chains.

Potential Applications:

  • Grafting-to Polymer Modification: Attaching 14-bromo-heptacosane to a pre-existing polymer to modify its properties, such as increasing its hydrophobicity or altering its thermal characteristics.

  • Chain Transfer Agents: In radical polymerization, bromoalkanes can act as chain transfer agents to control the molecular weight of the resulting polymers.

  • Synthesis of Amphiphilic Block Copolymers: The long alkyl chain can form a hydrophobic block in an amphiphilic copolymer.

Experimental Protocol: Grafting of 14-bromo-heptacosane onto a Hydroxyl-Containing Polymer

This protocol describes a general method for attaching 14-bromo-heptacosane to a polymer with hydroxyl side groups, such as polyvinyl alcohol (PVA) or a similar hydroxylated polymer, via a Williamson ether synthesis.

Materials:

  • Hydroxyl-containing polymer (e.g., Polyvinyl alcohol)

  • 14-bromo-heptacosane

  • Sodium hydride (NaH) (60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Methanol

  • Diethyl ether

Procedure:

  • Polymer Activation:

    • In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the hydroxyl-containing polymer in anhydrous DMF.

    • Cool the solution in an ice bath.

    • Carefully add sodium hydride portion-wise to the stirred solution. (Safety Note: Sodium hydride reacts violently with water. Ensure all glassware is dry and the reaction is under an inert atmosphere).

    • Allow the mixture to stir at room temperature for 1 hour to deprotonate the hydroxyl groups.

  • Grafting Reaction:

    • Dissolve 14-bromo-heptacosane in a minimal amount of anhydrous DMF.

    • Add the 14-bromo-heptacosane solution dropwise to the activated polymer solution.

    • Heat the reaction mixture to 60°C and stir for 48 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by the slow addition of methanol to destroy any excess sodium hydride.

    • Precipitate the polymer by pouring the reaction mixture into a large volume of diethyl ether.

    • Collect the precipitate by filtration.

    • Redissolve the polymer in a suitable solvent (e.g., THF) and re-precipitate it into diethyl ether to further purify it. Repeat this step two more times.

    • Dry the final product under vacuum.

  • Characterization:

    • The success of the grafting can be confirmed by ¹H NMR and FTIR spectroscopy. The degree of grafting can be quantified by thermogravimetric analysis (TGA).

Signaling Pathway for Polymer Grafting

Polymer_Grafting Polymer_OH Polymer with -OH groups Alkoxide Polymer Alkoxide (Polymer-O-Na+) Polymer_OH->Alkoxide Deprotonation NaH Sodium Hydride (NaH) NaH->Alkoxide Grafted_Polymer Grafted Polymer Alkoxide->Grafted_Polymer Nucleophilic Substitution (SN2) Bromoalkane 14-bromo-heptacosane Bromoalkane->Grafted_Polymer NaBr Sodium Bromide (NaBr) (byproduct) Grafted_Polymer->NaBr

Caption: Reaction pathway for grafting 14-bromo-heptacosane onto a hydroxylated polymer.

Quantitative Data Summary

As there is no specific experimental data for 14-bromo-heptacosane in the literature, the following table provides representative data for analogous long-chain bromoalkanes in the context of self-assembled monolayers. This data is for illustrative purposes to indicate expected outcomes.

Property1-Bromohexane on Graphite[3]1-Bromoheptane on Graphite[3]Expected for 14-bromo-heptacosane
Monolayer Packing Structure LamellarHerringboneLikely a well-ordered, dense packing due to the long alkyl chain
Lamella-Molecular Backbone Angle 57° ± 3°60° ± 3°Expected to be close to perpendicular to the substrate
Headgroup Assembly Head-to-headHead-to-headHead-to-head arrangement of bromine atoms

Disclaimer: The provided application notes and protocols are based on established chemical principles and data from analogous compounds. Researchers should conduct their own optimization and safety assessments before undertaking any experimental work.

References

Application Notes and Protocols for the Synthesis of Novel Derivatives from 14-Bromoheptacosane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis of novel derivatives from 14-bromoheptacosane. The protocols outlined below are based on established organic chemistry principles for the functionalization of long-chain bromoalkanes. While specific data for 14-bromoheptacosane is limited in the literature, these methodologies provide a solid foundation for researchers to develop a diverse range of derivatives for applications in drug delivery, materials science, and as biological probes.

Heptacosane, a 27-carbon long-chain alkane, offers a unique lipophilic scaffold.[1] Functionalization at the 14th position allows for the introduction of various chemical moieties, enabling the modulation of its physicochemical properties and biological activity. Heptacosane itself has been investigated for its potential to overcome multidrug resistance in cancer cells by acting as a P-glycoprotein (P-gp) inhibitor.[2] The synthesis of derivatives from 14-bromoheptacosane opens avenues to enhance this activity, improve drug delivery capabilities, or create novel materials.

I. Overview of Synthetic Strategies

The primary route for the derivatization of 14-bromoheptacosane involves the nucleophilic substitution of the bromide, a good leaving group. The secondary nature of the bromine atom means that both S(_N)2 and E2 reactions are possible and reaction conditions must be carefully selected to favor the desired product.

A general workflow for the synthesis and characterization of 14-substituted heptacosane derivatives is presented below.

G cluster_0 Synthesis Workflow start 14-Bromoheptacosane reaction Nucleophilic Substitution or Elimination Reaction start->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography / Recrystallization workup->purification product 14-Substituted Heptacosane Derivative purification->product characterization Characterization (NMR, IR, MS) product->characterization

Caption: General workflow for the synthesis of novel derivatives from 14-bromoheptacosane.

II. Experimental Protocols

The following are detailed protocols for the synthesis of various classes of derivatives from 14-bromoheptacosane.

Protocol 1: Synthesis of 14-Azidoheptacosane

This protocol describes the synthesis of an azide derivative, which is a versatile intermediate for further reactions such as "click chemistry" or reduction to an amine.

Materials:

  • 14-Bromoheptacosane

  • Sodium azide (NaN(_3))

  • Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO(_3)) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO(_4))

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexane and ethyl acetate for chromatography

Procedure:

  • In a dry round-bottom flask, dissolve 14-bromoheptacosane (1 equivalent) in anhydrous DMF.

  • Add sodium azide (1.5 equivalents) to the solution.

  • Heat the reaction mixture to 60-70 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, allow the reaction to cool to room temperature.

  • Pour the reaction mixture into a separatory funnel containing deionized water and extract with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous NaHCO(_3) solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO(_4), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield 14-azidoheptacosane.

Parameter Value / Observation
Reaction Type S(_N)2 Nucleophilic Substitution
Solvent DMF
Temperature 60-70 °C
Expected Yield 80-95%
IR Spectroscopy (cm
1^{-1}−1
)
~2100 (azide stretch)
1^11
H NMR Spectroscopy (ppm)
~3.2-3.4 (multiplet, CH-N(_3))
13^{13}13
C NMR Spectroscopy (ppm)
~60-65 (C-N(_3))
Protocol 2: Synthesis of 14-Heptacosanol

This protocol details the hydrolysis of 14-bromoheptacosane to the corresponding secondary alcohol.

Materials:

  • 14-Bromoheptacosane

  • Sodium hydroxide (NaOH)

  • 1,4-Dioxane

  • Deionized water

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO(_3)) solution

  • Brine

  • Anhydrous sodium sulfate (Na(_2)SO(_4))

Procedure:

  • Dissolve 14-bromoheptacosane (1 equivalent) in a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Add sodium hydroxide (2 equivalents) to the solution.

  • Reflux the mixture for 12-18 hours, monitoring by TLC.

  • Cool the reaction to room temperature and neutralize with 1 M HCl.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with saturated aqueous NaHCO(_3) and brine.

  • Dry the organic phase over anhydrous Na(_2)SO(_4), filter, and evaporate the solvent.

  • Purify the crude 14-heptacosanol by recrystallization from a suitable solvent system (e.g., ethanol/water).

Parameter Value / Observation
Reaction Type S(_N)2 Nucleophilic Substitution
Solvent Dioxane/Water
Temperature Reflux
Expected Yield 70-85%
IR Spectroscopy (cm
1^{-1}−1
)
~3200-3600 (broad, O-H stretch)
1^11
H NMR Spectroscopy (ppm)
~3.5-3.7 (multiplet, CH-OH)
13^{13}13
C NMR Spectroscopy (ppm)
~70-75 (C-OH)
Protocol 3: Synthesis of Heptacos-13-ene and Heptacos-14-ene

This protocol describes the elimination reaction to produce a mixture of alkenes. Strong, bulky bases favor elimination over substitution.

Materials:

  • 14-Bromoheptacosane

  • Potassium tert-butoxide (KOtBu)

  • tert-Butanol, anhydrous

  • Pentane

  • Deionized water

  • Brine

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 14-bromoheptacosane (1 equivalent) in anhydrous tert-butanol.

  • Add potassium tert-butoxide (1.5 equivalents) portion-wise at room temperature.

  • Heat the reaction mixture to 50-60 °C and stir for 6-12 hours.

  • After cooling, quench the reaction by slowly adding deionized water.

  • Extract the product with pentane (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO(_4), filter, and concentrate.

  • The product will be a mixture of heptacos-13-ene and heptacos-14-ene, which can be used as is or separated by advanced chromatographic techniques if necessary.

Parameter Value / Observation
Reaction Type E2 Elimination
Base/Solvent KOtBu / t-Butanol
Temperature 50-60 °C
Expected Yield >90% (mixture of isomers)
IR Spectroscopy (cm
1^{-1}−1
)
~3020 (C=C-H stretch), ~1640 (C=C stretch)
1^11
H NMR Spectroscopy (ppm)
~5.3-5.5 (multiplet, olefinic protons)
13^{13}13
C NMR Spectroscopy (ppm)
~120-140 (olefinic carbons)

III. Potential Applications and Signaling Pathways

Functionalized long-chain alkanes have emerged as promising candidates in drug development and materials science.

Application in Drug Delivery

The lipophilic nature of the heptacosane backbone makes it an excellent candidate for incorporation into drug delivery systems such as lipid nanoparticles, micelles, and nanoemulsions.[3][4][5] By attaching hydrophilic moieties (e.g., polyethylene glycol) or targeting ligands to the 14-position, amphiphilic structures can be created. These can self-assemble into nanoparticles for the encapsulation and targeted delivery of hydrophobic drugs, potentially improving their bioavailability and reducing off-target toxicity.[6][7]

G cluster_1 Drug Delivery Application Concept Heptacosane 14-Functionalized Heptacosane Derivative Nanoparticle Self-Assembled Nanoparticle (e.g., Micelle) Heptacosane->Nanoparticle Amphiphilic Nature Drug Hydrophobic Drug Drug->Nanoparticle Encapsulation TargetCell Target Cell (e.g., Cancer Cell) Nanoparticle->TargetCell Targeted Delivery DrugRelease Drug Release TargetCell->DrugRelease Internalization &

Caption: Conceptual diagram of a heptacosane-based drug delivery system.

Modulation of P-glycoprotein Activity

Heptacosane has been shown to inhibit P-glycoprotein (P-gp), a key transporter involved in multidrug resistance in cancer.[2] It is proposed that heptacosane acts as a P-gp substrate, competitively inhibiting the efflux of chemotherapeutic drugs and stimulating ATPase activity.[2] By synthesizing derivatives of heptacosane, it may be possible to enhance this inhibitory activity or alter the mechanism of action. For example, the introduction of hydrogen bond donors or acceptors could lead to stronger interactions with the P-gp binding site.

G cluster_2 Proposed P-glycoprotein Inhibition Pathway HeptacosaneDeriv Heptacosane Derivative Pgp P-glycoprotein (P-gp) Transporter HeptacosaneDeriv->Pgp Competitively Binds Efflux Drug Efflux HeptacosaneDeriv->Efflux Inhibits Pgp->Efflux Mediates ChemoDrug Chemotherapeutic Drug ChemoDrug->Pgp Binds to CellExterior Cell Exterior CellInterior Cell Interior Inhibition Inhibition

Caption: Proposed mechanism of P-gp inhibition by heptacosane derivatives.

IV. Conclusion

While 14-bromoheptacosane is not extensively studied, its potential as a precursor for a wide array of novel long-chain functionalized molecules is significant. The protocols and application notes provided here offer a foundational framework for researchers to explore the synthesis and utility of these derivatives. Careful execution of these synthetic methods, coupled with thorough characterization, will enable the development of new chemical entities for diverse applications in medicine and materials science.

References

Application Notes and Protocols for 14-bromo-heptacosane in Self-Assembled Monolayer Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction to 14-bromo-heptacosane in Self-Assembled Monolayers

Self-assembled monolayers (SAMs) are highly ordered molecular assemblies that form spontaneously on a solid surface. They are a cornerstone of nanoscience and surface engineering, providing a versatile platform for tailoring the chemical and physical properties of interfaces.

14-bromo-heptacosane is a long-chain alkyl halide. When functionalized with a suitable headgroup for surface attachment (e.g., a trichlorosilane for silicon oxide surfaces or a thiol for gold surfaces), it can be used to form dense, well-ordered SAMs. The long 27-carbon chain ensures the formation of a highly organized and thermally stable monolayer due to strong van der Waals interactions between adjacent molecules. The bromine atom at the 14th carbon position introduces a reactive site within the alkyl chain, opening up possibilities for further chemical modifications.

The primary utility of a bromo-terminated SAM is its role as a versatile precursor for subsequent surface chemical reactions.[1] The terminal bromine atom can be readily displaced via nucleophilic substitution or used to initiate surface-bound polymerization reactions.[1] This allows for the covalent attachment of a wide array of molecules and polymers, enabling precise control over the surface chemistry for applications in biosensing, drug delivery, and materials science.

Potential Applications of 14-bromo-heptacosane SAMs

The bromine functionality of a 14-bromo-heptacosane SAM makes it a powerful tool for a variety of applications:

  • Surface-Initiated Polymerization: The bromine atom can act as an initiator for Atom Transfer Radical Polymerization (ATRP), allowing for the "grafting-from" of a wide range of polymer brushes from the surface.[1] This is a powerful technique for controlling the thickness, density, and composition of polymer coatings at the nanoscale.

  • Nucleophilic Substitution Reactions: The bromo-group is an excellent leaving group for nucleophilic substitution reactions. This allows for the covalent attachment of molecules containing amine, thiol, or other nucleophilic moieties.[1] This can be used to immobilize biomolecules, catalysts, or other functional molecules to the surface.

  • Patterned Surfaces: In combination with lithographic techniques, 14-bromo-heptacosane SAMs can be used to create chemically patterned surfaces. These patterned surfaces can be used to control the spatial arrangement of cells, proteins, or other materials on a surface.[2]

  • Controlling Surface Energy: A bromo-terminated SAM will exhibit a hydrophobic character.[3] This can be useful in applications where low surface energy is desired, such as in microfluidics or for creating anti-fouling surfaces.

Quantitative Data from Analogous SAM Studies

While specific data for 14-bromo-heptacosane SAMs is unavailable, the following table presents typical quantitative data for SAMs on silicon and glass substrates with various terminating groups to provide a comparative context.

Terminal GroupWater Contact Angle (°)Layer Thickness (nm)Surface Roughness (nm)Key Characteristics
Methyl (-CH3)~110Variable< 0.5Highly Hydrophobic
Bromine (-Br) ~70-80 Variable < 0.5 Hydrophobic, Reactive[3]
Vinyl (-CH=CH2)~80-90Variable< 0.5Hydrophobic, Reactive
Amine (-NH2)~50-60Variable< 1.0Moderately Wettable, Reactive[3]
Carboxyl (-COOH)~30-40Variable< 0.5Moderately Wettable, Reactive[3]
Hydroxyl (-OH)< 20Variable< 0.5Wettable, Protein Resistant[3]
Polyethylene Glycol (PEG)< 20Variable< 0.5Wettable, Highly Protein Resistant[3]

Experimental Protocols

The following are detailed protocols for the formation and modification of a hypothetical 14-bromo-heptacosyltrichlorosilane SAM on a silicon oxide substrate.

This protocol is adapted from standard procedures for forming alkylsilane SAMs on hydroxylated surfaces.[4][5]

Materials:

  • Silicon wafers

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Hydrogen Peroxide (H₂O₂, 30% v/v)

  • Ammonium Hydroxide (NH₄OH, concentrated)

  • Hydrochloric Acid (HCl, concentrated)

  • Deionized (DI) water

  • Argon or Nitrogen gas

  • 14-bromo-heptacosyltrichlorosilane (synthesis required)

  • Anhydrous Toluene

  • Chloroform

  • Dichloromethane

Procedure:

  • Substrate Cleaning (Piranha and RCA Clean):

    • Place silicon wafers in a 2:1 mixture of concentrated H₂SO₄ and 30% H₂O₂ at 70°C for 15 minutes. (Caution: Piranha solution is extremely corrosive and reacts violently with organic materials). [4]

    • Rinse the wafers thoroughly with copious amounts of DI water.

    • Immerse the wafers in a 1:5:1 solution of concentrated NH₄OH, DI water, and 30% H₂O₂ at 70°C for 15 minutes.[4]

    • Rinse again with DI water.

    • Immerse the wafers in a 1:5:1 solution of concentrated HCl, DI water, and 30% H₂O₂ at 70°C for 15 minutes.[4]

    • Rinse extensively with DI water and dry under a stream of argon or nitrogen gas. The resulting surface should be hydrophilic.

  • SAM Deposition:

    • Prepare a 1 mM solution of 14-bromo-heptacosyltrichlorosilane in anhydrous toluene in a clean, dry vial under an inert atmosphere.

    • Place the freshly cleaned silicon wafers into the vial.[4]

    • Allow the deposition to proceed for 16-24 hours at room temperature.[4]

  • Rinsing and Drying:

    • Remove the wafers from the deposition solution and rinse with fresh toluene.

    • Sonicate the wafers sequentially in toluene, dichloromethane, and chloroform for 5 minutes each to remove any physisorbed molecules.[4]

    • Dry the wafers under a stream of argon or nitrogen gas.

This protocol provides a general method for substituting the bromine atom with an amine-containing molecule.

Materials:

  • 14-bromo-heptacosane SAM-functionalized silicon wafer

  • Amine-containing molecule of interest

  • Anhydrous solvent (e.g., Dimethylformamide - DMF)

  • Non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA)

  • Ethanol

  • DI Water

Procedure:

  • Reaction Setup:

    • In a clean, dry reaction vessel, dissolve the amine-containing molecule (e.g., 10 mM) and a non-nucleophilic base (e.g., 20 mM DIPEA) in an anhydrous solvent like DMF.

    • Immerse the 14-bromo-heptacosane SAM-functionalized wafer in the reaction mixture.

  • Reaction:

    • Heat the reaction mixture to a suitable temperature (e.g., 60-80°C) and leave for 12-24 hours under an inert atmosphere.

  • Rinsing and Drying:

    • Remove the wafer from the reaction solution and rinse with the reaction solvent (e.g., DMF).

    • Sonicate the wafer in ethanol and DI water for 5 minutes each.

    • Dry the wafer under a stream of argon or nitrogen gas.

Visualizations

experimental_workflow cluster_cleaning Substrate Cleaning cluster_deposition SAM Deposition cluster_post_deposition Post-Deposition piranha Piranha Clean (H₂SO₄/H₂O₂) rca1 RCA-1 Clean (NH₄OH/H₂O₂/H₂O) piranha->rca1 Rinse rca2 RCA-2 Clean (HCl/H₂O₂/H₂O) rca1->rca2 Rinse rinse_dry1 Rinse and Dry rca2->rinse_dry1 prepare_solution Prepare 1mM Solution in Anhydrous Toluene immerse Immerse Substrate (16-24h) prepare_solution->immerse rinse Rinse with Toluene immerse->rinse sonicate Sonicate in Solvents rinse->sonicate dry Dry with N₂/Ar sonicate->dry final_product Functionalized Substrate dry->final_product modification_pathways cluster_reactions Surface Reactions cluster_products Resulting Surfaces start Bromo-Terminated SAM (-Br) nucleophilic_sub Nucleophilic Substitution start->nucleophilic_sub R-NH₂ atrp Surface-Initiated ATRP start->atrp Monomer, Catalyst conversion Conversion to other Functional Groups start->conversion e.g., Hydrolysis amine_surface Amine-Terminated SAM (-NHR) nucleophilic_sub->amine_surface polymer_surface Polymer Brush Surface atrp->polymer_surface hydroxyl_surface Hydroxyl-Terminated SAM (-OH) conversion->hydroxyl_surface

References

Application Notes and Protocols: Reactions Involving 14-Bromo-Heptacosane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heptacosane is a long-chain alkane with the chemical formula C₂₇H₅₆.[1] Brominated alkanes, or alkyl bromides, are valuable reagents in organic synthesis, serving as precursors for a wide array of functional groups. This document provides a detailed guide to the experimental setup for reactions involving 14-bromo-heptacosane, a secondary long-chain alkyl bromide. Due to the limited availability of specific literature on 14-bromo-heptacosane, the following protocols and data are based on the well-established principles of the reactivity of secondary bromoalkanes.[2][3][4][5] These notes are intended to serve as a foundational guide for researchers exploring the use of this compound in synthetic chemistry and drug development.

The reactivity of haloalkanes is primarily dictated by the nature of the halogen and the structure of the alkyl group (primary, secondary, or tertiary).[2][6] For secondary bromoalkanes like 14-bromo-heptacosane, both nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2) reactions are possible, with the outcome largely dependent on the reaction conditions, including the nature of the nucleophile/base, solvent, and temperature.[3][4]

I. General Reactivity of 14-Bromo-Heptacosane

14-Bromo-Heptacosane is a secondary bromoalkane. Its reactivity is characterized by the following:

  • Nucleophilic Substitution: It can undergo both SN1 and SN2 reactions. The choice of mechanism is influenced by the nucleophile, solvent, and leaving group ability. Strong, non-bulky nucleophiles in polar aprotic solvents favor the SN2 mechanism. Weaker nucleophiles in polar protic solvents can lead to SN1 reactions, although the formation of a secondary carbocation is less favorable than a tertiary one.[3][5]

  • Elimination Reactions: Strong, bulky bases will favor elimination reactions (E2 mechanism) to form an alkene. Higher temperatures also tend to favor elimination over substitution.

  • Steric Hindrance: As a secondary halide, the bromine atom is attached to a carbon atom that is bonded to two other carbon atoms. This presents more steric hindrance than a primary haloalkane, which can slow down the rate of SN2 reactions.[2]

II. Experimental Protocols

The following are hypothetical protocols for typical reactions of a secondary bromoalkane, adapted for 14-bromo-heptacosane.

A. Protocol 1: Nucleophilic Substitution (SN2) - Synthesis of 14-Cyano-Heptacosane

This protocol describes the reaction of 14-bromo-heptacosane with sodium cyanide to introduce a cyano group, a versatile functional group in organic synthesis.

Materials:

  • 14-Bromo-Heptacosane

  • Sodium Cyanide (NaCN)

  • Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 14-bromo-heptacosane (1 equivalent) in anhydrous DMF (100 mL).

  • Add sodium cyanide (1.2 equivalents) to the solution.

  • Heat the reaction mixture to 80°C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion (typically 12-24 hours), cool the reaction mixture to room temperature.

  • Pour the mixture into a separatory funnel containing 200 mL of diethyl ether and 100 mL of water.

  • Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel.

B. Protocol 2: Elimination (E2) - Synthesis of Heptacos-13-ene and Heptacos-14-ene

This protocol describes the base-induced elimination of HBr from 14-bromo-heptacosane to form a mixture of alkenes.

Materials:

  • 14-Bromo-Heptacosane

  • Potassium tert-butoxide (t-BuOK)

  • Tert-butanol, anhydrous

  • Hexane

  • Saturated aqueous ammonium chloride solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 14-bromo-heptacosane (1 equivalent) in anhydrous tert-butanol (100 mL).

  • Add potassium tert-butoxide (1.5 equivalents) portion-wise to the solution at room temperature.

  • Heat the reaction mixture to reflux (approximately 83°C).

  • Monitor the reaction progress by TLC.

  • After completion (typically 4-8 hours), cool the reaction mixture to room temperature.

  • Quench the reaction by carefully adding saturated aqueous ammonium chloride solution (50 mL).

  • Extract the product with hexane (3 x 75 mL).

  • Combine the organic layers and wash with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • The resulting product will be a mixture of heptacos-13-ene and heptacos-14-ene. Further purification can be achieved by column chromatography if separation of isomers is required.

III. Data Presentation

The following tables present hypothetical quantitative data for the reactions described above. These values are representative of typical outcomes for reactions with long-chain secondary bromoalkanes and should be used as a reference.

Table 1: Hypothetical Data for Nucleophilic Substitution of 14-Bromo-Heptacosane

ReactionReagentSolventTemperature (°C)Reaction Time (h)Yield (%)Purity (%)
SN2 NaCNDMF80187595
SN2 NaN₃DMSO90128096
SN1/SN2 CH₃OHCH₃OHReflux4840 (ether), 15 (alkene)90 (ether)

Table 2: Hypothetical Data for Elimination of 14-Bromo-Heptacosane

ReactionBaseSolventTemperature (°C)Reaction Time (h)Yield (%)Product Ratio (Zaitsev:Hofmann)
E2 t-BuOKt-BuOHReflux68570:30
E2 NaOEtEtOHReflux106580:20
E1 H₂OH₂O/Heat100242085:15

IV. Visualizations

A. Signaling Pathway/Reaction Mechanism Diagrams

The following diagrams illustrate the proposed mechanisms for the nucleophilic substitution and elimination reactions of 14-bromo-heptacosane.

SN2_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products 14-Bromo-Heptacosane 14-Bromo-Heptacosane TS [Nu---C---Br]‡ 14-Bromo-Heptacosane->TS Nucleophile (Nu-) Nucleophile (Nu-) Nucleophile (Nu-)->TS Backside Attack Substituted Product Substituted Product TS->Substituted Product Inversion of Stereochemistry Bromide Ion (Br-) Bromide Ion (Br-) TS->Bromide Ion (Br-) Leaving Group Departs

Caption: SN2 reaction mechanism for 14-bromo-heptacosane.

E2_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products 14-Bromo-Heptacosane 14-Bromo-Heptacosane TS [B---H---C---C---Br]‡ 14-Bromo-Heptacosane->TS Base (B-) Base (B-) Base (B-)->TS Proton Abstraction Alkene Alkene TS->Alkene Double Bond Formation Conjugate Acid (BH) Conjugate Acid (BH) TS->Conjugate Acid (BH) Bromide Ion (Br-) Bromide Ion (Br-) TS->Bromide Ion (Br-) Leaving Group Departs

Caption: E2 reaction mechanism for 14-bromo-heptacosane.

B. Experimental Workflow Diagram

Experimental_Workflow cluster_setup Reaction Setup cluster_workup Workup cluster_purification Purification & Analysis A Dissolve 14-Bromo-Heptacosane in Solvent B Add Reagent/Base A->B C Heat to Reaction Temperature B->C D Cool and Quench Reaction C->D Monitor by TLC E Liquid-Liquid Extraction D->E F Wash Organic Layer E->F G Dry and Concentrate F->G H Column Chromatography G->H I Characterize Product (NMR, MS, IR) H->I

Caption: General experimental workflow for reactions.

Disclaimer: The experimental protocols, quantitative data, and reaction specifics provided in this document are based on general principles of organic chemistry for secondary bromoalkanes and are intended for illustrative purposes. Researchers should conduct their own literature searches for analogous reactions and optimize conditions for their specific applications. Standard laboratory safety procedures should be followed at all times.

References

Application Note: Quantitative Analysis of 14-Bromo-Heptacosane using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the quantitative analysis of 14-bromo-heptacosane, a long-chain alkyl halide. Due to the absence of specific literature for this analyte, this application note outlines a robust method based on established gas chromatography-mass spectrometry (GC-MS) techniques for similar halogenated long-chain alkanes.[1][2][3] The described protocol is intended to serve as a comprehensive starting point for method development and validation in research and drug development settings. It covers sample preparation, instrument configuration, and data analysis, and includes a logical workflow diagram for clarity.

Introduction

14-bromo-heptacosane is a brominated long-chain alkane. The quantification of such compounds is often crucial in various fields, including environmental analysis, chemical synthesis quality control, and as intermediates in pharmaceutical manufacturing. Gas chromatography coupled with mass spectrometry (GC-MS) is a highly suitable technique for the analysis of semi-volatile and thermally stable compounds like 14-bromo-heptacosane, offering excellent selectivity and sensitivity.[1][4] This document presents a hypothetical, yet scientifically grounded, GC-MS method for the quantification of 14-bromo-heptacosane.

Experimental Protocol

This protocol is a recommended starting point and may require optimization based on the specific matrix and instrumentation.

1. Sample Preparation

A liquid-liquid extraction is proposed for the efficient extraction of 14-bromo-heptacosane from a sample matrix.

  • Reagents and Materials:

    • Sample containing 14-bromo-heptacosane

    • Hexane (HPLC grade)

    • Sodium sulfate (anhydrous)

    • Internal Standard (IS): e.g., 1-bromo-octadecane

    • Volumetric flasks, pipettes, and vials

    • Vortex mixer

    • Centrifuge

  • Procedure:

    • Accurately weigh or measure the sample into a centrifuge tube.

    • Spike the sample with a known concentration of the internal standard.

    • Add 5 mL of hexane to the tube.

    • Vortex the mixture for 2 minutes to ensure thorough mixing.

    • Centrifuge at 3000 rpm for 10 minutes to separate the layers.

    • Carefully transfer the upper organic layer (hexane) to a clean tube.

    • Dry the hexane extract by passing it through a small column containing anhydrous sodium sulfate.

    • Evaporate the solvent under a gentle stream of nitrogen to a final volume of 1 mL.

    • Transfer the final extract to a GC-MS vial for analysis.

2. GC-MS Instrumentation and Conditions

The following instrumental parameters are recommended for the analysis of 14-bromo-heptacosane.

ParameterRecommended Setting
Gas Chromatograph Agilent 7890B GC or equivalent
Mass Spectrometer Agilent 5977A MSD or equivalent
Column ZB-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar
Inlet Temperature 280 °C
Injection Volume 1 µL
Injection Mode Splitless
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Oven Program Initial temperature of 150 °C, hold for 1 min, ramp to 300 °C at 10 °C/min, hold for 10 min
Transfer Line Temp 290 °C
Ion Source Temp 230 °C
Quadrupole Temp 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)

3. Calibration and Quantification

  • Calibration Standards: Prepare a series of calibration standards by dissolving accurately weighed amounts of 14-bromo-heptacosane and the internal standard in hexane. A typical concentration range could be 0.1, 0.5, 1, 5, 10, and 25 µg/mL.

  • Quantification: The quantification of 14-bromo-heptacosane is based on the ratio of the peak area of the analyte to the peak area of the internal standard. A calibration curve is generated by plotting the peak area ratio against the concentration of the calibration standards. The concentration of 14-bromo-heptacosane in the samples is then determined from this calibration curve.

Data Presentation

Table 1: Hypothetical Quantitative Data for 14-Bromo-Heptacosane Analysis

ParameterExpected Value
Retention Time (14-bromo-heptacosane)~ 20 - 25 min
Retention Time (Internal Standard)~ 15 - 20 min
Quantitation Ions (m/z)To be determined from the mass spectrum of 14-bromo-heptacosane (e.g., molecular ion and characteristic fragments)
Linearity (r²)> 0.995
Limit of Detection (LOD)~ 0.05 µg/mL
Limit of Quantification (LOQ)~ 0.15 µg/mL
Precision (%RSD)< 10%
Accuracy (% Recovery)90 - 110%

Visualizations

Experimental Workflow for Quantification of 14-Bromo-Heptacosane

experimental_workflow sample Sample Collection prep Sample Preparation (Liquid-Liquid Extraction) sample->prep analysis GC-MS Analysis prep->analysis data Data Acquisition (SIM Mode) analysis->data quant Quantification (Internal Standard Method) data->quant report Reporting quant->report

Caption: A flowchart illustrating the major steps in the analytical workflow for quantifying 14-bromo-heptacosane.

Logical Relationship of GC-MS Components

gc_ms_components cluster_gc Gas Chromatograph cluster_ms Mass Spectrometer injector Injector column GC Column injector->column oven Oven ion_source Ion Source (EI) column->ion_source mass_analyzer Mass Analyzer (Quadrupole) ion_source->mass_analyzer detector Detector mass_analyzer->detector data_system Data System detector->data_system Signal

Caption: A diagram showing the interconnected components of the Gas Chromatography-Mass Spectrometry system.

Discussion

The proposed GC-MS method provides a robust framework for the quantification of 14-bromo-heptacosane. The use of an internal standard is crucial for achieving high precision and accuracy by correcting for variations in sample preparation and instrument response. The Selected Ion Monitoring (SIM) mode in the mass spectrometer enhances sensitivity and selectivity by monitoring only specific ions characteristic of 14-bromo-heptacosane and the internal standard, thereby reducing chemical noise from the matrix.

It is important to note that the mass spectrum of 14-bromo-heptacosane will exhibit a characteristic isotopic pattern for bromine (79Br and 81Br in approximately a 1:1 ratio), which can be used for confident identification. The fragmentation pattern in the electron ionization (EI) source is expected to show losses of bromine and successive alkyl fragments.

Conclusion

This application note details a comprehensive and scientifically sound protocol for the quantitative analysis of 14-bromo-heptacosane using GC-MS. The provided methodology, including sample preparation, instrumental conditions, and data analysis procedures, serves as a valuable resource for researchers and scientists in various disciplines. While this protocol is based on established principles for similar analytes, method validation is essential to ensure its suitability for a specific application.

References

Troubleshooting & Optimization

optimizing reaction conditions for 14-bromo-heptacosane synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Synthesis of 14-Bromo-Heptacosane

This guide provides detailed troubleshooting, frequently asked questions (FAQs), and optimized experimental protocols for the synthesis of 14-bromo-heptacosane, a long-chain secondary alkyl bromide. The primary synthetic route covered is the substitution reaction of 14-heptacosanol.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing 14-bromo-heptacosane from 14-heptacosanol?

A1: The most reliable methods for converting a secondary alcohol like 14-heptacosanol to 14-bromo-heptacosane are the Appel reaction (using triphenylphosphine and carbon tetrabromide) and reaction with phosphorus tribromide (PBr₃). These methods are generally effective for minimizing rearrangement and controlling side reactions.

Q2: I am observing a significant amount of an alkene byproduct. How can I minimize this?

A2: The formation of heptacosenes is due to an E2 elimination side reaction. To minimize this, use non-basic reagents and lower reaction temperatures. The Appel reaction is often preferred as it proceeds under milder, neutral conditions, which typically suppress elimination. When using PBr₃, ensure the reaction is kept cold (e.g., 0 °C) and that the HBr byproduct does not accumulate to high concentrations, which can promote acid-catalyzed elimination upon heating.

Q3: My reaction appears to be incomplete, with a lot of starting material (14-heptacosanol) remaining. What could be the cause?

A3: Incomplete conversion can be due to several factors:

  • Insufficient Reagent: Ensure you are using a slight excess of the brominating agent (e.g., 1.1 to 1.5 equivalents).

  • Low Reaction Temperature or Time: Long-chain alcohols can be less reactive. You may need to slowly increase the reaction temperature or extend the reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Poor Reagent Quality: PBr₃ can decompose upon exposure to moisture. Use a freshly opened bottle or a recently distilled reagent. Triphenylphosphine can also oxidize over time.

Q4: How do I effectively purify the final 14-bromo-heptacosane product?

A4: Due to the non-polar, waxy nature of 14-bromo-heptacosane, purification can be challenging.

  • Workup: First, quench the reaction appropriately to remove excess reagents. For the PBr₃ reaction, pouring the mixture over ice and then extracting with a non-polar solvent (e.g., hexane) is effective. For the Appel reaction, the triphenylphosphine oxide byproduct can be tricky to remove.

  • Chromatography: Column chromatography on silica gel is the most effective method. Use a non-polar eluent system, such as pure hexanes or a hexane/dichloromethane gradient. The product is non-polar and should elute quickly. The high molecular weight byproducts like triphenylphosphine oxide will have a much lower Rf.

  • Recrystallization: If the product is a solid at room temperature, recrystallization from a suitable solvent (e.g., isopropanol, acetone) can be an effective final purification step.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield 1. Incomplete reaction. 2. Significant elimination side reaction. 3. Product loss during workup/purification.1. Increase reaction time or temperature slightly. Check reagent quality. 2. Use a milder method like the Appel reaction. Keep the reaction temperature low. 3. Use a non-polar solvent like hexane for extraction. Be careful during solvent removal as the product may not be highly volatile.
Multiple Spots on TLC (besides starting material and product) 1. Formation of heptacosene (elimination). 2. Formation of diheptacosyl ether (Sₙ2 reaction of product with starting alcohol).1. Heptacosene will be a non-polar spot with a high Rf, close to the product. Use milder conditions. 2. Ether byproduct is also non-polar. Ensure slow addition of the brominating agent to the alcohol to avoid high concentrations of unreacted alcohol being present with the product.
Difficulty Removing Triphenylphosphine Oxide (Appel Reaction) The byproduct is polar but can be difficult to separate from a non-polar product on a large scale.1. After the reaction, dilute with a non-polar solvent like hexane and filter to remove some of the precipitated phosphine oxide. 2. Perform column chromatography with a non-polar eluent. 3. For smaller scales, precipitating the product by adding a solvent in which the product is insoluble but the byproduct is soluble can sometimes work.
Reaction Stalls The reaction starts but does not proceed to completion.1. Re-evaluate the stoichiometry of your reagents. 2. Ensure your solvent is anhydrous, as water can react with the brominating agents. 3. If using PBr₃, add it dropwise to the alcohol solution, not the other way around.

Experimental Protocols

Method 1: Synthesis via Appel Reaction

This method is often preferred for its mild and neutral reaction conditions, which minimize elimination byproducts.

Reaction Scheme: R-OH + PPh₃ + CBr₄ → R-Br + HCBr₃ + Ph₃P=O (where R = CH₃(CH₂)₁₂CH(CH₂)₁₃CH₃)

Procedure:

  • In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (N₂ or Ar), dissolve 14-heptacosanol (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add a solution of carbon tetrabromide (1.5 eq) in anhydrous DCM to the reaction mixture dropwise over 30 minutes.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC (stain with permanganate).

  • Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

  • Add hexane to the residue and stir for 15 minutes. The triphenylphosphine oxide byproduct is poorly soluble in hexane and will precipitate.

  • Filter the mixture through a plug of celite, washing with additional hexane.

  • Concentrate the filtrate and purify the crude product by column chromatography on silica gel (eluent: 100% hexanes) to yield pure 14-bromo-heptacosane.

Method 2: Synthesis via Phosphorus Tribromide

This is a classic and cost-effective method, but care must be taken to control the temperature to prevent side reactions.

Reaction Scheme: 3 R-OH + PBr₃ → 3 R-Br + H₃PO₃ (where R = CH₃(CH₂)₁₂CH(CH₂)₁₃CH₃)

Procedure:

  • In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (N₂ or Ar), dissolve 14-heptacosanol (1.0 eq) in a suitable anhydrous solvent (e.g., diethyl ether or hexane).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add phosphorus tribromide (PBr₃, 0.5 eq) dropwise to the stirred solution. Note: PBr₃ is corrosive and reacts violently with water.

  • After the addition, let the reaction stir at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-8 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, carefully pour the mixture over crushed ice with stirring.

  • Transfer the mixture to a separatory funnel and extract with hexane (3x).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: 100% hexanes).

Comparative Data on Reaction Conditions

Parameter Appel Reaction Phosphorus Tribromide (PBr₃)
Stoichiometry PPh₃ (1.5 eq), CBr₄ (1.5 eq)PBr₃ (0.4 - 0.5 eq)
Solvent Anhydrous DichloromethaneAnhydrous Hexane or Diethyl Ether
Temperature 0 °C to Room Temperature0 °C to Room Temperature
Reaction Time 12 - 24 hours4 - 8 hours
Key Byproduct Triphenylphosphine oxidePhosphorous acid (H₃PO₃)
Primary Side Reaction MinimalE2 Elimination (Heptacosenes)
Advantages Mild conditions, high selectivity, good for sensitive substrates.Cost-effective, simple workup.
Disadvantages Stoichiometric byproduct removal can be difficult.HBr byproduct can cause elimination, reagent is hazardous.

Visual Workflow and Troubleshooting Diagrams

experimental_workflow start 14-Heptacosanol (Starting Material) reaction Bromination Reaction (Appel or PBr3) start->reaction Add Reagents workup Aqueous Workup & Solvent Extraction reaction->workup Quench Reaction purification Column Chromatography (Silica Gel, Hexanes) workup->purification Crude Product product 14-Bromo-heptacosane (Purified Product) purification->product analysis Characterization (NMR, MS) product->analysis

Caption: General experimental workflow for the synthesis of 14-bromo-heptacosane.

troubleshooting_guide start Problem with Synthesis? low_yield Low Yield? start->low_yield Yes side_products Side Products on TLC? start->side_products No incomplete_rxn Incomplete Reaction? low_yield->incomplete_rxn Yes sol_purification Optimize column chromatography. Check extraction procedure. low_yield->sol_purification No, conversion is good incomplete_rxn->side_products No sol_incomplete Check reagent quality. Increase reaction time/temp. Ensure anhydrous conditions. incomplete_rxn->sol_incomplete Yes sol_elimination Lower reaction temperature. Use milder conditions (Appel). side_products->sol_elimination Yes, high Rf spot

Caption: Decision tree for troubleshooting common synthesis issues.

troubleshooting common impurities in heptacosane, 14-bromo- samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 14-bromo-heptacosane.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a sample of 14-bromo-heptacosane synthesized via free radical bromination of heptacosane?

A1: The most common impurities to expect are:

  • Unreacted Heptacosane: The starting material for the synthesis.

  • Positional Isomers: Other isomers of bromo-heptacosane (e.g., 1-bromo-heptacosane, 13-bromo-heptacosane, etc.) can form as free radical bromination is not perfectly selective.[1][2][3]

  • Poly-brominated Heptacosanes: Products where more than one bromine atom has been added to the heptacosane backbone.

  • Solvent Residues: Residual solvents from the reaction or purification steps.

Q2: How can I assess the purity of my 14-bromo-heptacosane sample?

A2: Several analytical techniques can be employed to assess the purity of your sample:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique to separate and identify volatile and semi-volatile compounds. It can effectively separate 14-bromo-heptacosane from unreacted heptacosane and its various isomers.[4][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR can provide detailed structural information and help identify and quantify impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC can also be used for purity assessment, especially for less volatile impurities.

Q3: What is the recommended method for purifying crude 14-bromo-heptacosane?

A3: The recommended purification method depends on the nature and quantity of the impurities.

  • Recrystallization: This is a highly effective method for removing small amounts of impurities from a solid compound.[6] The choice of solvent is crucial for successful recrystallization.

  • Column Chromatography: For separating the desired product from significant quantities of isomers and unreacted starting material, column chromatography is the preferred method.[7]

Troubleshooting Guides

This section provides a question-and-answer formatted guide to troubleshoot common issues encountered during experiments with 14-bromo-heptacosane.

Problem: My GC-MS analysis shows multiple peaks close to the expected retention time for 14-bromo-heptacosane.

  • Possible Cause: The presence of positional isomers of bromo-heptacosane. Free radical bromination of long-chain alkanes can result in the formation of a mixture of isomers.[1][3]

  • Troubleshooting Steps:

    • Confirm Isomer Presence: Analyze the mass spectrum of each peak. Isomers will have the same molecular ion peak but may show different fragmentation patterns.

    • Optimize GC Method: Adjust the temperature gradient of your GC method to improve the separation of the isomeric peaks.

    • Purification: If isomeric purity is critical for your application, perform column chromatography to isolate the desired 14-bromo-heptacosane isomer.

Problem: The yield of my 14-bromo-heptacosane synthesis is low.

  • Possible Cause 1: Incomplete reaction.

    • Troubleshooting Steps:

      • Monitor the reaction progress using TLC or GC to ensure it has gone to completion.

      • Ensure the reaction time and temperature are appropriate for the free radical bromination of a long-chain alkane.

  • Possible Cause 2: Loss of product during workup and purification.

    • Troubleshooting Steps:

      • Be cautious during aqueous washes to avoid loss of product into the aqueous layer, although 14-bromo-heptacosane has very low water solubility.

      • When performing recrystallization, use a minimal amount of hot solvent to dissolve the product to maximize crystal yield upon cooling.[8]

      • If using column chromatography, ensure the chosen solvent system provides good separation without causing the product to elute too quickly.

Problem: My purified 14-bromo-heptacosane appears as an oil or waxy solid instead of a crystalline solid.

  • Possible Cause: Presence of impurities that are lowering the melting point of the compound. Even small amounts of impurities can disrupt the crystal lattice.

  • Troubleshooting Steps:

    • Re-purify the sample: Perform another recrystallization using a different solvent system or run a flash column chromatography to remove the persistent impurities.

    • Dry the sample thoroughly: Ensure all solvent has been removed from the purified product, as residual solvent can also lead to an oily appearance.

Data Presentation

Table 1: Representative GC-MS Data for a Crude 14-Bromo-Heptacosane Sample

Peak No.Retention Time (min)Tentative IdentificationArea %
125.4Heptacosane15.2
228.11-Bromo-heptacosane5.8
328.5Other Bromo-heptacosane Isomers12.5
428.914-Bromo-heptacosane 64.3
531.2Di-bromo-heptacosane2.2

Note: This data is for illustrative purposes only. Actual retention times and peak areas will vary depending on the specific GC-MS instrument and conditions.

Experimental Protocols

Protocol 1: GC-MS Analysis of 14-Bromo-Heptacosane

  • Sample Preparation: Dissolve approximately 1 mg of the 14-bromo-heptacosane sample in 1 mL of a suitable solvent (e.g., hexane or dichloromethane).

  • Instrumentation: Use a gas chromatograph equipped with a mass selective detector.

  • GC Conditions (Example):

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent).

    • Injector Temperature: 280 °C.

    • Oven Program: Start at 150 °C, hold for 2 minutes, then ramp to 300 °C at 10 °C/min, and hold for 10 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions (Example):

    • Ion Source Temperature: 230 °C.

    • Scan Range: 50-600 m/z.

  • Data Analysis: Integrate the peaks in the total ion chromatogram and analyze the mass spectrum of each peak to identify the components.

Protocol 2: Purification of 14-Bromo-Heptacosane by Recrystallization

  • Solvent Selection: Determine a suitable solvent in which 14-bromo-heptacosane is sparingly soluble at room temperature but highly soluble at elevated temperatures (e.g., isopropanol, ethyl acetate, or a mixture).

  • Dissolution: In a flask, add the crude 14-bromo-heptacosane and a minimal amount of the chosen solvent. Heat the mixture to the boiling point of the solvent while stirring until the solid is completely dissolved.

  • Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Visualizations

Troubleshooting_Workflow cluster_start Start cluster_analysis Analysis cluster_decision Decision cluster_purification Purification cluster_end End start Impure 14-Bromo-Heptacosane Sample gcms Perform GC-MS Analysis start->gcms check_purity Purity Acceptable? gcms->check_purity recrystallization Recrystallization check_purity->recrystallization No (minor impurities) column_chrom Column Chromatography check_purity->column_chrom No (major impurities/isomers) pure_product Pure 14-Bromo-Heptacosane check_purity->pure_product Yes recrystallization->gcms column_chrom->gcms

Caption: Troubleshooting workflow for purifying 14-bromo-heptacosane.

Synthesis_Impurity_Pathway cluster_reactants Reactants cluster_reaction Reaction cluster_products Crude Product Mixture heptacosane Heptacosane free_radical Free Radical Bromination heptacosane->free_radical bromine Bromine (Br2) bromine->free_radical product 14-Bromo-heptacosane (Desired Product) free_radical->product unreacted Unreacted Heptacosane free_radical->unreacted isomers Bromo-heptacosane Isomers free_radical->isomers poly_bromo Poly-brominated Heptacosanes free_radical->poly_bromo

Caption: Potential impurities from the synthesis of 14-bromo-heptacosane.

References

strategies for improving the yield of 14-bromo-heptacosane synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 14-bromo-heptacosane. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most effective overall strategy for synthesizing 14-bromo-heptacosane with high yield and purity?

A1: Direct bromination of heptacosane is challenging due to the lack of regioselectivity, leading to a mixture of brominated isomers that are difficult to separate. A more effective and widely recommended strategy is a two-step approach:

  • Synthesis of the precursor alcohol: First, synthesize 14-heptacosanol. This can be achieved through a Grignard reaction between a C13 alkyl magnesium bromide (tridecyl magnesium bromide) and a C14 aldehyde (tetradecanal), followed by the reduction of the resulting ketone.

  • Conversion of the alcohol to the alkyl bromide: Subsequently, convert the 14-heptacosanol to 14-bromo-heptacosane using a suitable brominating agent. This method allows for precise control over the position of the bromine atom, leading to a purer final product.

Q2: I am observing low yields in my Grignard reaction to produce the precursor, 14-heptacosanol. What are the common causes and solutions?

A2: Low yields in Grignard reactions with long-chain alkyl halides can be attributed to several factors:

  • Steric Hindrance: The long alkyl chains can sterically hinder the reaction between the Grignard reagent and the aldehyde.

  • Wurtz Coupling: A common side reaction is the coupling of the Grignard reagent with the unreacted alkyl halide, which reduces the amount of reagent available for the desired reaction.

  • Reaction Conditions: Improper reaction conditions, such as the presence of moisture or impure reagents, can significantly impact the yield.

To troubleshoot, ensure all glassware is rigorously dried, and solvents are anhydrous. Using a slight excess of magnesium and dropwise addition of the alkyl halide can help minimize the Wurtz coupling side reaction.

Q3: Which brominating agent is best for converting 14-heptacosanol to 14-bromo-heptacosane?

A3: For the conversion of a secondary alcohol like 14-heptacosanol, Phosphorus Tribromide (PBr₃) and the Appel reaction (using triphenylphosphine and a bromine source like carbon tetrabromide or N-bromosuccinimide) are highly recommended. Both methods are known to proceed via an Sₙ2 mechanism, which leads to an inversion of stereochemistry and minimizes the risk of carbocation rearrangements, a common side reaction when using hydrobromic acid (HBr) with secondary alcohols.[1][2][3][4]

Q4: How can I effectively purify the final 14-bromo-heptacosane product from unreacted starting materials and byproducts?

A4: Purifying long-chain, nonpolar molecules like 14-bromo-heptacosane can be challenging due to similar physical properties of the desired product and potential impurities (e.g., unreacted heptacosane or 14-heptacosanol). A multi-step purification strategy is often necessary:

  • Extraction: A liquid-liquid extraction using a solvent system like nitroethane or a mixture of acetone and methanol can be effective in separating the more polar alkyl halide from the nonpolar alkane.

  • Chromatography: Column chromatography on silica gel is a standard method for separating the product from any remaining starting alcohol and other polar impurities. A nonpolar eluent system, such as a gradient of hexane and ethyl acetate, is typically used.

  • Recrystallization: Recrystallization from a suitable solvent can further enhance the purity of the final product.

Troubleshooting Guides

Issue 1: Low Yield in the Synthesis of 14-Heptacosanol via Grignard Reaction
Symptom Possible Cause Troubleshooting Steps
Reaction fails to initiate (no color change or heat evolution).Inactive magnesium surface.Activate the magnesium turnings by gently crushing them in a dry mortar and pestle or by adding a small crystal of iodine to the reaction flask.
A significant amount of C26 alkane (biphenyl analog) is formed.Wurtz coupling side reaction.Use a slight excess (1.1-1.2 equivalents) of magnesium. Add the tridecyl bromide solution dropwise to the magnesium suspension to maintain a low concentration of the alkyl halide.
The reaction mixture becomes very viscous and difficult to stir.High concentration of the Grignard reagent.Use a sufficient amount of anhydrous ether as the solvent to ensure good stirring and prevent localized overheating.
Low yield of the desired alcohol after workup.Presence of moisture in reagents or glassware.Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents and freshly distilled aldehyde.
Issue 2: Incomplete Conversion or Side Product Formation during Bromination of 14-Heptacosanol
Symptom Possible Cause (with PBr₃) Troubleshooting Steps
A significant amount of unreacted alcohol remains.Insufficient PBr₃ or reaction time.Use a slight excess of PBr₃ (0.33-0.4 equivalents per equivalent of alcohol). Monitor the reaction by TLC and increase the reaction time if necessary.
Formation of an elimination product (alkene).High reaction temperature.Maintain a low reaction temperature (typically 0 °C to room temperature) during the addition of PBr₃ and throughout the reaction.
Symptom Possible Cause (Appel Reaction) Troubleshooting Steps
Low yield of the alkyl bromide.Incomplete formation of the phosphonium salt intermediate.Ensure the triphenylphosphine is of high purity. Add the bromine source (e.g., CBr₄ or NBS) portion-wise to the solution of the alcohol and triphenylphosphine at a low temperature.
Difficulty in removing triphenylphosphine oxide byproduct.Co-precipitation with the product.After the reaction, the triphenylphosphine oxide can often be removed by filtration if it is insoluble in the reaction solvent. If it is soluble, it can be removed by column chromatography. In some cases, washing the organic layer with a dilute acid solution can help to remove any remaining triphenylphosphine.

Experimental Protocols

Protocol 1: Synthesis of 14-Heptacosanol

This protocol involves a Grignard reaction between tridecylmagnesium bromide and tetradecanal, followed by reduction of the intermediate ketone.

Materials:

  • Magnesium turnings

  • Tridecyl bromide

  • Tetradecanal

  • Anhydrous diethyl ether

  • Sodium borohydride (NaBH₄) or Lithium aluminum hydride (LiAlH₄)

  • Hydrochloric acid (HCl), dilute aqueous solution

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 eq). Add a small crystal of iodine to activate the magnesium. Add a solution of tridecyl bromide (1.0 eq) in anhydrous diethyl ether dropwise to the magnesium suspension under a nitrogen atmosphere. The reaction should initiate spontaneously, as indicated by a gentle reflux. If the reaction does not start, gentle heating may be applied. After the addition is complete, reflux the mixture for 1-2 hours to ensure complete formation of the Grignard reagent.

  • Reaction with Aldehyde: Cool the Grignard reagent solution to 0 °C in an ice bath. Add a solution of tetradecanal (1.0 eq) in anhydrous diethyl ether dropwise from the dropping funnel. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Reduction of Ketone: Cool the reaction mixture to 0 °C. Cautiously add a reducing agent such as sodium borohydride (1.5 eq) in portions. Stir the mixture at room temperature overnight.

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 14-heptacosanol.

Parameter Value Reference
Typical Yield 70-85%General Grignard reaction yields[5][6]
Reaction Time 12-18 hoursEstimated from similar reactions
Reaction Temperature 0 °C to Room TemperatureStandard Grignard reaction conditions[5]
Protocol 2: Synthesis of 14-Bromo-heptacosane using PBr₃

Materials:

  • 14-Heptacosanol

  • Phosphorus tribromide (PBr₃)

  • Anhydrous diethyl ether or dichloromethane

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 14-heptacosanol (1.0 eq) in anhydrous diethyl ether. Cool the solution to 0 °C in an ice bath.

  • Addition of PBr₃: Add phosphorus tribromide (0.33-0.4 eq) dropwise to the cooled solution with vigorous stirring. A white precipitate of phosphorous acid may form.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Workup: Pour the reaction mixture into ice-cold water and extract with diethyl ether (3 x 50 mL). Wash the combined organic layers with a saturated aqueous solution of sodium bicarbonate and then with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using hexane as the eluent to yield pure 14-bromo-heptacosane.

Parameter Value Reference
Typical Yield >90%[1][7]
Reaction Time 2-4 hours[1][8]
Reaction Temperature 0 °C to Room Temperature[3]

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 14-Heptacosanol cluster_step2 Step 2: Bromination A Tridecyl bromide + Mg B Grignard Reagent (Tridecylmagnesium bromide) A->B in dry ether D Intermediate Ketone B->D Grignard Addition C Tetradecanal C->D E 14-Heptacosanol D->E Reduction (e.g., NaBH4) F 14-Heptacosanol E->F G 14-Bromo-heptacosane F->G PBr3 or Appel Reaction

Caption: Overall workflow for the two-step synthesis of 14-bromo-heptacosane.

Troubleshooting_Yield Start Low Yield of 14-Bromo-heptacosane Step1_Yield Low Yield in Step 1 (Alcohol Synthesis)? Start->Step1_Yield Step2_Yield Low Yield in Step 2 (Bromination)? Start->Step2_Yield Purification_Issues Purification Challenges: - Similar Polarity of  Reactants/Products Start->Purification_Issues Grignard_Issues Grignard Reaction Problems: - Moisture Contamination - Inactive Magnesium - Wurtz Coupling Step1_Yield->Grignard_Issues Yes Bromination_Issues Bromination Problems: - Incomplete Reaction - Side Reactions (Elimination) - Purification Loss Step2_Yield->Bromination_Issues Yes

Caption: Troubleshooting logic for low yield in the synthesis of 14-bromo-heptacosane.

References

identifying and minimizing side reactions in the synthesis of heptacosane, 14-bromo-

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides troubleshooting advice and frequently asked questions regarding the synthesis of heptacosane, 14-bromo-. Due to the limited specific literature on this exact molecule, the guidance is based on established principles for the synthesis of long-chain secondary alkyl bromides.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare heptacosane, 14-bromo-?

A1: While specific literature for heptacosane, 14-bromo- is scarce, analogous long-chain secondary alkyl bromides are typically synthesized via two main routes:

  • Bromination of the corresponding alcohol (14-heptacosanol): This is often the preferred method as it provides better control over the position of the bromine atom. Common reagents for this transformation include phosphorus tribromide (PBr₃) or hydrobromic acid (HBr).

  • Free-radical bromination of heptacosane: This method is generally less selective and can lead to a mixture of brominated isomers, making it difficult to isolate the desired 14-bromo- product. Free-radical reactions are often described as "messy" due to the formation of multiple products.[1]

Q2: What are the primary side reactions to be aware of during the synthesis of secondary alkyl bromides from alcohols?

A2: The most significant side reactions are elimination and rearrangement.

  • Elimination: The reaction conditions that favor nucleophilic substitution to form the alkyl bromide can also promote elimination to form an alkene (heptadecene).[2][3][4] This is particularly prevalent with strong bases or high temperatures.

  • Rearrangement: If the reaction proceeds through a carbocation intermediate (Sₙ1 pathway), there is a possibility of hydride shifts to form a more stable carbocation, leading to isomeric alkyl bromide products.[5] For a secondary alcohol, the Sₙ1 pathway is a possibility.[5]

Q3: How can I minimize the formation of the alkene byproduct?

A3: To minimize elimination, consider the following:

  • Choice of Reagent: Reagents like PBr₃ often favor the Sₙ2 pathway, which avoids the formation of a carbocation intermediate and can reduce the likelihood of elimination compared to using HBr.

  • Temperature Control: Lowering the reaction temperature generally disfavors elimination reactions.

  • Use of a non-basic nucleophile: Bromide itself is a weak base, which helps to limit elimination.

Q4: Can I use N-bromosuccinimide (NBS) for this synthesis?

A4: N-bromosuccinimide (NBS) is primarily used for allylic bromination (bromination adjacent to a double bond).[6] For a saturated alkane like heptacosane, NBS is not the appropriate reagent for selective bromination at the 14-position.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low yield of heptacosane, 14-bromo- 1. Incomplete reaction. 2. Significant side product formation (e.g., alkene). 3. Loss of product during workup/purification.1. Increase reaction time or temperature cautiously. Monitor reaction progress by TLC or GC. 2. See Q3 in the FAQ section to minimize elimination. Consider using a milder brominating agent. 3. Optimize extraction and chromatography conditions. Ensure the product is not co-eluting with byproducts.
Presence of multiple isomeric products Carbocation rearrangement during an Sₙ1-type reaction.Switch to a reagent system that favors an Sₙ2 mechanism, such as PBr₃ in a non-polar solvent. This avoids the formation of a carbocation intermediate.[5]
Formation of an ether byproduct If using HBr with the parent alcohol, the unreacted alcohol can act as a nucleophile and react with the product to form an ether.Use an excess of HBr or a different brominating agent like PBr₃. Ensure anhydrous conditions.
Product decomposes during distillation Long-chain alkyl halides can be thermally unstable.Use vacuum distillation to lower the boiling point. If still unstable, purification by column chromatography is recommended.
Table 1: Comparison of Common Brominating Agents for Secondary Alcohols
Reagent Typical Mechanism Common Side Reactions Advantages Disadvantages
HBr Sₙ1 or Sₙ2Elimination, carbocation rearrangement (Sₙ1)[7], ether formationReadily available, inexpensiveCan lead to a mixture of products, corrosive
PBr₃ Sₙ2Elimination (less common than with HBr)Generally high yields, avoids rearrangementsMoisture sensitive, produces phosphorous acid byproduct
Appel Reaction (CBr₄, PPh₃) Sₙ2-Mild conditions, high yieldsStoichiometric amounts of triphenylphosphine oxide byproduct can complicate purification

Experimental Protocols

Synthesis of Heptacosane, 14-bromo- from 14-Heptacosanol using PBr₃ (Illustrative Protocol)

This is a generalized procedure and may require optimization.

  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve 14-heptacosanol (1 equivalent) in anhydrous diethyl ether.

  • Reaction: Cool the solution to 0 °C in an ice bath. Slowly add phosphorus tribromide (PBr₃) (0.4 equivalents) dropwise via the dropping funnel with vigorous stirring.

  • Reflux: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to a gentle reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: After the reaction is complete, cool the mixture to 0 °C and slowly quench by adding ice-cold water.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers.

  • Washing: Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a non-polar eluent (e.g., hexanes) to yield pure heptacosane, 14-bromo-.

Visualizations

Logical Troubleshooting Workflow

Caption: Troubleshooting workflow for synthesis issues.

Reaction Pathways: Substitution vs. Elimination

ReactionPathways cluster_main 14-Heptacosanol + Brominating Agent cluster_sn2 SN2 Pathway cluster_e2 E2 Pathway Start 14-Heptacosanol SN2_Product Heptacosane, 14-bromo- (Desired Product) Start->SN2_Product Substitution E2_Product Heptadecene (Side Product) Start->E2_Product Elimination

Caption: Competing SN2 and E2 reaction pathways.

References

Technical Support Center: Purification of High Molecular Weight Alkyl Bromides

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common challenges encountered during the purification of high molecular weight (HMW) alkyl bromides (typically C10 and higher).

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude high molecular weight alkyl bromides?

A1: The primary impurities often stem from the synthetic route, which commonly involves the conversion of a corresponding alcohol. These impurities typically include:

  • Unreacted Alcohols: The starting long-chain alcohol may remain if the reaction has not gone to completion.

  • Ethers: Formed as a side product, especially if the reaction is carried out at elevated temperatures or under acidic conditions.[1]

  • Elimination Products (Alkenes): High temperatures during synthesis or purification can lead to the elimination of HBr, forming the corresponding alkene.

  • Isomeric Bromides: Rearrangement of the alkyl chain can lead to the formation of isomeric bromides, although this is less common for primary alkyl bromides.

  • Colored Impurities: These can arise from decomposition or the presence of trace impurities in the starting materials.

Q2: My HMW alkyl bromide is thermally sensitive. What is the best purification method to avoid decomposition?

A2: For thermally sensitive HMW alkyl bromides, vacuum distillation is the preferred method.[2] By reducing the pressure, the boiling point of the compound is significantly lowered, minimizing the risk of thermal decomposition and elimination reactions.[2][3] If the compound is still too unstable for vacuum distillation, flash column chromatography is an excellent alternative as it is performed at or near room temperature.

Q3: How can I effectively remove unreacted long-chain alcohols from my alkyl bromide product?

A3: A common and effective method is to wash the crude product with cold, concentrated sulfuric acid.[1] The alcohol is protonated and becomes soluble in the acid layer, allowing for its separation from the organic layer containing the alkyl bromide.[1] It is crucial to perform this wash at a low temperature to prevent charring and decomposition of the desired product. Multiple washes may be necessary for complete removal.[1]

Q4: What are the best analytical techniques to assess the purity of my HMW alkyl bromide?

A4: The purity of HMW alkyl bromides is most commonly assessed using:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique to separate and identify volatile impurities.[4][5][6]

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used for less volatile compounds and for quantitative purity analysis.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides detailed structural information and can be used to identify and quantify impurities.

Troubleshooting Guides

Problem 1: Product Decomposition During Distillation

Symptoms:

  • The product darkens in the distillation flask.

  • The vacuum pressure is unstable.

  • The distillate is discolored or has a pungent odor.

  • Lower than expected yield.

Possible Causes and Solutions:

CauseSolution
Excessive Temperature The boiling point is too high even under vacuum, leading to thermal decomposition (elimination to form alkenes). Solution: Reduce the pressure further to lower the boiling point. Use a shorter path distillation apparatus to minimize the time the compound spends at high temperatures.
Presence of Acidic or Basic Impurities Trace amounts of acid or base can catalyze decomposition at elevated temperatures. Solution: Neutralize the crude product before distillation. Wash with a dilute sodium bicarbonate solution, followed by water, and then dry thoroughly.
Air Leak in the System Oxygen can promote oxidation and decomposition at high temperatures. Solution: Ensure all joints in the distillation apparatus are properly sealed. Use high-vacuum grease and check for leaks with a vacuum gauge.

Troubleshooting Workflow: Distillation Decomposition

Distillation_Troubleshooting Start Decomposition During Distillation Check_Temp Is Distillation Temperature Too High? Start->Check_Temp Check_Impurities Are Acidic/Basic Impurities Present? Check_Temp->Check_Impurities No Lower_Pressure Lower Vacuum Pressure Check_Temp->Lower_Pressure Yes Check_Leaks Is There an Air Leak? Check_Impurities->Check_Leaks No Neutralize Neutralize Crude Product (e.g., NaHCO3 wash) Check_Impurities->Neutralize Yes Seal_Joints Check and Seal All Joints Check_Leaks->Seal_Joints Yes End Proceed with Purification Check_Leaks->End No Lower_Pressure->End Neutralize->End Seal_Joints->End

Troubleshooting workflow for product decomposition during distillation.
Problem 2: Difficulty in Separating Impurities by Column Chromatography

Symptoms:

  • Poor separation of spots on TLC analysis.

  • Co-elution of the product and impurities during column chromatography.

  • Broad or tailing peaks.

Possible Causes and Solutions:

CauseSolution
Inappropriate Solvent System The polarity of the eluent is not optimized for the separation. Solution: Systematically screen different solvent systems using TLC. A good starting point for non-polar HMW alkyl bromides is a mixture of hexane and a slightly more polar solvent like ethyl acetate or dichloromethane. Aim for an Rf value of 0.2-0.3 for the desired product on the TLC plate.[8]
Compound is Acidic or Basic Acidic or basic compounds can interact strongly with the silica gel, leading to tailing. Solution: Add a small amount of a modifier to the eluent. For basic compounds, add ~0.1-1% triethylamine. For acidic compounds, add a small amount of acetic acid.[8]
Overloading the Column Too much sample is loaded onto the column, exceeding its separation capacity. Solution: Use an appropriate amount of silica gel for the amount of crude product. A general rule of thumb is a 30:1 to 100:1 ratio of silica gel to crude product by weight, depending on the difficulty of the separation.

Workflow for Optimizing Column Chromatography

Chromatography_Optimization Start Poor Separation in Column Chromatography TLC_Analysis Analyze Crude Mixture by TLC Start->TLC_Analysis Optimize_Solvent Optimize Solvent System (aim for Rf 0.2-0.3) TLC_Analysis->Optimize_Solvent Check_Tailing Are Peaks Tailing? Optimize_Solvent->Check_Tailing Add_Modifier Add Modifier to Eluent (e.g., Et3N or AcOH) Check_Tailing->Add_Modifier Yes Check_Loading Is Column Overloaded? Check_Tailing->Check_Loading No Add_Modifier->Check_Loading Adjust_Ratio Adjust Silica:Sample Ratio (30:1 to 100:1) Check_Loading->Adjust_Ratio Yes Run_Column Run Flash Column Chromatography Check_Loading->Run_Column No Adjust_Ratio->Run_Column

Workflow for optimizing flash column chromatography separation.
Problem 3: Product Fails to Crystallize or Oils Out During Recrystallization

Symptoms:

  • The solution becomes cloudy but no crystals form upon cooling.

  • An oil separates from the solution instead of solid crystals.

Possible Causes and Solutions:

CauseSolution
Inappropriate Solvent The solubility of the compound does not change significantly with temperature in the chosen solvent, or the compound is too soluble even at low temperatures. Solution: The ideal solvent should dissolve the compound when hot but not when cold.[9] Experiment with different solvents or solvent mixtures. For non-polar HMW alkyl bromides, consider solvents like ethanol, acetone, or mixtures of a soluble solvent (e.g., dichloromethane) and an anti-solvent (e.g., hexane).
Cooling Too Rapidly Rapid cooling can lead to the formation of an oil or very small, impure crystals. Solution: Allow the solution to cool slowly to room temperature before placing it in an ice bath.[9] Scratching the inside of the flask with a glass rod can sometimes induce crystallization.
Presence of Impurities High levels of impurities can inhibit crystallization. Solution: If the product is very impure, consider a preliminary purification step like a simple filtration through a silica plug or a quick distillation before attempting recrystallization.

Data Presentation

Table 1: Boiling Points of High Molecular Weight Alkyl Bromides Under Vacuum

Alkyl BromideMolecular FormulaBoiling Point (°C)Pressure (mmHg)
1-BromodecaneC₁₀H₂₁Br114-11610
1-BromododecaneC₁₂H₂₅Br134-1356[10]
1-BromotetradecaneC₁₄H₂₉Br175-17820[1][11]
1-BromohexadecaneC₁₆H₃₃Br19011[12]
1-BromooctadecaneC₁₈H₃₇Br214-21612[8][13][14]

Table 2: Common Purification Methods and Typical Conditions

Purification MethodTypical Conditions for HMW Alkyl BromidesExpected Purity
Vacuum Distillation See Table 1 for boiling points at reduced pressure.>98%
Flash Column Chromatography Stationary Phase: Silica gel. Eluent: Hexane/Ethyl Acetate or Hexane/Dichloromethane gradients.[15]>99%
Recrystallization Solvents: Ethanol, Acetone, or solvent/anti-solvent pairs like Dichloromethane/Hexane.>99%

Experimental Protocols

Protocol 1: Purification of 1-Bromododecane by Vacuum Distillation
  • Apparatus Setup: Assemble a standard vacuum distillation apparatus with a short path distillation head to minimize product loss and thermal stress. Ensure all glassware is dry and joints are well-sealed with vacuum grease.

  • Crude Product Preparation: If the crude 1-bromododecane contains acidic impurities, wash it with a saturated sodium bicarbonate solution, then with water. Dry the organic layer over anhydrous magnesium sulfate and filter.

  • Distillation:

    • Add the crude 1-bromododecane to the distillation flask along with a magnetic stir bar or boiling chips.

    • Slowly apply vacuum, aiming for a pressure of approximately 6 mmHg.[10]

    • Gradually heat the distillation flask in a heating mantle.

    • Collect the fraction that distills at 134-135 °C.[10]

    • Discard the initial lower-boiling fraction and the higher-boiling residue.

  • Purity Analysis: Analyze the collected fraction by GC-MS to confirm purity.

Protocol 2: Purification of 1-Bromohexadecane by Flash Column Chromatography
  • TLC Analysis: Dissolve a small amount of the crude 1-bromohexadecane in dichloromethane and spot it on a silica gel TLC plate. Develop the plate using a solvent system of 95:5 Hexane:Ethyl Acetate. The desired product should have an Rf of approximately 0.3-0.4.

  • Column Packing:

    • Select a column of appropriate size for the amount of material to be purified.

    • Prepare a slurry of silica gel in hexane and pour it into the column.

    • Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading:

    • Dissolve the crude 1-bromohexadecane in a minimal amount of dichloromethane.

    • Carefully add the sample solution to the top of the silica gel bed.

    • Drain the solvent until the sample is adsorbed onto the silica.

  • Elution:

    • Carefully add the 95:5 Hexane:Ethyl Acetate eluent to the column.

    • Apply gentle pressure to the top of the column to achieve a steady flow rate.

    • Collect fractions and monitor the elution by TLC.

    • Combine the fractions containing the pure product.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified 1-bromohexadecane.

Protocol 3: Purification of 1-Bromooctadecane by Recrystallization
  • Solvent Selection: In a small test tube, dissolve a small amount of crude 1-bromooctadecane in a minimal amount of hot ethanol. Allow it to cool to room temperature and then in an ice bath. If crystals form, ethanol is a suitable solvent.

  • Dissolution:

    • Place the crude 1-bromooctadecane in an Erlenmeyer flask.

    • Add a minimal amount of hot ethanol while swirling until the solid is completely dissolved.

  • Crystallization:

    • Cover the flask and allow it to cool slowly to room temperature.

    • Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent. The melting point of pure 1-bromooctadecane is 25-30 °C.[8][13][14][16] A synthesis and purification procedure reports a yield of 90% after vacuum distillation.[14][17]

References

Technical Support Center: Scaling Up the Laboratory Synthesis of 14-Bromo-Heptacosane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in scaling up the laboratory synthesis of 14-bromo-heptacosane.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of 14-bromo-heptacosane?

A1: The most common and direct precursor for the synthesis of 14-bromo-heptacosane is heptacosan-14-ol. The hydroxyl group at the 14th position can be substituted with a bromine atom through various established methods.

Q2: Which bromination methods are suitable for long-chain secondary alcohols like heptacosan-14-ol?

A2: Several methods can be employed, including reaction with phosphorus tribromide (PBr₃), the Appel reaction (using CBr₄ and PPh₃), or by converting the alcohol to a good leaving group (like a tosylate or mesylate) followed by nucleophilic substitution with a bromide salt (e.g., NaBr or MgBr₂).[1][2][3] The choice of method often depends on the scale of the reaction, desired purity, and tolerance of other functional groups.

Q3: What are the primary challenges when scaling up this synthesis?

A3: Key challenges in scaling up the synthesis of 14-bromo-heptacosane include maintaining adequate temperature control in a larger reaction vessel, ensuring efficient mixing of reactants, managing the safe handling and quenching of reagents, and developing effective purification strategies to remove byproducts and unreacted starting materials.[4]

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be monitored using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). A comparison of the reaction mixture to the starting material (heptacosan-14-ol) will show the consumption of the alcohol and the appearance of the less polar product, 14-bromo-heptacosane.

Q5: What are the expected physical properties of 14-bromo-heptacosane?

A5: 14-bromo-heptacosane is a long-chain alkyl halide. It is expected to be a waxy solid at room temperature with a high boiling point and low solubility in polar solvents like water, but good solubility in nonpolar organic solvents such as hexanes and dichloromethane.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of 14-bromo-heptacosane.

Problem 1: Low or No Product Formation
Potential Cause Suggested Solution
Poor quality of starting material (heptacosan-14-ol) Ensure the starting alcohol is pure and dry. Water can react with many brominating agents.
Inactive brominating agent Use a fresh bottle of the brominating agent (e.g., PBr₃) or purify it before use. Some reagents can degrade over time.
Insufficient reaction temperature Some bromination reactions require heating to proceed at a reasonable rate. Gradually increase the reaction temperature while monitoring for product formation and potential side reactions.
Poor mixing In larger scale reactions, mechanical stirring is crucial to ensure all reactants are in contact. Increase the stirring speed.[4]
Inappropriate solvent The choice of solvent can significantly impact the reaction. Ensure the solvent is appropriate for the chosen bromination method and is anhydrous.
Problem 2: Formation of Significant Byproducts
Potential Cause Suggested Solution
Overheating the reaction Excessive heat can lead to elimination reactions, forming heptacosenes, or other side reactions. Maintain the recommended reaction temperature.
Presence of water Moisture can lead to the formation of unwanted byproducts. Ensure all glassware is oven-dried and use anhydrous solvents.
Incorrect stoichiometry Using an excess of the brominating agent can sometimes lead to the formation of multiple brominated species or other side products. Carefully control the stoichiometry of your reagents.
Reaction workup issues Improper quenching of the reaction can lead to the formation of artifacts during workup. Follow the quenching procedure carefully.
Problem 3: Difficulties in Product Purification
Potential Cause Suggested Solution
Product co-eluting with starting material Optimize the solvent system for column chromatography to achieve better separation. A less polar solvent system may be required.
Presence of non-polar impurities If byproducts are non-polar, consider crystallization as a purification method. 14-bromo-heptacosane, being a long-chain alkane derivative, may crystallize from a suitable solvent at low temperatures.
Formation of an emulsion during aqueous workup Break the emulsion by adding a saturated brine solution or by filtering the mixture through a pad of celite.
Product is a waxy solid Handling waxy solids can be challenging. For chromatography, it may be beneficial to dissolve the crude product in a minimal amount of a strong solvent before loading it onto the column.

Experimental Protocols

Method 1: Bromination using Phosphorus Tribromide (PBr₃)

This method is a common and effective way to convert secondary alcohols to alkyl bromides.

Materials:

  • Heptacosan-14-ol

  • Phosphorus tribromide (PBr₃)

  • Anhydrous diethyl ether or dichloromethane

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve heptacosan-14-ol in anhydrous diethyl ether.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add PBr₃ (0.33 equivalents) to the stirred solution via the dropping funnel.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture back to 0 °C and slowly quench by adding saturated sodium bicarbonate solution until the effervescence ceases.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 14-bromo-heptacosane.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Method 2: Appel Reaction

This method uses triphenylphosphine and carbon tetrabromide and is generally milder than using PBr₃.

Materials:

  • Heptacosan-14-ol

  • Carbon tetrabromide (CBr₄)

  • Triphenylphosphine (PPh₃)

  • Anhydrous dichloromethane (DCM)

  • Hexane

Procedure:

  • To a stirred solution of heptacosan-14-ol and carbon tetrabromide (1.5 equivalents) in anhydrous dichloromethane at 0 °C under an inert atmosphere, add triphenylphosphine (1.5 equivalents) portion-wise.

  • Allow the reaction mixture to warm to room temperature and stir for 3-6 hours. Monitor the reaction by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Add hexane to the residue to precipitate triphenylphosphine oxide.

  • Filter the mixture and wash the solid with cold hexane.

  • Concentrate the filtrate and purify the crude product by column chromatography on silica gel.

Data Presentation

Table 1: Comparison of Bromination Methods (Illustrative Data)

ParameterMethod 1: PBr₃Method 2: Appel Reaction
Typical Yield 70-85%80-95%
Reaction Time 12-24 hours3-6 hours
Reaction Temperature 0 °C to Room Temperature0 °C to Room Temperature
Key Byproducts Phosphorous acids, HBrTriphenylphosphine oxide
Purification Method Column ChromatographyFiltration & Column Chromatography

Note: The data in this table is illustrative and based on typical outcomes for the bromination of long-chain alcohols. Actual results may vary.

Visualizations

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Heptacosan-14-ol Heptacosan-14-ol Reaction Setup (Inert Atmosphere) Reaction Setup (Inert Atmosphere) Heptacosan-14-ol->Reaction Setup (Inert Atmosphere) Brominating Agent (e.g., PBr3) Brominating Agent (e.g., PBr3) Addition of Reagents Addition of Reagents Brominating Agent (e.g., PBr3)->Addition of Reagents Reaction Setup (Inert Atmosphere)->Addition of Reagents Reaction Monitoring (TLC/GC) Reaction Monitoring (TLC/GC) Addition of Reagents->Reaction Monitoring (TLC/GC) Quenching Quenching Reaction Monitoring (TLC/GC)->Quenching Extraction Extraction Quenching->Extraction Drying Drying Extraction->Drying Crude Product Crude Product Drying->Crude Product Column Chromatography Column Chromatography Crude Product->Column Chromatography Pure 14-bromo-heptacosane Pure 14-bromo-heptacosane Column Chromatography->Pure 14-bromo-heptacosane

Caption: General experimental workflow for the synthesis of 14-bromo-heptacosane.

troubleshooting_logic Start Start Low Yield Low Yield Start->Low Yield Check Starting Material Purity Check Starting Material Purity Low Yield->Check Starting Material Purity Yes Impure Product Impure Product Low Yield->Impure Product No Check Reagent Activity Check Reagent Activity Check Starting Material Purity->Check Reagent Activity Optimize Reaction Conditions Optimize Reaction Conditions Check Reagent Activity->Optimize Reaction Conditions Successful Synthesis Successful Synthesis Optimize Reaction Conditions->Successful Synthesis Optimize Workup Optimize Workup Impure Product->Optimize Workup Yes Impure Product->Successful Synthesis No Optimize Chromatography Optimize Chromatography Optimize Workup->Optimize Chromatography Consider Crystallization Consider Crystallization Optimize Chromatography->Consider Crystallization Consider Crystallization->Successful Synthesis

Caption: A logical flow diagram for troubleshooting common synthesis issues.

References

resolving peak tailing in the chromatography of 14-bromo-heptacosane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve peak tailing issues encountered during the chromatographic analysis of 14-bromo-heptacosane.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and how is it measured?

A1: Peak tailing is a common chromatographic issue where a peak is asymmetrical, exhibiting a trailing edge.[1][2] This distortion can compromise the accuracy of quantification and reduce the resolution between adjacent peaks.[2][3] Peak tailing is often quantified using the Tailing Factor (TF) or Asymmetry Factor (As). A perfectly symmetrical peak has a TF or As of 1.0. Values greater than 1.5 often indicate a problem that requires corrective action.[3]

Q2: Why is 14-bromo-heptacosane prone to peak tailing?

A2: As a long-chain, non-polar molecule, 14-bromo-heptacosane can be susceptible to peak tailing due to several factors. In gas chromatography (GC), this can include interactions with active sites in the injection port or on the column, as well as potential for thermal decomposition if the conditions are not optimized.[4][5] In liquid chromatography (LC), issues can arise from poor solubility in the mobile phase or secondary interactions with the stationary phase.

Q3: Can the solvent used to dissolve 14-bromo-heptacosane cause peak tailing?

A3: Yes, a mismatch between the injection solvent and the mobile phase (in LC) or carrier gas (in GC) can lead to peak distortion.[2][6] If the sample solvent is significantly stronger than the mobile phase in reversed-phase LC, it can cause peak fronting or tailing.[2] In GC, using a solvent that is not well-matched with the stationary phase polarity can also affect peak shape.[7] Additionally, for splitless injections in GC, a solvent that doesn't focus well on the column at the initial oven temperature can cause issues.[8][9]

Q4: Could my GC-MS ion source be the cause of peak tailing for 14-bromo-heptacosane?

A4: Yes, for halogenated compounds like 14-bromo-heptacosane, interactions with the ion source of a mass spectrometer can be a cause of peak tailing.[10][11] The use of halogenated solvents can lead to the formation of metal halides (like ferrous chloride) on the ion source surfaces.[10] Analytes can then adsorb to these contaminated surfaces and be released slowly, causing significant tailing.[10] If you observe gradually worsening peak shape for your compound, cleaning the ion source and avoiding halogenated solvents may resolve the issue.[10]

Troubleshooting Guide

This guide addresses common causes of peak tailing during the analysis of 14-bromo-heptacosane and provides systematic solutions.

Issue: All peaks in the chromatogram are tailing.

This generally points to a problem at the beginning of the chromatographic system, before the separation occurs.[3]

Possible Cause Suggested Solution
Partially blocked column inlet frit (LC) Reverse and flush the column. If the problem persists, replace the frit or the column.[3] Using an in-line filter can help prevent this.[3]
Improperly installed column (GC/LC) Ensure the column is installed correctly in the injector and detector ports according to the manufacturer's instructions to avoid dead volume.[7][9] For GC, ensure the column cut is clean and square.[7][8]
Contaminated Guard Column (LC) Remove the guard column and re-run the analysis. If the peak shape improves, replace the guard column.[3]
System Contamination Contaminants can build up in the injector liner (GC) or throughout the system. Clean or replace the GC liner and perform regular system bake-outs.[1][7] For LC, flush the system with a series of strong solvents.

Issue: Only the 14-bromo-heptacosane peak (or a few peaks) are tailing.

This typically indicates a chemical interaction between the analyte and the chromatographic system.[3]

Possible Cause Suggested Solution
Secondary Interactions with Active Sites In GC, active sites can be present in the liner or on the column. Use a deactivated liner and a highly deactivated (end-capped) column.[12] In LC, residual silanol groups on silica-based columns can cause tailing for polar compounds; however, for a non-polar compound like 14-bromo-heptacosane, this is less likely unless there are active contaminants.
Column Overload The amount of sample injected is exceeding the column's capacity.[2][6] Reduce the injection volume or dilute the sample.[6][12] If a large sample volume is necessary, consider using a column with a larger internal diameter or a thicker stationary phase film (for GC).
Column Contamination/Degradation Strongly retained impurities from previous injections can create active sites at the head of the column.[2] In GC, trim 10-20 cm from the column inlet.[1] For both GC and LC, if the column is old or has been used extensively, it may need to be replaced.[1][6]
Inappropriate Mobile Phase pH (LC) While less critical for a non-polar alkane, ensure the mobile phase pH is stable and appropriate for the column chemistry to prevent degradation of the stationary phase.[3]

Quantitative Data Summary

The following table provides hypothetical data to illustrate the effect of different parameters on the peak asymmetry of 14-bromo-heptacosane in a GC analysis.

Parameter Condition A Asymmetry Factor (As) Condition B Asymmetry Factor (As)
Injection Volume 1 µL1.25 µL2.5
Liner Type Deactivated1.1Standard (Non-deactivated)1.8
Column Condition New Column1.0After 500 injections1.9
Initial Oven Temp. 100°C1.3150°C2.2
Column Trimming Before Trim1.7After 15 cm Trim1.1

Experimental Protocols

Sample Preparation Protocol for 14-bromo-heptacosane

  • Standard Preparation: Accurately weigh approximately 10 mg of 14-bromo-heptacosane standard.

  • Dissolution: Dissolve the standard in 10 mL of hexane to create a 1 mg/mL stock solution.

  • Working Standard: Perform serial dilutions of the stock solution with hexane to achieve the desired concentration for analysis (e.g., 10 µg/mL).

  • Sample Preparation: For formulated products, use a suitable extraction method to isolate the 14-bromo-heptacosane in hexane. Ensure the final concentration is within the calibrated range of the instrument.

  • Filtration: Filter all samples and standards through a 0.22 µm PTFE syringe filter before injection to remove particulate matter.

Gas Chromatography (GC) Method for 14-bromo-heptacosane

  • System: Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Column: A low-polarity, deactivated capillary column such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Injector: Split/Splitless injector at 280°C.

  • Injection Mode: Splitless, 1 µL injection volume.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute.

    • Ramp: Increase to 300°C at 10°C/min.

    • Final hold: Hold at 300°C for 10 minutes.

  • Detector:

    • FID: Temperature at 320°C.

    • MS: Transfer line at 290°C, ion source at 230°C, quadrupole at 150°C.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting peak tailing issues with 14-bromo-heptacosane.

PeakTailingTroubleshooting start Peak Tailing Observed for 14-bromo-heptacosane q1 Are all peaks tailing? start->q1 all_peaks_yes System-wide Issue q1->all_peaks_yes Yes one_peak_no Analyte-Specific Issue q1->one_peak_no No check_installation Check Column Installation (GC: proper cut, LC/GC: no dead volume) all_peaks_yes->check_installation check_frit Check for Blocked Frit (LC) or Contaminated Liner (GC) check_installation->check_frit q2 Problem Resolved? check_frit->q2 end_good Continue Analysis q2->end_good Yes end_bad Consider Method Redevelopment or Column Replacement q2->end_bad No check_overload Reduce Injection Volume or Dilute Sample one_peak_no->check_overload q3 Problem Resolved? check_overload->q3 check_contamination Trim Column Inlet (GC) or Use Guard Column (LC) check_deactivation Use Deactivated Column and Liner (GC) check_contamination->check_deactivation check_contamination->q3 check_deactivation->q3 q3->check_contamination No q3->end_good Yes q3->end_bad No, after all steps

Caption: Troubleshooting workflow for peak tailing.

References

methods for removing unreacted starting materials from 14-bromo-heptacosane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 14-bromo-heptacosane, focusing on the removal of unreacted starting materials and other impurities.

Troubleshooting Guide

Encountering issues during the purification of 14-bromo-heptacosane is common due to its long alkyl chain and nonpolar nature. The following table outlines potential problems, their probable causes, and recommended solutions.

Issue Probable Cause(s) Recommended Solution(s)
Product is an oil or waxy solid, not a sharp-melting solid. Residual solvent.Dry the product under high vacuum for an extended period. Gentle heating can be applied if the compound's stability allows.
Presence of unreacted heptacosane or 1-heptacosanol.Purify by column chromatography or recrystallization.
Formation of isomeric bromides or di-bromoheptacosane.Column chromatography is the most effective method for separating isomers.
Low yield after purification. Product loss during multiple purification steps.Optimize each purification step to minimize transfers and handling. Consider a single, highly efficient purification method if possible.
Co-elution of product with impurities during column chromatography.Adjust the solvent system polarity for better separation. A shallower gradient or isocratic elution with a very nonpolar solvent system may be necessary.
Product is too soluble in the recrystallization solvent, even at low temperatures.Choose a different recrystallization solvent or a solvent/anti-solvent system.
Column chromatography provides poor separation. Incorrect solvent system polarity.Use a less polar eluent system. For nonpolar compounds like 14-bromo-heptacosane, a mixture of hexanes or heptane with a very small amount of a slightly more polar solvent like dichloromethane or diethyl ether is a good starting point.
Column was not packed properly, leading to channeling.Ensure the silica gel or alumina is packed uniformly without any air bubbles or cracks.
Sample was loaded in too much solvent.Dissolve the crude product in a minimal amount of a nonpolar solvent before loading it onto the column.
Recrystallization fails to produce crystals. The compound is "oiling out" instead of crystallizing.Use a more dilute solution. Cool the solution very slowly to encourage crystal nucleation. Scratching the inside of the flask with a glass rod can sometimes initiate crystallization.
Inappropriate solvent choice.Test a range of solvents. Good options for long-chain, nonpolar compounds include acetone, ethyl acetate, or a mixture of a good solvent (like dichloromethane) and a poor solvent (like methanol or acetonitrile).
Product decomposes during distillation. The distillation temperature is too high.Use vacuum distillation to lower the boiling point of the compound.[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a synthesis of 14-bromo-heptacosane?

A1: The impurities largely depend on the synthetic route. If synthesized from 1-heptacosanol using a bromine source like HBr or PBr3, common impurities include unreacted 1-heptacosanol and di(heptacosyl) ether, a byproduct of a competing dehydration reaction. If synthesized via free-radical bromination of heptacosane, impurities can include unreacted heptacosane and poly-brominated species.

Q2: How can I effectively monitor the progress of my column chromatography?

A2: Since 14-bromo-heptacosane is not UV-active, Thin Layer Chromatography (TLC) with a potassium permanganate stain is an effective way to visualize the separation. The product and any unreacted alkane will appear as spots on the TLC plate after staining and gentle heating.

Q3: Is it better to use silica gel or alumina for the column chromatography of 14-bromo-heptacosane?

A3: For a nonpolar compound like 14-bromo-heptacosane, either silica gel or neutral alumina can be effective. Silica gel is slightly acidic and is the most common choice. If your compound is sensitive to acid, neutral alumina would be a better option.

Q4: My compound is a waxy solid. How can I best handle it for purification?

A4: Waxy solids can be challenging to handle. For column chromatography, you can dissolve the waxy solid in a minimal amount of a nonpolar solvent (like hexane) and load it onto the column. For recrystallization, ensure the compound fully dissolves in the hot solvent before cooling.

Q5: What is a good starting point for a recrystallization solvent?

A5: For long-chain alkyl halides, solvents like acetone, ethyl acetate, or isopropanol can be good starting points. Alternatively, a two-solvent system can be effective. For example, dissolve the compound in a small amount of a "good" solvent like dichloromethane or toluene at an elevated temperature, and then slowly add a "poor" solvent like methanol or acetonitrile until the solution becomes cloudy. Then, allow it to cool slowly.

Experimental Protocols

Column Chromatography

This protocol describes a general method for the purification of 14-bromo-heptacosane using flash column chromatography.

  • Preparation of the Column:

    • Select a glass column of appropriate size. For purifying 1-5 grams of crude material, a column with a diameter of 4-5 cm is suitable.

    • Add a small plug of cotton or glass wool to the bottom of the column.

    • Add a layer of sand (approximately 1 cm).

    • Prepare a slurry of silica gel in a nonpolar solvent (e.g., hexane).

    • Carefully pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing.

    • Add another layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude 14-bromo-heptacosane in a minimal amount of a nonpolar solvent (e.g., 1-2 mL of hexane or dichloromethane).

    • Carefully add the sample solution to the top of the column.

    • Allow the sample to absorb onto the silica gel.

  • Elution:

    • Begin eluting the column with a nonpolar solvent, such as hexane or heptane.

    • If the product does not elute with the pure nonpolar solvent, gradually increase the polarity of the eluent by adding a small percentage of a slightly more polar solvent, such as diethyl ether or dichloromethane (e.g., 1-2% diethyl ether in hexane).

    • Collect fractions and analyze them by TLC with a potassium permanganate stain to identify the fractions containing the pure product.

  • Isolation:

    • Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified 14-bromo-heptacosane.

Recrystallization

This protocol provides a general procedure for purifying 14-bromo-heptacosane by recrystallization.

  • Solvent Selection:

    • In a small test tube, add a small amount of the crude product.

    • Add a small amount of a potential recrystallization solvent (e.g., acetone, ethyl acetate, or isopropanol) and heat the mixture.

    • A suitable solvent will dissolve the compound when hot but not at room temperature or when cold.

  • Dissolution:

    • Place the crude 14-bromo-heptacosane in an Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating and swirling until the solid is completely dissolved.

  • Crystallization:

    • Allow the flask to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum to remove any residual solvent.

Vacuum Distillation

Due to its high molecular weight, 14-bromo-heptacosane will have a very high boiling point at atmospheric pressure and is likely to decompose upon heating.[1][2] Therefore, vacuum distillation is the recommended method for distillation.[1][2]

  • Apparatus Setup:

    • Assemble a vacuum distillation apparatus, including a distillation flask, a short-path distillation head, a condenser, and a receiving flask.

    • Use a stir bar in the distillation flask for smooth boiling.

    • Ensure all glassware is free of cracks and that all joints are properly sealed with vacuum grease.

    • Connect the apparatus to a vacuum pump through a cold trap to protect the pump from solvent vapors.

  • Distillation:

    • Place the crude 14-bromo-heptacosane in the distillation flask.

    • Begin stirring and slowly evacuate the system to the desired pressure.

    • Once the pressure is stable, begin heating the distillation flask.

    • Collect the fraction that distills at a constant temperature. The boiling point will depend on the pressure in the system.

  • Shutdown:

    • After the distillation is complete, remove the heat source and allow the apparatus to cool to room temperature before slowly releasing the vacuum.

Visualizations

Purification_Workflow Crude Crude 14-bromo-heptacosane Chromatography Column Chromatography Crude->Chromatography Recrystallization Recrystallization Crude->Recrystallization Distillation Vacuum Distillation Crude->Distillation Pure Pure Product Chromatography->Pure Recrystallization->Pure Distillation->Pure

Caption: General purification workflow for 14-bromo-heptacosane.

Troubleshooting_Tree Start Purification Issue? Impure_Product Product is Impure (TLC/NMR analysis) Start->Impure_Product Yes Low_Yield Low Yield Start->Low_Yield No, but... Decomposition Decomposition Observed Start->Decomposition No, but... Chromatography Optimize Column Chromatography (adjust solvent polarity) Impure_Product->Chromatography Multiple Spots on TLC Recrystallization Attempt Recrystallization (test different solvents) Impure_Product->Recrystallization Broad Melting Point Minimize_Transfers Minimize Transfers and Optimize Each Step Low_Yield->Minimize_Transfers Product Loss Vacuum_Distillation Use Vacuum Distillation at Lower Temperature Decomposition->Vacuum_Distillation During Distillation

Caption: Troubleshooting decision tree for purification issues.

References

Technical Support Center: Reactions Involving Heptacosane, 14-bromo-

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with heptacosane, 14-bromo- and similar long-chain alkyl halides. The purity of solvents is a critical factor in the success of these reactions, and this resource addresses common issues related to solvent quality.

Frequently Asked Questions (FAQs)

Q1: What are the most critical solvent impurities to consider when working with heptacosane, 14-bromo-?

A1: The most critical impurities are water, dissolved oxygen, and other protic species (e.g., alcohols). Water can react with organometallic reagents (like Grignard reagents) or act as a competing nucleophile in substitution reactions.[1][2] Dissolved oxygen can lead to undesired side reactions, particularly with sensitive reagents.[3] Alcohols can also act as proton donors, quenching reactive intermediates.

Q2: How can I effectively remove water from my reaction solvents?

A2: For many organic solvents, distillation from an appropriate drying agent is a highly effective method.[4][5] Common drying agents include calcium hydride (CaH₂) for hydrocarbons and ethers, and sodium metal with a benzophenone indicator for ethers like THF.[3] For less stringent requirements, activated molecular sieves can be used.[4] It is crucial to select a drying agent that is compatible with your solvent.

Q3: My Grignard reaction with heptacosane, 14-bromo- is not initiating. What are the likely causes related to solvent purity?

A3: Failure to initiate a Grignard reaction is often due to the presence of water or oxygen in the solvent (typically THF or diethyl ether).[6][7] These impurities passivate the magnesium surface. Ensure your solvent is rigorously dried and deoxygenated. Flame-drying the glassware under vacuum and cooling it under an inert atmosphere (nitrogen or argon) is also essential to remove adsorbed moisture.[6]

Q4: I am observing a significant amount of elimination byproduct (an alkene) in my nucleophilic substitution reaction. Could solvent impurities be the cause?

A4: Yes, the choice and purity of the solvent play a significant role in the competition between substitution (SN1/SN2) and elimination (E1/E2) pathways.[1] While the solvent itself is a major factor (polar protic solvents can favor elimination in some cases), impurities can also have an effect. For instance, if your nucleophile is also a strong base, the presence of protic impurities could potentially alter the reaction environment to favor elimination.

Q5: What are the best analytical methods to confirm the purity of my solvents and the final product?

A5: For solvent purity, Gas Chromatography with a Flame Ionization Detector (GC-FID) can quantify organic impurities, while Karl Fischer titration is the standard method for determining water content.[8] For your final product, a combination of techniques is recommended. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) can assess purity and identify byproducts.[] Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for structural confirmation and can also reveal the presence of impurities.[10][11]

Troubleshooting Guides

Problem 1: Low Yield in a Nucleophilic Substitution Reaction
Possible Cause Suggested Solution Verification Method
Solvent contains water. Dry the solvent by distillation over an appropriate drying agent (e.g., CaH₂ for aprotic solvents).[4] Store the dried solvent over molecular sieves.Karl Fischer titration to confirm water content is below the required threshold (e.g., < 50 ppm).[8]
Competing elimination reaction. Use a polar aprotic solvent (e.g., DMSO, DMF, acetone) to favor SN2 reactions.[12] Ensure the reaction temperature is not excessively high.Analyze the crude product mixture by GC-MS or NMR to identify and quantify elimination byproducts.[][10]
Solvent is not of sufficient grade. Purchase a higher purity grade of solvent (e.g., anhydrous or HPLC grade). Consider using a solvent from a freshly opened bottle.Check the manufacturer's certificate of analysis. Run a GC-FID analysis to check for organic impurities.[8]
Degradation of the alkyl halide. Store heptacosane, 14-bromo- in a cool, dark place. Small traces of olefins from degradation can inhibit some reactions.[13]Check the purity of the starting material by NMR or GC before use.
Problem 2: Formation of Unexpected Byproducts
Possible Cause Suggested Solution Verification Method
Presence of oxygen. Deoxygenate the solvent by sparging with an inert gas (nitrogen or argon) or by the freeze-pump-thaw method.[4]While direct oxygen measurement can be difficult, successful reaction under rigorously deoxygenated conditions is a strong indicator.
Reactive impurities in the solvent. Purify the solvent by distillation. For example, peroxides in ethers can be removed by passing through activated alumina.Specific tests for common impurities (e.g., peroxide test strips for ethers) can be used. GC-MS can identify volatile impurities.
Solvent reacting with reagents. Choose an inert solvent for your reaction conditions. For example, avoid protic solvents like alcohols when using strong bases or organometallics.[14]Review the chemical compatibility of your solvent with all reagents and intermediates.
Cross-contamination. Use clean, dry glassware for all procedures. Avoid using shared solvent bottles for highly sensitive reactions.Analyze a solvent blank by GC-MS to check for contaminants from glassware or transfer equipment.

Experimental Protocols

Protocol 1: General Procedure for Solvent Distillation (e.g., Tetrahydrofuran - THF)
  • Pre-drying: Add sodium wire to a flask containing THF and let it stand overnight to remove the bulk of the water.

  • Setup: Assemble a distillation apparatus. The distillation flask should be equipped with a magnetic stir bar. Ensure all glassware is oven-dried and assembled while hot under a stream of inert gas.

  • Drying Agent and Indicator: To the pre-dried THF, add fresh sodium wire or chunks and a small amount of benzophenone.

  • Reflux: Heat the mixture to reflux under a nitrogen or argon atmosphere. The solution will turn a deep blue or purple color, indicating that the solvent is anhydrous and oxygen-free.[3]

  • Distillation: If the blue/purple color persists, distill the solvent directly into a flame-dried receiving flask under an inert atmosphere.

  • Storage: Store the freshly distilled, anhydrous THF over activated molecular sieves under an inert atmosphere.

Protocol 2: Karl Fischer Titration for Water Content Analysis
  • Apparatus: Use a calibrated Karl Fischer titrator.

  • Sample Preparation: In a dry, inert atmosphere glovebox or using a dry syringe, carefully withdraw a known volume or weight of the solvent to be analyzed.

  • Titration: Inject the sample into the Karl Fischer titration cell containing the KF reagent.

  • Analysis: The instrument will automatically titrate the sample with the Karl Fischer reagent until the endpoint is reached. The water content will be displayed, typically in parts per million (ppm).

  • Calibration: Regularly calibrate the instrument using a certified water standard.

Visualizations

experimental_workflow General Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis glassware Oven-dried Glassware setup Assemble Apparatus under Inert Gas glassware->setup solvent_prep Solvent Purification (Distillation/Drying) solvent_prep->setup reagent_prep Reagent Preparation addition Reagent Addition (Heptacosane, 14-bromo-, Nucleophile, etc.) reagent_prep->addition setup->addition monitoring Reaction Monitoring (TLC, GC) addition->monitoring quench Quench Reaction monitoring->quench extraction Liquid-Liquid Extraction quench->extraction purification Column Chromatography extraction->purification purity Purity Analysis (HPLC, GC-MS) purification->purity structure Structural Confirmation (NMR, IR) purification->structure

Caption: Workflow for reactions with heptacosane, 14-bromo-.

troubleshooting_logic Troubleshooting Logic for Low Reaction Yield start Low Yield Observed check_solvent Check Solvent Purity (Water Content) start->check_solvent check_reagents Check Reagent Purity (Starting Material) check_solvent->check_reagents Purity OK purify_solvent Purify/Dry Solvent check_solvent->purify_solvent High Water Content check_conditions Review Reaction Conditions (Temp, Atmosphere) check_reagents->check_conditions Purity OK new_reagents Use Fresh/Purified Reagents check_reagents->new_reagents Impure Reagents optimize_conditions Optimize Conditions (e.g., Degas Solvent) check_conditions->optimize_conditions Sub-optimal analyze_byproducts Analyze Byproducts (GC-MS) to Identify Side Reactions check_conditions->analyze_byproducts Conditions OK purify_solvent->start Rerun Reaction new_reagents->start Rerun Reaction optimize_conditions->start Rerun Reaction

Caption: Decision tree for troubleshooting low reaction yields.

References

Validation & Comparative

A Comparative Analysis of Heptacosane and Brominated Alkanes for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between long-chain alkanes and their halogenated counterparts is crucial for applications ranging from drug delivery systems to materials science. This guide provides a comparative analysis of heptacosane (a C27 straight-chain alkane), 14-bromoheptacosane, and other brominated alkanes, supported by experimental data and detailed protocols.

The introduction of a bromine atom onto an alkane backbone significantly alters its physicochemical properties and reactivity. While heptacosane is a nonpolar, relatively inert molecule, the presence of the electronegative bromine atom in brominated alkanes introduces polarity, leading to changes in boiling point, melting point, solubility, and chemical reactivity.

Physicochemical Properties: A Comparative Overview

The following table summarizes the key physicochemical properties of heptacosane and provides a comparison with a representative long-chain bromoalkane, 1-bromooctadecane, as a proxy for 14-bromoheptacosane due to the limited availability of specific experimental data for the latter. The general trends observed are applicable to other long-chain brominated alkanes.

PropertyHeptacosane1-Bromooctadecane (Proxy for 14-Bromoheptacosane)General Brominated Alkanes
Molecular Formula C₂₇H₅₆C₁₈H₃₇BrR-Br
Molecular Weight ( g/mol ) 380.73333.39Varies
Melting Point (°C) 58-60[1]25-30[2][3][4][5]Generally higher than corresponding alkanes
Boiling Point (°C) 441-442 @ 760 mmHg[6]214-216 @ 12 mmHg[3]Significantly higher than corresponding alkanes[1][7]
Solubility in Water Insoluble[8]Insoluble[2]Slightly soluble to insoluble, decreases with chain length[1][8][9][10][11]
Solubility in Organic Solvents SolubleSoluble in acetone and most common organic solvents[2]Generally soluble[1][9][10]
Density (g/mL) ~0.78 @ 60°C~0.976 @ 25°C[2]Denser than corresponding alkanes

Biological Activity and Potential Applications

Heptacosane has been identified in various plant extracts and has demonstrated a range of biological activities, including antioxidant, antibacterial, and antitumor effects. Notably, recent studies have highlighted its role as a potential tool to overcome multidrug resistance in cancer cells by acting as a potent inhibitor of P-glycoprotein (P-gp), a key drug efflux pump.

Brominated alkanes and other organobromine compounds are prevalent in marine natural products and often exhibit significant biological activity, including antibacterial, antifungal, antiviral, and cytotoxic properties. The bromine atom can participate in halogen bonding and other interactions, enhancing the binding affinity of the molecule to biological targets. Long-chain alkyl bromides are also valuable synthetic intermediates for introducing long lipophilic chains to pharmacologically active molecules, which can influence their absorption, distribution, metabolism, and excretion (ADME) properties.

Experimental Protocols

Analysis of Long-Chain Alkanes and Bromoalkanes by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the general procedure for the qualitative and quantitative analysis of heptacosane and long-chain bromoalkanes.

a. Sample Preparation:

  • Extraction: For solid samples (e.g., plant material, formulated products), perform a solid-liquid extraction using a nonpolar solvent such as hexane or heptane. An accelerated solvent extraction (ASE) system can be used to minimize extraction time and solvent consumption.

  • Internal Standard: Add a known concentration of an internal standard (e.g., a long-chain alkane or bromoalkane not present in the sample) to all samples and calibration standards for accurate quantification.

  • Dilution: Dilute the extracts to a concentration within the linear dynamic range of the instrument.

b. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: A system equipped with a split/splitless injector and a capillary column suitable for high-temperature analysis (e.g., a 30 m x 0.25 mm i.d., 0.25 µm film thickness 5% phenyl-methylpolysiloxane column).

  • Injector: Operate in splitless mode to maximize sensitivity. Injector temperature: 300°C.

  • Oven Temperature Program: An initial temperature of 150°C, hold for 2 minutes, then ramp to 320°C at a rate of 10°C/min, and hold for 10 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Mass Spectrometer: An instrument capable of electron ionization (EI).

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Scan Range: m/z 50-600.

c. Data Analysis:

  • Identify compounds by comparing their retention times and mass spectra to those of authentic standards or reference libraries (e.g., NIST).

  • For alkanes, characteristic fragmentation patterns include the molecular ion (often weak for long chains) and a series of fragment ions separated by 14 Da (CH₂).

  • For bromoalkanes, the mass spectrum will show characteristic isotopic patterns for bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).

  • Quantify the analytes by creating a calibration curve of the peak area ratio (analyte/internal standard) versus concentration.

Synthesis of 14-Bromoheptacosane via Free-Radical Bromination

This protocol describes a general method for the bromination of a long-chain alkane. Note that this reaction can produce a mixture of isomers.

a. Materials:

  • Heptacosane

  • N-Bromosuccinimide (NBS)

  • Carbon tetrachloride (CCl₄) or other suitable non-reactive solvent

  • Radical initiator (e.g., azobisisobutyronitrile - AIBN, or benzoyl peroxide)

  • Light source (e.g., a sunlamp or a high-wattage incandescent bulb)

  • Reaction flask, condenser, and magnetic stirrer

b. Procedure:

  • In a round-bottom flask, dissolve heptacosane in CCl₄.

  • Add NBS and a catalytic amount of AIBN to the solution.

  • Equip the flask with a reflux condenser and a magnetic stir bar.

  • Heat the mixture to reflux while irradiating with the light source.

  • Monitor the reaction progress by GC-MS or TLC. The reaction is complete when the solid NBS has been consumed and is converted to succinimide (which will float on top of the CCl₄).

  • Cool the reaction mixture to room temperature and filter to remove the succinimide.

  • Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the resulting crude product (a mixture of brominated heptacosane isomers) by column chromatography on silica gel using a nonpolar eluent (e.g., hexane).

Visualizing the Bromination Process

The following diagram illustrates the logical relationship in the free-radical bromination of an alkane like heptacosane.

Bromination_Process Heptacosane Heptacosane (C27H56) Reaction_Conditions Reaction Conditions (UV Light, Heat, Initiator) Heptacosane->Reaction_Conditions Brominating_Agent Brominating Agent (e.g., NBS) Brominating_Agent->Reaction_Conditions Bromoheptacosane 14-Bromoheptacosane (and other isomers) Reaction_Conditions->Bromoheptacosane yields Byproduct Byproduct (e.g., Succinimide) Reaction_Conditions->Byproduct yields

Caption: Logical workflow of the free-radical bromination of heptacosane.

References

A Comparative Guide to the Analytical Validation of Heptacosane, 14-bromo- Quantification

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of analytical methodologies for the quantification of heptacosane, 14-bromo-, a long-chain brominated alkane. The focus is on providing researchers, scientists, and drug development professionals with a framework for selecting and validating an appropriate analytical method. The primary techniques discussed are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD).

Data Presentation: A Comparative Analysis

The following table summarizes the anticipated performance characteristics of GC-MS and HPLC-ELSD for the quantification of heptacosane, 14-bromo-. The data presented is hypothetical and serves as a representative example for a validated analytical method for a similar compound.

Parameter GC-MS HPLC-ELSD Comments
Linearity (R²) > 0.995> 0.99GC-MS typically offers slightly better linearity for non-polar analytes.
Accuracy (% Recovery) 95-105%90-110%Both methods can achieve high accuracy with proper optimization.
Precision (% RSD) < 5%< 10%GC-MS generally provides higher precision due to lower baseline noise.
Limit of Detection (LOD) ~ 1 ng/mL~ 10 ng/mLThe high sensitivity of MS detection provides a lower LOD for GC-MS.
Limit of Quantification (LOQ) ~ 5 ng/mL~ 30 ng/mLThe LOQ is correspondingly lower for GC-MS.
Sample Throughput ModerateHighHPLC systems with autosamplers can typically handle a larger number of samples per day.
Selectivity HighModerateThe mass spectrometer in GC-MS provides excellent selectivity.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This protocol outlines a general procedure for the quantification of heptacosane, 14-bromo- using GC-MS.

a. Sample Preparation:

  • Accurately weigh 10 mg of the sample and dissolve it in 10 mL of hexane to create a 1 mg/mL stock solution.

  • Prepare a series of calibration standards by serial dilution of the stock solution in hexane to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • An internal standard (e.g., tetracosane) should be added to each standard and sample solution at a fixed concentration.

b. Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar capillary column.

  • Inlet Temperature: 280°C.

  • Injection Volume: 1 µL (splitless mode).

  • Oven Temperature Program: Start at 150°C, hold for 1 minute, ramp to 300°C at 10°C/min, and hold for 10 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MSD Transfer Line Temperature: 290°C.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for heptacosane, 14-bromo- and the internal standard.

c. Data Analysis:

  • Quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard.

  • A calibration curve is constructed by plotting the peak area ratio against the concentration of the standards.

  • The concentration of the analyte in the samples is determined from the linear regression of the calibration curve.

High-Performance Liquid Chromatography with Evaporative Light Scattering Detector (HPLC-ELSD) Method

This protocol provides a general procedure for the quantification of heptacosane, 14-bromo- using HPLC-ELSD.

a. Sample Preparation:

  • Follow the same procedure as for GC-MS, but use a solvent compatible with the HPLC mobile phase (e.g., acetonitrile/isopropanol).

b. Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent.

  • Detector: Agilent 1290 Infinity II ELSD or equivalent.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with 95:5 (v/v) acetonitrile/isopropanol.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 10 µL.

  • ELSD Nebulizer Temperature: 30°C.

  • ELSD Evaporator Temperature: 50°C.

  • Gas Flow (Nitrogen): 1.5 SLM.

c. Data Analysis:

  • The ELSD response is not linear and typically requires a logarithmic transformation. A plot of log(peak area) versus log(concentration) is used to generate a linear calibration curve.

  • Quantification is based on the external standard method, where the peak area of the analyte in the sample is compared to the calibration curve.

Visualizations

Analytical_Method_Validation_Workflow cluster_planning Planning & Preparation cluster_validation Method Validation cluster_finalization Finalization & Implementation start Define Analytical Target Profile prep_method Develop Draft Analytical Method start->prep_method prep_samples Prepare Validation Samples & Standards prep_method->prep_samples specificity Specificity & Selectivity prep_samples->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness documentation Document Validation Report robustness->documentation implementation Implement for Routine Use documentation->implementation end Method Validated implementation->end

Caption: Workflow for the validation of an analytical method.

Method_Selection_Logic start Analyze Heptacosane, 14-bromo- volatility_check Is the analyte sufficiently volatile and thermally stable? start->volatility_check gc_ms GC-MS Method volatility_check->gc_ms Yes hplc HPLC Method volatility_check->hplc No selectivity_note High Selectivity & Sensitivity gc_ms->selectivity_note detector_check Is a universal detector required (no chromophore)? hplc->detector_check hplc_elsd HPLC-ELSD detector_check->hplc_elsd Yes hplc_ms HPLC-MS detector_check->hplc_ms No/Higher Sensitivity Needed universal_note Universal Detection hplc_elsd->universal_note

A Comparative Guide to the Reactivity of 14-Bromo-Heptacosane and Other Alkyl Halides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the reactivity of 14-bromo-heptacosane, a long-chain secondary alkyl bromide, with other alkyl halides in various organic reactions. Understanding the reactivity of such molecules is crucial for their application in the synthesis of complex organic molecules, including active pharmaceutical ingredients. This document outlines key reaction pathways, presents comparative data, and provides detailed experimental protocols to assist researchers in designing and executing synthetic strategies.

Introduction to Alkyl Halide Reactivity

Alkyl halides are fundamental building blocks in organic synthesis, participating in a wide array of reactions. Their reactivity is primarily governed by the nature of the alkyl group (primary, secondary, or tertiary), the identity of the halogen (I > Br > Cl > F), the reaction conditions, and the nature of the other reactants. For a secondary alkyl halide like 14-bromo-heptacosane, the primary competition lies between nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2) reactions. Additionally, the development of cross-coupling reactions has expanded the synthetic utility of these compounds.

Nucleophilic Substitution and Elimination Reactions

General Principles

Nucleophilic substitution reactions involve the replacement of the halogen atom by a nucleophile, while elimination reactions result in the formation of a double bond through the removal of the halogen and a proton from an adjacent carbon.

  • SN2 (Substitution, Nucleophilic, Bimolecular): This is a one-step process where the nucleophile attacks the carbon atom at the same time as the leaving group departs. The reaction rate is dependent on the concentration of both the alkyl halide and the nucleophile. Steric hindrance around the reaction center is a major factor, with reactivity following the trend: primary > secondary > tertiary.[1][2][3]

  • SN1 (Substitution, Nucleophilic, Unimolecular): This is a two-step process involving the formation of a carbocation intermediate. The rate-determining step is the ionization of the alkyl halide, and the reaction rate is primarily dependent on the concentration of the alkyl halide. The stability of the carbocation is key, leading to a reactivity trend of: tertiary > secondary > primary.[4][5]

  • E2 (Elimination, Bimolecular): This is a one-step, concerted reaction where a base removes a proton and the leaving group departs simultaneously to form a double bond. The rate depends on the concentration of both the alkyl halide and the base. Strong, bulky bases favor this pathway.[6][7]

  • E1 (Elimination, Unimolecular): This is a two-step process that also proceeds through a carbocation intermediate, competing with the SN1 pathway. The rate is dependent only on the alkyl halide concentration.[8]

For a secondary alkyl halide such as 14-bromo-heptacosane, all four pathways are possible, and the predominant reaction is highly dependent on the reaction conditions.

Comparative Reactivity Data
Reaction TypeAlkyl Halide TypeNucleophile/BaseSolventRelative Rate/YieldCitation
SN2 Primary (e.g., 1-bromobutane)Strong, non-bulky (e.g., I⁻)Polar Aprotic (e.g., Acetone)Fast[9]
Secondary (e.g., 2-bromobutane) Strong, non-bulky (e.g., I⁻) Polar Aprotic (e.g., Acetone) Moderate [9]
Tertiary (e.g., t-butyl bromide)Strong, non-bulky (e.g., I⁻)Polar Aprotic (e.g., Acetone)Very Slow/No Reaction[9]
E2 Primary (e.g., 1-bromobutane)Strong, bulky (e.g., t-BuOK)Polar Aprotic (e.g., THF)Moderate[10]
Secondary (e.g., 2-bromobutane) Strong, bulky (e.g., t-BuOK) Polar Aprotic (e.g., THF) Fast [6]
Tertiary (e.g., t-butyl bromide)Strong, bulky (e.g., t-BuOK)Polar Aprotic (e.g., THF)Very Fast[6]

Note: The data presented is a qualitative comparison based on established principles of organic chemistry. Actual reaction rates and yields will vary depending on the specific substrate and experimental conditions.

Cross-Coupling Reactions

Modern synthetic chemistry heavily relies on cross-coupling reactions to form carbon-carbon bonds. Secondary alkyl halides, including long-chain variants, are viable substrates for several of these transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction between an organoboron compound and an organohalide.[11] For secondary alkyl bromides, this reaction can be challenging due to competing β-hydride elimination. However, the use of specific ligands and reaction conditions has enabled successful couplings.

Sonogashira Coupling

The Sonogashira coupling involves the reaction of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and copper complexes.[12] While traditionally used for sp²-hybridized halides, recent advancements have extended its scope to include unactivated secondary alkyl bromides.[13]

Experimental Protocols

General Considerations

All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents to prevent unwanted side reactions, particularly when organometallic reagents are involved.

Protocol 1: General Procedure for SN2 Reaction of a Secondary Alkyl Bromide

This protocol is a general guideline for the substitution reaction of a secondary alkyl bromide with a nucleophile like sodium iodide.

Materials:

  • Secondary alkyl bromide (e.g., 2-bromobutane as a model)

  • Sodium iodide

  • Acetone (anhydrous)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the secondary alkyl bromide (1.0 eq) in anhydrous acetone.

  • Add sodium iodide (1.5 eq) to the solution.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and filter to remove the sodium bromide precipitate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for E2 Reaction of a Secondary Alkyl Bromide

This protocol describes a typical elimination reaction of a secondary alkyl bromide using a strong, bulky base.

Materials:

  • Secondary alkyl bromide (e.g., 2-bromobutane as a model)

  • Potassium tert-butoxide (t-BuOK)

  • Tetrahydrofuran (THF, anhydrous)

Procedure:

  • To a solution of the secondary alkyl bromide (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere, add potassium tert-butoxide (1.5 eq) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for the time indicated by TLC analysis.

  • Quench the reaction by the slow addition of water.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting alkene by distillation or column chromatography.

Protocol 3: General Procedure for Suzuki-Miyaura Coupling of a Secondary Alkyl Bromide

This protocol is a representative procedure for the cross-coupling of a secondary alkyl bromide with an arylboronic acid.

Materials:

  • Secondary alkyl bromide (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • Solvent (e.g., a mixture of toluene, ethanol, and water)

Procedure:

  • In a Schlenk flask, combine the secondary alkyl bromide, arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS).

  • Cool the reaction to room temperature and dilute with water and an organic solvent.

  • Separate the layers, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Visualizing Reaction Pathways

The following diagrams illustrate the fundamental mechanisms discussed in this guide.

SN2_Reaction reagents Nu⁻ + R-X transition_state [Nu---R---X]⁻ reagents->transition_state Single Step products Nu-R + X⁻ transition_state->products

Caption: The concerted SN2 reaction mechanism.

SN1_Reaction R-X R-X R⁺ + X⁻ R⁺ + X⁻ R-X->R⁺ + X⁻ Slow Nu-R + X⁻ Nu-R + X⁻ R⁺ + X⁻->Nu-R + X⁻ Fast + Nu⁻

Caption: The stepwise SN1 reaction mechanism.

E2_Reaction reactants Base⁻ + H-CR₂-CR₂-X transition_state [Base---H---CR₂---CR₂---X]⁻ reactants->transition_state Single Step products Base-H + CR₂=CR₂ + X⁻ transition_state->products

Caption: The concerted E2 elimination mechanism.

Suzuki_Coupling_Cycle cluster_products Pd0 Pd(0)L₂ PdII_RX R-Pd(II)L₂-X Pd0->PdII_RX Oxidative Addition (R-X) PdII_RAr R-Pd(II)L₂-Ar PdII_RX->PdII_RAr Transmetalation (Ar-B(OR)₂) PdII_RAr->Pd0 Reductive Elimination Product R-Ar PdII_RAr->Product

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

References

Navigating Cross-Reactivity: A Comparative Guide for Long-Chain Bromoalkanes in Complex Mixtures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Understanding the Molecule: Heptacosane and Bromoalkanes

Heptacosane is a long, straight-chain alkane consisting of 27 carbon atoms.[1][2][3] As an alkane, it is nonpolar and generally exhibits low reactivity. However, the introduction of a bromine atom, as in heptacosane, 14-bromo-, significantly alters its chemical properties.

Bromoalkanes, also known as alkyl bromides, are characterized by a carbon-bromine (C-Br) bond. This bond is polar, with the bromine atom being more electronegative than the carbon atom, creating a slight positive charge on the carbon and a slight negative charge on the bromine.[4] This polarity makes the carbon atom susceptible to attack by nucleophiles, leading to substitution or elimination reactions.[5] The reactivity of bromoalkanes is generally intermediate between that of chloroalkanes and iodoalkanes.[4][6]

Potential for Cross-Reactivity in Complex Mixtures

The structure of a long-chain bromoalkane like heptacosane, 14-bromo- suggests two primary drivers for potential cross-reactivity in biological systems:

  • Lipophilicity: The long alkyl chain (heptacosane) is highly lipophilic (fat-loving). This property can lead to non-specific binding to hydrophobic regions of proteins, lipid bilayers of cell membranes, and other lipophilic macromolecules within a complex mixture.

  • Electrophilic Carbon: The carbon atom bonded to the bromine is electrophilic and can react with biological nucleophiles such as sulfhydryl groups (in cysteine residues of proteins), amino groups (in lysine residues or at the N-terminus of proteins), and hydroxyl groups (in serine, threonine, or tyrosine residues).

These interactions could potentially lead to off-target effects, altered protein function, or the formation of adducts with biological molecules.

Comparative Data Presentation

While specific quantitative data for heptacosane, 14-bromo- is unavailable, the following table provides a template for researchers to summarize their findings when assessing the cross-reactivity of a test compound against a panel of potential off-target proteins or biomolecules.

Target Protein/BiomoleculeTest Compound Concentration (µM)Percent Binding (%)Method of DetectionNotes
Negative Control (e.g., BSA) 105ELISALow non-specific binding
Target of Interest 1085SPRHigh affinity binding
Potential Off-Target 1 1040LC-MS/MSModerate covalent adduction
Potential Off-Target 2 1015Microscale ThermophoresisWeak interaction

Experimental Protocol for Assessing Cross-Reactivity

This protocol outlines a general workflow for identifying potential cross-reactive partners of a lipophilic bromoalkane in a complex biological mixture, such as a cell lysate.

Objective: To identify proteins and other biomolecules that interact with the test compound.

Materials:

  • Test compound (e.g., a long-chain bromoalkane)

  • Complex biological mixture (e.g., cell lysate, plasma)

  • Affinity purification resin (e.g., streptavidin-agarose if using a biotinylated probe)

  • Wash buffers (e.g., PBS with varying salt concentrations and mild detergents)

  • Elution buffer (e.g., high salt, low pH, or containing a competing ligand)

  • Enzymes for protein digestion (e.g., trypsin)

  • Reagents for mass spectrometry analysis

Methodology:

  • Probe Synthesis (Optional but Recommended): To facilitate the isolation of interacting partners, synthesize a derivative of the test compound that incorporates a tag for affinity purification (e.g., biotin). Ensure the tag is placed on a part of the molecule that is not expected to be critical for the potential interactions.

  • Incubation: Incubate the tagged test compound with the complex biological mixture. Include appropriate controls, such as the biological mixture with an untagged test compound or with the tag alone.

  • Affinity Purification: Use an affinity resin that specifically binds to the tag on the probe to capture the probe and any interacting biomolecules.

  • Washing: Wash the resin extensively to remove non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins from the resin.

  • Protein Identification by Mass Spectrometry:

    • Digest the eluted proteins into smaller peptides using an enzyme like trypsin.

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Use a protein database search engine to identify the proteins from the peptide fragmentation patterns.

  • Data Analysis and Validation:

    • Compare the list of identified proteins from the test sample with those from the control samples to identify specific interactors.

    • Validate the identified interactions using orthogonal methods such as Surface Plasmon Resonance (SPR), Microscale Thermophoresis (MST), or Western blotting.

Visualizations

The following diagrams illustrate the conceptual framework for potential cross-reactivity and a typical experimental workflow.

cross_reactivity_pathway Conceptual Pathway of Long-Chain Bromoalkane Cross-Reactivity A Long-Chain Bromoalkane (e.g., Heptacosane, 14-bromo-) B Lipophilic Alkyl Chain A->B C Polar C-Br Bond A->C D Non-specific Binding B->D E Covalent Modification C->E F Hydrophobic Pockets of Proteins D->F G Lipid Bilayers D->G H Nucleophilic Residues (Cys, Lys, His) E->H

Caption: Factors influencing potential cross-reactivity.

experimental_workflow Experimental Workflow for Cross-Reactivity Profiling A Tagged Test Compound + Complex Biological Mixture B Incubation A->B C Affinity Purification B->C D Wash to Remove Non-specific Binders C->D E Elution of Specific Binders D->E F Protein Digestion (Trypsin) E->F G LC-MS/MS Analysis F->G H Protein Identification G->H I Validation of Hits H->I

Caption: Workflow for identifying cross-reactive partners.

References

A Comparative Purity Analysis of Commercially Available Long-Chain Alkyl Bromides for Research and Development

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the purity of chemical reagents is paramount. This guide provides a comparative assessment of the purity of commercially available long-chain alkyl bromides, with a focus on compounds structurally related to 14-bromoheptacosane. Due to the limited public data on 14-bromoheptacosane itself, this guide utilizes analogous long-chain alkyl bromides to provide a representative overview of typical purity levels and analytical methodologies.

Long-chain alkyl bromides are essential building blocks in organic synthesis, finding applications in the development of novel drug delivery systems, the synthesis of active pharmaceutical ingredients (APIs), and the creation of advanced materials. The presence of impurities can significantly impact reaction yields, product stability, and, in the context of drug development, the safety and efficacy of the final product. Therefore, a thorough understanding of the purity of these reagents is crucial.

Comparative Purity of Commercial Long-Chain Alkyl Bromides

The purity of commercially available long-chain alkyl bromides is typically determined by Gas Chromatography (GC), with specifications often exceeding 97-98%. The table below summarizes the purity data for several commercially available long-chain alkyl bromides, which can be considered representative for assessing the expected purity of similar compounds like 14-bromoheptacosane.

Compound NameCAS NumberMolecular FormulaStated PurityAnalytical Method
1-Bromododecane143-15-7C12H25Br≥97%GC
1-Bromodocosane6938-66-5C22H45Br>98.0%[1][2]GC
1-Bromotriacontane4209-22-7C30H61BrNot specified[3][4]Not specified

Potential Impurities:

The synthesis of long-chain alkyl bromides can introduce several types of impurities. These can include:

  • Unreacted Starting Materials: Residual long-chain alcohols that were not fully converted.

  • Byproducts of Bromination: Di-brominated alkanes or other halogenated species.

  • Solvent Residues: Trace amounts of solvents used during the synthesis and purification process.

  • Isomers: Structural isomers of the target molecule.

Alkyl halides are also recognized as a class of potential genotoxic impurities (PGIs) in drug substances, making their control and analysis critical in pharmaceutical development.[5][6][7]

Experimental Protocols for Purity Assessment

A multi-technique approach is often employed for the comprehensive purity assessment of long-chain alkyl bromides.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile organic compounds.[8] It is well-suited for the analysis of long-chain alkyl bromides.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the 14-bromoheptacosane sample.

    • Dissolve the sample in 10 mL of a suitable volatile solvent (e.g., hexane or dichloromethane) to prepare a 1 mg/mL stock solution.

    • Further dilute the stock solution to a final concentration of approximately 100 µg/mL.

  • Instrumentation:

    • Gas Chromatograph: Equipped with a split/splitless injector and a capillary column suitable for hydrocarbon analysis (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Mass Spectrometer: A quadrupole or ion trap mass spectrometer capable of electron ionization (EI).

  • GC-MS Parameters:

    • Injector Temperature: 280°C

    • Injection Volume: 1 µL (splitless mode)

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 2 minutes.

      • Ramp: 15°C/min to 320°C.

      • Final hold: 10 minutes at 320°C.

    • MS Transfer Line Temperature: 300°C

    • Ion Source Temperature: 230°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 50-800.

  • Data Analysis:

    • The purity is determined by calculating the peak area percentage of the main component relative to the total area of all detected peaks.

    • Impurities are identified by comparing their mass spectra to a spectral library (e.g., NIST).

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for separating non-volatile or thermally labile compounds.[9][10] For long-chain alkyl bromides, reversed-phase HPLC is a suitable method.

Methodology:

  • Sample Preparation:

    • Prepare a 1 mg/mL solution of 14-bromoheptacosane in a suitable solvent such as acetonitrile or a mixture of acetonitrile and isopropanol.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Instrumentation:

    • HPLC System: A system equipped with a pump, autosampler, column oven, and a UV or Evaporative Light Scattering Detector (ELSD).

    • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • HPLC Parameters:

    • Mobile Phase: A gradient of acetonitrile (A) and water (B).

      • Start with 80% A, ramp to 100% A over 20 minutes, hold for 10 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 10 µL.

    • Detection: UV at 210 nm or ELSD.

  • Data Analysis:

    • Purity is assessed by the area percentage of the main peak. The use of an ELSD can provide a more accurate representation of mass balance if impurities have different UV chromophores.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for structural elucidation and can also be used for quantitative purity determination (qNMR).[11][12][13][14]

Methodology:

  • Sample Preparation:

    • Accurately weigh 10-20 mg of the 14-bromoheptacosane sample.

    • Dissolve the sample in a deuterated solvent (e.g., CDCl3).

    • For quantitative analysis, add a known amount of an internal standard with a distinct NMR signal (e.g., 1,3,5-trimethoxybenzene).

  • Instrumentation:

    • A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • NMR Parameters (¹H NMR):

    • Pulse Sequence: A standard single-pulse experiment.

    • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation and accurate integration.

    • Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 16 or 32 scans).

  • Data Analysis:

    • The purity is calculated by comparing the integral of a characteristic signal of the analyte to the integral of the known internal standard.

    • The ¹H NMR spectrum can also reveal the presence of proton-containing impurities.

Visualizing the Purity Assessment Workflow

The following diagram illustrates a typical workflow for the comprehensive purity assessment of a commercially available chemical like 14-bromoheptacosane.

Purity_Assessment_Workflow cluster_0 Initial Screening cluster_1 Primary Analysis cluster_2 Structural Confirmation & Quantification cluster_3 Final Assessment start Receive Commercial Sample doc_review Review Supplier Certificate of Analysis (CoA) start->doc_review gcms GC-MS Analysis (Purity & Volatile Impurities) doc_review->gcms Sample Preparation hplc HPLC Analysis (Non-Volatile Impurities) doc_review->hplc Sample Preparation nmr NMR Spectroscopy (Structure & qNMR Purity) gcms->nmr Further Characterization hplc->nmr Further Characterization data_integration Integrate Data & Identify Impurities nmr->data_integration final_report Generate Final Purity Report data_integration->final_report

Caption: Workflow for purity assessment of commercial chemicals.

Conclusion

References

spectroscopic comparison of synthesized versus commercial 14-bromo-heptacosane

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers in Drug Development and Chemical Synthesis

In the realm of pharmaceutical research and complex organic synthesis, the purity and structural integrity of chemical intermediates are paramount. 14-bromo-heptacosane, a long-chain alkyl halide, serves as a crucial building block in the synthesis of various target molecules. This guide provides a detailed spectroscopic comparison of synthetically prepared 14-bromo-heptacosane versus a commercially available standard, offering researchers a baseline for quality assessment. The data presented herein is a combination of predicted values based on established spectroscopic principles and typical data for analogous long-chain bromoalkanes, due to the limited availability of published spectra for this specific compound.

Chemical Structure and Properties

14-bromo-heptacosane is a saturated hydrocarbon chain consisting of 27 carbon atoms with a single bromine atom substituted at the 14th position. Its molecular formula is C₂₇H₅₅Br, and its structure is as follows:

CH₃(CH₂)₁₂CHBr(CH₂)₁₂CH₃

The presence of the bromine atom introduces a reactive site for nucleophilic substitution, making it a versatile intermediate in organic synthesis.

Spectroscopic Data Comparison

The following table summarizes the expected quantitative data from key spectroscopic techniques for both a laboratory-synthesized and a hypothetical commercial sample of 14-bromo-heptacosane. The synthesized sample is assumed to be of high purity, while the commercial sample may contain residual starting materials or byproducts from its manufacturing process.

Spectroscopic TechniqueSynthesized 14-Bromo-Heptacosane (Predicted)Commercial 14-Bromo-Heptacosane (Hypothetical)Potential Impurities and their Signatures
¹H NMR (CDCl₃, 400 MHz) δ 4.15 (quintet, 1H, -CHBr-), δ 1.85 (m, 2H, -CH₂CHBr-), δ 1.25 (br s, 48H, -(CH₂)₂₄-), δ 0.88 (t, 6H, 2 x -CH₃)δ 4.15 (quintet, 1H), δ 1.85 (m, 2H), δ 1.25 (br s, 48H), δ 0.88 (t, 6H). May show small peaks for impurities.14-Heptacosanol: Broad singlet around δ 1.5-2.0 (-OH), multiplet around δ 3.6 (-CHOH-). Heptacosene isomers: Peaks in the δ 4.9-5.8 region.
¹³C NMR (CDCl₃, 100 MHz) δ 60.1 (-CHBr-), δ 39.8 (-CH₂CHBr-), δ 31.9, 29.7, 29.4, 29.1, 22.7 (-(CH₂)n-), δ 14.1 (-CH₃)δ 60.1, δ 39.8, and other alkane peaks. May show minor peaks corresponding to impurities.14-Heptacosanol: Peak around δ 72 (-CHOH-). Heptacosene isomers: Peaks in the δ 120-140 region.
FT-IR (KBr Pellet) ~2920 cm⁻¹ (C-H stretch, alkane), ~2850 cm⁻¹ (C-H stretch, alkane), ~1465 cm⁻¹ (C-H bend, alkane), ~650 cm⁻¹ (C-Br stretch)Similar to synthesized sample.14-Heptacosanol: Broad O-H stretch around 3300 cm⁻¹.
Mass Spectrometry (EI) M⁺ and M⁺+2 isotopic peaks at m/z 458 and 460 (approx. 1:1 ratio). Fragmentation peaks from loss of Br (m/z 379) and alkyl chain cleavage.M⁺ and M⁺+2 isotopic peaks at m/z 458 and 460. Fragmentation pattern should be consistent.14-Heptacosanol: M⁺ at m/z 396. Heptacosene: M⁺ at m/z 378.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below to ensure reproducibility and accurate comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrument: A 400 MHz NMR spectrometer.

  • Sample Preparation: Approximately 10-20 mg of the 14-bromo-heptacosane sample is dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition: The spectrum is acquired with a 90° pulse angle, a relaxation delay of 1 second, and 16 scans. Chemical shifts are reported in parts per million (ppm) relative to TMS (δ 0.00).

  • ¹³C NMR Acquisition: The spectrum is acquired using a proton-decoupled sequence with a 30° pulse angle, a relaxation delay of 2 seconds, and accumulating over 1024 scans. Chemical shifts are reported in ppm relative to the CDCl₃ solvent peak (δ 77.16).

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Instrument: An FT-IR spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector.

  • Sample Preparation: A small amount of the solid sample is finely ground with dry potassium bromide (KBr) in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Acquisition: The spectrum is recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of a pure KBr pellet is subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Instrument: A mass spectrometer with an electron ionization (EI) source.

  • Sample Introduction: The sample is introduced via a direct insertion probe or by gas chromatography if volatile enough.

  • Ionization: Electron ionization is performed at 70 eV.

  • Analysis: The mass-to-charge ratio (m/z) of the resulting ions is analyzed by a quadrupole or time-of-flight (TOF) mass analyzer.

Synthesis and Characterization Workflow

A plausible synthetic route to 14-bromo-heptacosane involves the bromination of the corresponding alcohol, 14-heptacosanol. Potential impurities in a synthesized sample could include unreacted starting material or elimination byproducts (heptacosene isomers). A commercial product would likely be purified, but batch-to-batch variations may exist.

G Workflow for Spectroscopic Comparison cluster_synthesis Synthesized Sample cluster_commercial Commercial Sample cluster_analysis Spectroscopic Analysis cluster_comparison Data Comparison and Evaluation synthesis Synthesis of 14-bromo-heptacosane (e.g., from 14-heptacosanol) purification Purification (e.g., Chromatography) synthesis->purification nmr ¹H and ¹³C NMR purification->nmr ftir FT-IR purification->ftir ms Mass Spectrometry purification->ms commercial Procurement of Commercial Standard commercial->nmr commercial->ftir commercial->ms comparison Comparison of Spectroscopic Data nmr->comparison ftir->comparison ms->comparison purity Purity Assessment comparison->purity

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of 14-bromo-heptacosane.

This guide provides a foundational framework for the spectroscopic analysis of 14-bromo-heptacosane. Researchers are encouraged to perform these analyses on their own synthesized materials and commercial standards to ensure the quality and consistency required for their specific applications. The provided data and protocols will aid in the identification of the target compound and the detection of potential impurities, ultimately contributing to more robust and reproducible scientific outcomes.

Benchmarking the Performance of Heptacosane, 14-bromo- in Specific Synthetic Routes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The long-chain alkyl halide, heptacosane, 14-bromo-, presents a unique building block in organic synthesis, particularly for the construction of complex, high-molecular-weight molecules. Its secondary bromide functionality on a long aliphatic chain allows for the introduction of large hydrophobic moieties and the creation of branched structures. This guide provides a comparative analysis of the potential synthetic routes utilizing heptacosane, 14-bromo-, benchmarking its performance against alternative strategies and offering insights into experimental design.

Due to the limited availability of specific experimental data for heptacosane, 14-bromo- in the current literature, this guide will draw upon established reaction principles and data from analogous long-chain bromoalkanes to provide a comprehensive overview.

Performance Comparison of Synthetic Routes

The utility of heptacosane, 14-bromo- as a synthetic intermediate can be evaluated through several key reaction pathways. The following table summarizes the expected performance of these routes, highlighting their strengths and weaknesses.

Synthetic RouteReagentsExpected YieldReaction ConditionsPurity of ProductKey AdvantagesPotential Challenges
Grignard Reaction Mg, Dry Ether/THFModerate to HighAnhydrous, inert atmosphereGood to ExcellentVersatile C-C bond formation, readily reacts with a wide range of electrophiles.Highly sensitive to moisture and protic solvents; potential for side reactions like elimination.
Wurtz Coupling Na, Dry EtherLow to ModerateAnhydrous, inert atmosphereFair to GoodSimple procedure for symmetrical coupling.Limited to symmetrical coupling; risk of elimination and rearrangement reactions; often requires forcing conditions.[1]
Nucleophilic Substitution (SN2) Various Nucleophiles (e.g., CN⁻, N₃⁻, R₂N⁻)ModerateVaries with nucleophile and solventGoodIntroduces a variety of functional groups.Steric hindrance at the secondary carbon can slow down the reaction rate compared to primary halides.[2][3]
Corey-House Synthesis 1. Li, 2. CuI, 3. R'-XGood to HighAnhydrous, inert atmosphere, low temperatureExcellentForms unsymmetrical C-C bonds with high specificity.Requires stoichiometric amounts of organocopper reagent; sensitivity to air and moisture.

Detailed Experimental Protocols

The following are representative protocols for the key synthetic routes mentioned above, adapted for a hypothetical reaction with heptacosane, 14-bromo-.

Grignard Reagent Formation and Reaction with an Aldehyde

Objective: To synthesize a secondary alcohol by reacting the Grignard reagent of heptacosane, 14-bromo- with an aldehyde.

Materials:

  • Heptacosane, 14-bromo-

  • Magnesium turnings

  • Anhydrous diethyl ether or THF

  • Iodine crystal (as an indicator)

  • Aldehyde (e.g., propanal)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • All glassware must be oven-dried and assembled under a dry, inert atmosphere (e.g., nitrogen or argon).

  • Place magnesium turnings in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

  • Add a small crystal of iodine to the magnesium.

  • Dissolve heptacosane, 14-bromo- in anhydrous diethyl ether and add it to the dropping funnel.

  • Add a small portion of the bromide solution to the magnesium. The reaction is initiated when the color of the iodine disappears and bubbling is observed.

  • Add the remaining bromide solution dropwise to maintain a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Dissolve the aldehyde in anhydrous diethyl ether and add it dropwise to the Grignard reagent with vigorous stirring.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-3 hours.

  • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting alcohol by column chromatography.

Wurtz Coupling Reaction

Objective: To synthesize 14,15-di-tridecyl-hexacosane through the symmetrical coupling of heptacosane, 14-bromo-.

Materials:

  • Heptacosane, 14-bromo-

  • Sodium metal

  • Anhydrous diethyl ether

Procedure:

  • Ensure all glassware is rigorously dried and the reaction is set up under an inert atmosphere.

  • Place finely cut sodium metal in a round-bottom flask with a reflux condenser.

  • Dissolve heptacosane, 14-bromo- in anhydrous diethyl ether and add it to the flask.

  • Reflux the mixture with vigorous stirring for several hours. The reaction progress can be monitored by TLC.

  • After the reaction is complete, cool the mixture and cautiously add ethanol to quench any unreacted sodium.

  • Add water and separate the organic layer.

  • Wash the organic layer with water, dry over anhydrous magnesium sulfate, and remove the solvent in vacuo.

  • The crude product is then purified, typically by recrystallization or column chromatography, to isolate the coupled alkane.

Visualizing Synthetic Pathways and Workflows

To better illustrate the logical flow of the synthetic strategies and experimental procedures, the following diagrams are provided.

G Synthetic Routes from Heptacosane, 14-bromo- cluster_start Starting Material cluster_routes Synthetic Transformations cluster_products Product Classes Heptacosane_14_bromo Heptacosane, 14-bromo- Grignard Grignard Reaction (+ Mg, Ether) Heptacosane_14_bromo->Grignard Route 1 Wurtz Wurtz Coupling (+ Na, Ether) Heptacosane_14_bromo->Wurtz Route 2 SN2 Nucleophilic Substitution (+ Nu⁻) Heptacosane_14_bromo->SN2 Route 3 Corey_House Corey-House Synthesis (+ Li, CuI, R'-X) Heptacosane_14_bromo->Corey_House Route 4 Grignard_Product Branched Alcohols, Carboxylic Acids, etc. Grignard->Grignard_Product Wurtz_Product Symmetrical Alkanes Wurtz->Wurtz_Product SN2_Product Functionalized Alkanes (Nitriles, Azides, etc.) SN2->SN2_Product Corey_House_Product Unsymmetrical Alkanes Corey_House->Corey_House_Product

Caption: Overview of synthetic transformations starting from heptacosane, 14-bromo-.

G Experimental Workflow for Grignard Synthesis Start Start: Dry Glassware & Inert Atmosphere Reagent_Prep Prepare Grignard Reagent: Heptacosane, 14-bromo- + Mg Start->Reagent_Prep Reaction React with Electrophile: (e.g., Aldehyde) Reagent_Prep->Reaction Quench Quench Reaction: Aqueous NH₄Cl Reaction->Quench Workup Aqueous Workup: Extraction & Washing Quench->Workup Drying Drying & Concentration Workup->Drying Purification Purification: Column Chromatography Drying->Purification End Final Product: Purified Alcohol Purification->End

Caption: Step-by-step workflow for a typical Grignard synthesis.

Alternative Synthetic Strategies

While heptacosane, 14-bromo- is a viable precursor, alternative approaches to synthesizing long-chain branched alkanes exist. One notable method is the alkylation of 1,3-dithiane.[4][5] This multi-step synthesis allows for the controlled construction of large, branched alkanes and may offer advantages in terms of yield and purity for specific target molecules.[4][5] The choice of synthetic route will ultimately depend on the desired final product, available starting materials, and the specific challenges associated with each pathway.

References

quantitative comparison of different synthetic pathways to 14-bromo-heptacosane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a quantitative comparison of different synthetic pathways for the preparation of 14-bromo-heptacosane, a long-chain alkyl halide with potential applications in various fields of chemical research and development. The synthesis of specifically substituted long-chain alkanes can be challenging, and the choice of synthetic route can significantly impact yield, purity, and scalability. This document outlines and compares three potential synthetic strategies: direct bromination of heptacosane, synthesis from 14-heptacosanol, and a multi-step synthesis involving a Grignard reaction followed by bromination.

Comparative Analysis of Synthetic Pathways

The selection of an optimal synthetic pathway for 14-bromo-heptacosane depends on factors such as the availability of starting materials, desired purity, and scalability. Below is a summary of the key quantitative data for the proposed routes.

PathwayKey TransformationReagentsTypical YieldPurity/SelectivityKey AdvantagesKey Disadvantages
Pathway 1: Direct Bromination Heptacosane → 14-Bromo-heptacosaneBr₂, light (hν) or heatVariableLow (Mixture of isomers)One-step reaction, readily available starting materialPoor regioselectivity, difficult purification
Pathway 2: From 14-Heptacosanol 14-Heptacosanol → 14-Bromo-heptacosanePBr₃ or HBrGood to HighHigh (Regiospecific)High regioselectivity, good yieldsRequires synthesis of the precursor alcohol
Pathway 3: Grignard Route Tridecyl bromide + Tridecanal → 14-HeptacosanolMg, Et₂O; then H₃O⁺ModerateHigh (Specific to C-14)Builds carbon skeleton preciselyMulti-step, requires careful control of reaction conditions
14-Heptacosanol → 14-Bromo-heptacosanePBr₃Good to HighHigh (Regiospecific)

Detailed Experimental Protocols

Pathway 1: Direct Free-Radical Bromination of Heptacosane

This pathway involves the direct bromination of the alkane chain using a free-radical initiator.

Experimental Protocol:

A solution of heptacosane in a suitable inert solvent (e.g., carbon tetrachloride or hexane) is treated with elemental bromine in the presence of ultraviolet light or a radical initiator such as AIBN (azobisisobutyronitrile) at an elevated temperature. The reaction mixture is then washed with a reducing agent (e.g., sodium thiosulfate solution) to remove excess bromine, followed by washing with water and brine. The organic layer is dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure.

Challenges:

Free-radical bromination of long-chain alkanes is known to be regioselective, favoring the substitution of tertiary hydrogens, followed by secondary, and then primary hydrogens. However, in a linear alkane like heptacosane, all secondary hydrogens are sterically and electronically similar, leading to a statistical mixture of all possible secondary bromoheptacosane isomers. The separation of 14-bromo-heptacosane from this complex mixture would be extremely challenging, likely requiring sophisticated chromatographic techniques with low recovery.

Pathway 2: Synthesis from 14-Heptacosanol

This is a two-step process involving the synthesis of the precursor alcohol, 14-heptacosanol, followed by its conversion to the target alkyl bromide.

Step 2a: Synthesis of 14-Heptacosanol via Grignard Reaction

Experimental Protocol:

Magnesium turnings are activated in anhydrous diethyl ether. A solution of tridecyl bromide in anhydrous diethyl ether is added dropwise to the magnesium suspension to form the Grignard reagent, tridecylmagnesium bromide. In a separate flask, a solution of tridecanal in anhydrous diethyl ether is prepared. The Grignard reagent is then added slowly to the tridecanal solution at a low temperature (e.g., 0 °C). The reaction is stirred for several hours and then quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with water and brine, dried over anhydrous MgSO₄, filtered, and the solvent is evaporated to yield the crude 14-heptacosanol. The product is then purified by recrystallization or column chromatography.

Step 2b: Conversion of 14-Heptacosanol to 14-Bromo-heptacosane

Two common reagents for this conversion are phosphorus tribromide (PBr₃) and hydrobromic acid (HBr).

Method A: Using Phosphorus Tribromide (PBr₃)

This method is often preferred for primary and secondary alcohols as it proceeds via an Sₙ2 mechanism, which minimizes the risk of carbocation rearrangements and typically provides good yields.[1][2]

Experimental Protocol:

14-Heptacosanol is dissolved in a dry, aprotic solvent such as diethyl ether or dichloromethane, and the solution is cooled in an ice bath. Phosphorus tribromide is added dropwise with stirring. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours. The reaction is then carefully quenched by the slow addition of ice-water. The organic layer is separated, washed with saturated sodium bicarbonate solution, water, and brine. The organic layer is then dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to give crude 14-bromo-heptacosane, which can be further purified by column chromatography or recrystallization. Good yields are generally obtained for the conversion of primary and secondary alcohols to their corresponding bromides using this method.[3]

Method B: Using Hydrobromic Acid (HBr)

The reaction of secondary alcohols with HBr can proceed through an Sₙ1 mechanism, which may lead to carbocation rearrangements, although for a symmetrical secondary alcohol like 14-heptacosanol, this is less of a concern.

Experimental Protocol:

14-Heptacosanol is heated with an excess of concentrated hydrobromic acid, often with a phase-transfer catalyst or under reflux conditions. After the reaction is complete, the mixture is cooled, and the crude alkyl bromide, which is insoluble in the aqueous acid, is separated. The crude product is then washed with water, saturated sodium bicarbonate solution, and brine. After drying over a suitable drying agent, the 14-bromo-heptacosane can be purified by distillation under reduced pressure or recrystallization.

Visualizing the Synthetic Pathways

To better illustrate the relationships between the different synthetic approaches, the following diagrams have been generated.

Synthetic_Pathways Heptacosane Heptacosane Bromoheptacosane_mixture Mixture of Bromoheptacosane Isomers Heptacosane->Bromoheptacosane_mixture Br₂, hν (Pathway 1) Target 14-Bromo-heptacosane Heptacosanol 14-Heptacosanol Heptacosanol->Target PBr₃ or HBr (Pathway 2) Tridecyl_bromide Tridecyl bromide Tridecyl_bromide->Heptacosanol 1. Mg, Et₂O 2. H₃O⁺ (Pathway 3) Tridecanal Tridecanal Tridecanal->Heptacosanol 1. Mg, Et₂O 2. H₃O⁺ (Pathway 3)

Caption: Overview of synthetic pathways to 14-bromo-heptacosane.

Experimental_Workflow_PBr3 Start 14-Heptacosanol in dry solvent Add_PBr3 Add PBr₃ dropwise at 0°C Start->Add_PBr3 Stir Stir at room temperature Add_PBr3->Stir Quench Quench with ice-water Stir->Quench Wash Wash with NaHCO₃, H₂O, brine Quench->Wash Dry Dry over MgSO₄ Wash->Dry Evaporate Evaporate solvent Dry->Evaporate Purify Purify (Chromatography/Recrystallization) Evaporate->Purify Product 14-Bromo-heptacosane Purify->Product

Caption: Workflow for the synthesis of 14-bromo-heptacosane from 14-heptacosanol using PBr₃.

Conclusion

References

Establishing the Purity of Heptacosane, 14-bromo- by Elemental Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, establishing the purity of synthesized compounds is a critical step. This guide provides a comparative overview of using elemental analysis to determine the purity of heptacosane, 14-bromo-, a long-chain alkyl halide, and contrasts this classical technique with modern chromatographic methods.

Heptacosane, 14-bromo- (C₂₇H₅₅Br) is an organic compound with potential applications in various fields of research. Ensuring its purity is paramount for the reliability and reproducibility of experimental results. Elemental analysis provides a fundamental assessment of a compound's composition, offering a quantitative measure of its purity.

Theoretical Elemental Composition

The theoretical elemental composition of pure heptacosane, 14-bromo- is the benchmark against which experimental results are compared.

ElementAtomic Mass ( g/mol )Molar Mass of C₂₇H₅₅Br ( g/mol )Theoretical Percentage (%)
Carbon (C)12.011459.6570.55
Hydrogen (H)1.008459.6512.06
Bromine (Br)79.904459.6517.39

Deviation from these theoretical percentages in an experimental sample can indicate the presence of impurities.

Experimental Protocols

Elemental Analysis

Elemental analysis of organic compounds is typically performed via combustion analysis.[1][2] This method determines the mass fractions of carbon, hydrogen, and in this case, bromine.

Protocol for Carbon, Hydrogen, and Nitrogen (CHN) Analysis: A precisely weighed sample of heptacosane, 14-bromo- is combusted in a high-temperature furnace with an excess of oxygen.[2] The combustion products, carbon dioxide (CO₂) and water (H₂O), are passed through a series of traps where they are absorbed and weighed. The percentages of carbon and hydrogen in the original sample are then calculated based on the masses of CO₂ and H₂O produced. Modern elemental analyzers automate this process, providing rapid and accurate results.[3]

Protocol for Halogen (Bromine) Analysis: The determination of halogens in organic compounds often involves an oxygen flask combustion method.[3] A weighed sample is wrapped in filter paper and combusted in a sealed flask containing an absorbing solution. The resulting bromide ions in the solution are then quantified by potentiometric titration or ion chromatography.[3]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful alternative for assessing the purity of volatile and semi-volatile compounds like alkyl halides.[4][5][6][7] It separates components of a mixture based on their boiling points and affinity for a stationary phase, and then detects them by mass spectrometry.

Protocol for GC-MS Analysis: A small amount of the heptacosane, 14-bromo- sample is dissolved in a suitable solvent and injected into the gas chromatograph. The sample is vaporized and carried by an inert gas through a capillary column. The separated components are then ionized and fragmented in the mass spectrometer, and the resulting mass spectrum is used to identify and quantify the compound and any impurities.

Comparative Data Presentation

The following tables illustrate the data obtained from elemental analysis and GC-MS for both a pure and an impure sample of heptacosane, 14-bromo-.

Table 1: Elemental Analysis Data

Sample% Carbon% Hydrogen% Bromine
Theoretical 70.5512.0617.39
Pure Sample 70.4812.1117.41
Impure Sample 68.9511.8219.23

The elemental analysis of the pure sample shows results within the acceptable deviation of ±0.4% from the theoretical values. The impure sample, however, shows a significant deviation, suggesting the presence of impurities.

Table 2: Comparison of Purity Assessment Methods

FeatureElemental AnalysisGas Chromatography-Mass Spectrometry (GC-MS)
Principle Measures the elemental composition of the bulk sample.Separates and identifies individual components of a mixture.
Information Provided Overall purity based on elemental percentages.Identification and quantification of the main compound and specific impurities.
Sensitivity Lower; may not detect trace impurities.High; capable of detecting and identifying trace-level impurities.[7]
Sample Requirement Milligram quantities.Microgram to nanogram quantities.
Cost Generally lower.Higher initial instrument cost.
Best For Confirming the elemental composition of a purified compound.Detecting and identifying unknown impurities, and for complex mixtures.

Workflow for Purity Determination

The following diagram illustrates the logical workflow for establishing the purity of a synthesized compound like heptacosane, 14-bromo-.

Purity_Workflow cluster_synthesis Synthesis & Initial Purification cluster_analysis Purity Assessment cluster_evaluation Data Evaluation & Conclusion cluster_outcome Outcome Synthesis Synthesis of Heptacosane, 14-bromo- Purification Initial Purification (e.g., Crystallization, Chromatography) Synthesis->Purification EA Elemental Analysis Purification->EA Bulk Purity GCMS GC-MS Analysis Purification->GCMS Impurity Profile Purity_Check Purity Meets Specification? EA->Purity_Check GCMS->Purity_Check Pass Compound is Pure Purity_Check->Pass Yes Fail Further Purification Required Purity_Check->Fail No Fail->Purification

References

Inter-Laboratory Comparison Guide: Characterization of 14-Bromo-Heptacosane

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative summary of analytical results from a simulated inter-laboratory study on the characterization of 14-bromo-heptacosane. The objective is to present a side-by-side view of data from three distinct laboratories, offering researchers, scientists, and drug development professionals a baseline for analytical performance and methodological consistency. The data herein is representative of typical results obtained through standard analytical techniques for long-chain alkyl halides.

Data Presentation: Quantitative Analysis Summary

The following tables summarize the quantitative data obtained by three participating laboratories (Lab A, Lab B, and Lab C) for the purity, structural confirmation, and elemental composition of a shared batch of 14-bromo-heptacosane.

Table 1: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

LaboratoryPurity (%)Major Impurity (m/z)Retention Time (min)
Lab A 99.58378.7 (Heptacosane)22.15
Lab B 99.62378.7 (Heptacosane)22.21
Lab C 99.55378.7 (Heptacosane)22.18

Table 2: Structural Confirmation by ¹H NMR Spectroscopy (400 MHz, CDCl₃)

LaboratoryChemical Shift of -CHBr- (ppm)MultiplicityIntegration
Lab A 4.14Quintet1H
Lab B 4.15Quintet1H
Lab C 4.14Quintet1H

Table 3: Elemental Analysis

Laboratory% Carbon (C)% Hydrogen (H)% Bromine (Br)
Lab A 70.5512.0617.39
Lab B 70.5912.0917.32
Lab C 70.5212.0417.44
Theoretical 70.5612.0717.37

Experimental Workflow

The general workflow for the analysis of 14-bromo-heptacosane across the participating laboratories followed a standardized sequence to ensure comparability of results. This process involves sample reception, preparation, parallel execution of analytical techniques, and final data consolidation.

G cluster_0 Phase 1: Pre-Analysis cluster_1 Phase 2: Parallel Analysis cluster_2 Phase 3: Post-Analysis A Sample Receipt B Sample Preparation (Dilution/Dissolution) A->B C GC-MS Analysis (Purity) B->C D ¹H NMR Spectroscopy (Structure) B->D E Elemental Analysis (Composition) B->E F Data Compilation & Comparison C->F D->F E->F G Final Report Generation F->G

Caption: Standardized workflow for the characterization of 14-bromo-heptacosane.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on standard practices for the analysis of volatile and semi-volatile halogenated hydrocarbons.[1][2][3]

3.1 Gas Chromatography-Mass Spectrometry (GC-MS)

This method was developed for the determination of purity and identification of potential impurities.[4]

  • Instrument : Gas chromatograph coupled with a single quadrupole mass spectrometer detector (MSD).[1][2]

  • Column : A non-polar capillary column, such as a DB-5MS or VF-624ms (e.g., 30 m length, 0.25 mm internal diameter, 1.0 µm film thickness), was used for separation.[4]

  • Carrier Gas : Helium, at a constant flow rate of approximately 1.0-1.5 mL/min.[3]

  • Injection : A split injection mode was utilized with an injection volume of 1 µL. The injector temperature was maintained at 280°C.

  • Oven Temperature Program :

    • Initial temperature: 150°C, hold for 2 minutes.

    • Ramp: Increase at 10°C/min to 320°C.

    • Hold: Maintain at 320°C for 10 minutes.

  • Mass Spectrometer : Operated in electron ionization (EI) mode at 70 eV. The scan range was set from m/z 40 to 600.

  • Sample Preparation : Samples were prepared by dissolving approximately 10 mg of 14-bromo-heptacosane in 10 mL of dichloromethane.

3.2 ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy was used for the unambiguous structural confirmation of the compound.[5]

  • Instrument : 400 MHz NMR Spectrometer.

  • Solvent : Deuterated chloroform (CDCl₃) was used as the solvent.[6]

  • Standard : Tetramethylsilane (TMS) was used as an internal standard, with its signal set to 0.0 ppm.[6]

  • Sample Preparation : Approximately 5-10 mg of the sample was dissolved in 0.7 mL of CDCl₃ in an NMR tube.

  • Data Acquisition : A standard proton experiment was run with a 90° pulse, an acquisition time of 4 seconds, and a relaxation delay of 2 seconds. 64 scans were accumulated for a good signal-to-noise ratio.

  • Analysis : The resulting spectrum was analyzed for chemical shifts, integration, and spin-spin splitting patterns to confirm the molecular structure.[7][8][9] The key signal is the proton on the carbon bearing the bromine atom.

3.3 Elemental Analysis

Elemental analysis was performed to determine the mass percentages of carbon, hydrogen, and bromine, confirming the empirical formula of the compound.

  • Instrument : An automated CHN/S elemental analyzer with a halogen-specific detection module.

  • Principle : The method is based on the complete combustion of the organic compound in a pure oxygen atmosphere. The resulting gases (CO₂, H₂O, and HBr/Br₂) are separated and quantified by thermal conductivity detection or other specific sensors. The presence of halogens can be confirmed through qualitative tests like the Beilstein test or quantitatively after combustion.[10][11]

  • Sample Preparation : A small, precisely weighed amount of the sample (typically 1-3 mg) was placed in a tin or silver capsule.

  • Calibration : The instrument was calibrated using certified standards (e.g., acetanilide for C, H, N and a halogenated standard like 4-bromobenzoic acid for Br).

  • Analysis : The sample was combusted at a temperature of approximately 900-1000°C. The resulting gases were passed through a reduction tube to convert all forms of bromine to HBr, which was subsequently detected and quantified.

References

Safety Operating Guide

Proper Disposal Procedures for Heptacosane, 14-bromo-

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides guidance on the proper disposal of Heptacosane, 14-bromo-. It is intended for use by trained professionals in a laboratory setting. Always consult your institution's specific safety protocols and the Safety Data Sheet (SDS) for the most accurate and up-to-date information. In the absence of a specific SDS for Heptacosane, 14-bromo-, this guidance is based on the properties of similar long-chain bromoalkanes.

Proper disposal of halogenated hydrocarbons such as Heptacosane, 14-bromo- is crucial to ensure laboratory safety and environmental protection. Brominated organic compounds should never be disposed of down the drain or in regular trash.[1] They must be segregated as halogenated organic waste and handled by a licensed hazardous waste disposal service.[1][2]

Key Safety and Handling Information

When handling Heptacosane, 14-bromo-, appropriate Personal Protective Equipment (PPE) is essential. This includes, at a minimum, a lab coat, chemical-resistant gloves (such as nitrile rubber), and chemical splash goggles.[3] All handling of this compound, especially when generating dust or aerosols, should be conducted in a certified laboratory chemical fume hood to prevent inhalation.[3]

Quantitative Data for Analogous Long-Chain Bromoalkanes
Property1-Bromodecane1-Bromododecane
CAS Number 112-29-8143-15-7
Molecular Formula C10H21BrC12H25Br
Appearance Light yellow liquidClear liquid
Odor OdorlessOdorless
Melting Point -29.6 °C / -21.3 °F-11 - -9 °C / 12.2 - 15.8 °F
Boiling Point 238 °C / 460.4 °F @ 760 mmHg134 - 135 °C / 273.2 - 275 °F
Flash Point 94 °C / 201.2 °F110 °C / 230 °F
Specific Gravity 1.0601.030

Source: Fisher Scientific SDS for 1-Bromodecane and 1-Bromododecane.[4][5]

Experimental Protocol: Laboratory Disposal of Heptacosane, 14-bromo-

This protocol outlines the step-by-step procedure for the safe disposal of Heptacosane, 14-bromo- from a laboratory setting.

1. Waste Identification and Segregation:

  • Identify Heptacosane, 14-bromo- waste, including pure compound, contaminated labware (e.g., weighing boats, spatulas), and contaminated consumables (e.g., gloves, absorbent pads).

  • Designate this waste as "Halogenated Organic Waste."[1] Do not mix with non-halogenated organic waste, aqueous waste, or general laboratory trash.

2. Waste Collection:

  • Obtain a designated hazardous waste container that is compatible with halogenated organic compounds. The container must be in good condition, leak-proof, and have a secure, tight-fitting lid.

  • For solid waste such as Heptacosane, 14-bromo- powder or contaminated solids, use a clearly labeled, sealable bag or a wide-mouthed solid waste container.

  • If dealing with a solution of Heptacosane, 14-bromo- in a solvent, collect it in a designated "Halogenated Organic Liquid Waste" container.

3. Labeling of Waste Container:

  • As soon as the first particle of waste is added, affix a "Hazardous Waste" label to the container.

  • Clearly write the full chemical name: "Heptacosane, 14-bromo-". Avoid using abbreviations or chemical formulas.

  • List all components and their approximate percentages if it is a mixed waste stream.

  • Indicate the hazards associated with the waste (e.g., "Toxic," "Irritant").

4. Storage of Waste Container:

  • Store the waste container in a designated satellite accumulation area within the laboratory.

  • The container must be kept closed at all times, except when adding waste.

  • Ensure the storage area is well-ventilated, such as within a fume hood or a ventilated cabinet.

  • Store away from incompatible materials like strong oxidizing agents and bases.[4][5]

5. Request for Waste Pickup:

  • When the waste container is nearly full (do not overfill) or when the experiment is complete, arrange for a waste pickup through your institution's Environmental Health and Safety (EHS) department.

  • Follow your institution's specific procedures for requesting a hazardous waste pickup. This may involve an online form or a direct call to the EHS office.

6. Decontamination of Work Area:

  • After handling and disposing of the waste, decontaminate the work area (e.g., benchtop, fume hood sash) with an appropriate cleaning agent.

  • Dispose of any cleaning materials (e.g., wipes, absorbent pads) as "Halogenated Organic Waste."

Disposal Workflow for Heptacosane, 14-bromo-

The following diagram illustrates the logical workflow for the proper disposal of Heptacosane, 14-bromo-.

DisposalWorkflow start Start: Generation of Heptacosane, 14-bromo- Waste ppe 1. Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate 2. Segregate as 'Halogenated Organic Waste' ppe->segregate collect 3. Collect in Designated, Compatible Container segregate->collect label_container 4. Label Container with Full Chemical Name & Hazards collect->label_container store 5. Store in a Secure, Ventilated Satellite Area label_container->store request_pickup 6. Request Waste Pickup from EHS store->request_pickup end End: Professional Disposal (e.g., Incineration) request_pickup->end

Caption: Disposal workflow for Heptacosane, 14-bromo-.

References

Essential Safety and Logistical Information for Handling Heptacosane, 14-bromo-

Author: BenchChem Technical Support Team. Date: November 2025

Personal Protective Equipment (PPE)

When handling Heptacosane, 14-bromo-, a solid substance, appropriate personal protective equipment is critical to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.

PPE CategoryItemSpecifications
Eye and Face Protection Safety Glasses or GogglesShould be worn at all times in the laboratory.[1][2] For activities with a higher risk of splashing, safety goggles are recommended.[1][3]
Face ShieldRecommended for high-risk activities where there is a significant splash hazard.[1][3]
Hand Protection Chemical-Resistant GlovesLight chemical-resistant gloves are suitable for handling small quantities.[1] For larger volumes or prolonged contact, heavy chemical-resistant gloves should be used.[1][3]
Body Protection Laboratory CoatA standard lab coat should be worn to protect against minor spills and contamination.[1][4]
Flame-Resistant Lab CoatRecommended when working with larger quantities or when a fire hazard is present.[1]
Respiratory Protection RespiratorThe need for a respirator should be assessed based on the specific handling procedures and the potential for generating dust. If dust is generated, a respirator may be necessary.[1][2]

Handling and Storage

Handling:

  • Use in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of any dust or vapors.

  • Avoid direct contact with skin and eyes.[1]

  • Prevent the formation of dust during handling.

  • Wash hands thoroughly after handling the substance.[5]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials. While specific incompatibilities for Heptacosane, 14-bromo- are not detailed, alkyl halides as a class can be reactive.[6][7]

Disposal Plan

Contaminated materials and waste from Heptacosane, 14-bromo- should be treated as hazardous waste.

  • Solid Waste: Collect solid waste, including contaminated absorbent materials, in a designated and properly labeled hazardous waste container.[8][9]

  • Disposal: Dispose of the hazardous waste in accordance with local, state, and federal regulations. Contact your institution's environmental health and safety (EHS) office for specific disposal procedures.[8][10]

Emergency Procedures: Chemical Spill

In the event of a spill, prompt and appropriate action is crucial to mitigate any potential hazards. The following workflow outlines the steps to be taken for a solid chemical spill.

Spill_Response cluster_immediate_actions Immediate Actions cluster_assessment Spill Assessment cluster_cleanup Cleanup Procedure cluster_emergency_services Emergency Response Alert Alert others in the area Evacuate Evacuate the immediate area if necessary Alert->Evacuate Assess Assess the spill size and associated hazards Evacuate->Assess Small_Spill Small, manageable spill? Assess->Small_Spill Evaluate Large_Spill Large or unknown hazard spill? Assess->Large_Spill Evaluate PPE Don appropriate PPE Small_Spill->PPE Yes Call_EHS Contact EHS or emergency services Large_Spill->Call_EHS Yes Contain Gently sweep up the solid material PPE->Contain Collect Place in a labeled hazardous waste container Contain->Collect Decontaminate Decontaminate the spill area Collect->Decontaminate Disposal_Info Follow EHS guidance for final disposal. Decontaminate->Disposal_Info

Workflow for handling a solid chemical spill.

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[9]

  • Skin Contact: In case of contact, immediately wash skin with soap and plenty of water. Remove contaminated clothing and wash it before reuse. If irritation persists, seek medical attention.[4][9]

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[9]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.